molecular formula C11H20O3 B1315655 8-Oxoundecanoic acid CAS No. 91214-06-1

8-Oxoundecanoic acid

Cat. No.: B1315655
CAS No.: 91214-06-1
M. Wt: 200.27 g/mol
InChI Key: BHMVWQCUELPXCR-UHFFFAOYSA-N
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Description

8-Oxoundecanoic acid is a useful research compound. Its molecular formula is C11H20O3 and its molecular weight is 200.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Oxoundecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Oxoundecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-oxoundecanoic acid
Source PubChem
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InChI

InChI=1S/C11H20O3/c1-2-7-10(12)8-5-3-4-6-9-11(13)14/h2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMVWQCUELPXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40919889
Record name 8-Oxoundecanoic acid
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Molecular Weight

200.27 g/mol
Source PubChem
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CAS No.

91214-06-1
Record name 8-Oxoundecanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Oxoundecanoic acid
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Record name 8-Oxoundecanoic acid
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Foundational & Exploratory

Enzymatic synthesis of 8-Oxoundecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Enzymatic Synthesis of 8-Oxoundecanoic Acid

Abstract

8-Oxoundecanoic acid is a keto-fatty acid with significant potential as a versatile chemical intermediate in the synthesis of polymers, lubricants, and pharmaceuticals. Traditional chemical synthesis routes for such molecules often rely on harsh conditions and multi-step processes with environmental drawbacks. This guide presents a forward-looking perspective on the enzymatic synthesis of 8-oxoundecanoic acid, a green and highly selective alternative. We will detail a proposed, robust biocatalytic strategy, grounded in established enzymatic principles, and provide the technical framework for its practical implementation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the precision of biocatalysis for the sustainable production of high-value specialty chemicals.

Introduction: The Case for Biocatalytic 8-Oxoundecanoic Acid

8-Oxoundecanoic acid is a C11 bifunctional molecule featuring a terminal carboxylic acid and a ketone at the C8 position. This structure makes it a valuable building block, with the carboxyl group enabling esterification and amidation, and the ketone group allowing for reactions such as reductive amination, aldol condensation, or Baeyer-Villiger oxidation. Its potential applications span from performance materials to bioactive molecules.[1][2]

The imperative for sustainable manufacturing has driven a paradigm shift from traditional chemistry to "green" biocatalytic processes.[3] Enzymatic synthesis offers several distinct advantages:

  • High Selectivity: Enzymes can target specific positions on a molecule (regioselectivity) and produce a specific stereoisomer (stereoselectivity), minimizing byproduct formation and simplifying purification.

  • Mild Reaction Conditions: Biocatalytic reactions typically occur in aqueous media at ambient temperature and neutral pH, reducing energy consumption and eliminating the need for harsh reagents.

  • Environmental Benignity: Enzymes are biodegradable catalysts derived from renewable sources, aligning with the principles of green chemistry.

This guide will focus on the most scientifically plausible enzymatic pathway: a two-stage conversion from the readily available precursor, undecanoic acid.

Proposed Biocatalytic Strategy: A Two-Enzyme Cascade

The most direct and controllable enzymatic route to 8-oxoundecanoic acid involves a two-step cascade. First, the selective hydroxylation of undecanoic acid to form the 8-hydroxyundecanoic acid intermediate. Second, the specific oxidation of this secondary alcohol to the corresponding ketone.

Stage 1: Regioselective Hydroxylation via P450 Monooxygenases

The critical first step is the introduction of a hydroxyl group at the C8 position of the undecanoic acid backbone. Cytochrome P450 monooxygenases (P450s) are uniquely suited for this task.[4] These enzymes are renowned for their ability to catalyze the hydroxylation of a vast array of non-activated C-H bonds, including those in fatty acids.[5][6]

Causality of Enzyme Choice: P450s from microbial sources, such as Bacillus megaterium (P450 BM3) or various Candida species, have well-documented activity on medium to long-chain fatty acids.[4][7] While their natural function often involves terminal (ω) or sub-terminal (ω-1, ω-2) hydroxylation, protein engineering has proven highly effective in shifting their regioselectivity to target internal positions of the alkyl chain.[7] The selection of a P450 enzyme, either through screening of natural diversity or laboratory evolution, is the cornerstone of this synthetic strategy.

Stage 2: Selective Oxidation via Alcohol Dehydrogenases (ADHs)

With the 8-hydroxyundecanoic acid precursor in hand, the second stage involves its oxidation to the final 8-oxoundecanoic acid product. Alcohol dehydrogenases (ADHs) are the ideal biocatalysts for this transformation.[8]

Causality of Enzyme Choice: ADHs catalyze the reversible, NAD(P)⁺-dependent oxidation of alcohols to aldehydes or ketones.[8][9] A key advantage is the existence of a wide variety of commercially available ADHs with broad substrate scopes. Many ADHs are known to accept secondary alcohols, and screening a panel of these enzymes would be the primary approach to identify a catalyst with high activity towards the 8-hydroxy intermediate.[10] The reaction is exceptionally clean, typically yielding only the desired keto acid and the reduced cofactor (NAD(P)H).

A critical consideration for ADH-catalyzed oxidations is the management of the NAD(P)⁺ cofactor. As the reaction consumes the oxidized cofactor, a regeneration system is essential to make the process economically viable. This is often achieved by coupling the primary reaction to a secondary, sacrificial reaction that re-oxidizes the NAD(P)H back to NAD(P)⁺.

Enzymatic_Cascade cluster_stage1 Stage 1: Hydroxylation cluster_stage2 Stage 2: Oxidation Undecanoic_Acid Undecanoic Acid P450 P450 Monooxygenase (Engineered) Undecanoic_Acid->P450  + O2 + NADPH Hydroxy_Acid 8-Hydroxyundecanoic Acid P450->Hydroxy_Acid  + H2O + NADP+ ADH Alcohol Dehydrogenase (ADH) Hydroxy_Acid->ADH  + NAD(P)+ Keto_Acid 8-Oxoundecanoic Acid ADH->Keto_Acid Cofactor_Regen Cofactor Regeneration System ADH->Cofactor_Regen  NAD(P)H

Caption: Proposed two-enzyme cascade for the synthesis of 8-oxoundecanoic acid.

Experimental Design and Protocols

A successful biocatalytic process relies on systematic screening and optimization. The following section provides a trusted framework and detailed protocols for laboratory-scale implementation.

Enzyme Screening and Optimization

The identification of a suitable ADH is paramount. A commercially available screening kit containing a diverse panel of ADHs is the most efficient starting point.

Table 1: Key Parameters for Reaction Optimization

ParameterRangeRationale & Field Insights
pH 6.0 - 9.0ADH activity is highly pH-dependent. Oxidations are often favored at slightly alkaline pH (8.0-9.0) to help drive the equilibrium. Buffer choice is critical to maintain pH stability.
Temperature 25 - 50 °CA trade-off between reaction rate (higher at elevated temperatures) and enzyme stability (decreased at higher temperatures). An optimal temperature maximizes product yield over the desired reaction time.
Enzyme Loading 1 - 10% (w/w)Higher enzyme loading increases the reaction rate but also the cost. The goal is to find the minimum amount of enzyme required to achieve maximum conversion in a reasonable timeframe.
Substrate Conc. 10 - 200 mMHigh substrate concentrations are desirable for process efficiency but can lead to substrate inhibition or solubility issues. Start low (10-50 mM) and increase incrementally.
Cofactor Loading 0.1 - 1.0 mMThe cofactor is catalytic and expensive. Low concentrations are used in conjunction with an efficient regeneration system.
Co-solvent 5 - 20% (v/v)Organic solvents like DMSO or isopropanol can be added to improve the solubility of the fatty acid substrate. However, high concentrations can denature the enzyme.
Experimental Protocols

Protocol 1: Screening of Alcohol Dehydrogenases (ADH)

This protocol provides a robust method for rapidly assessing the activity of multiple ADHs in a 96-well plate format.

  • Prepare Stock Solutions:

    • Substrate Stock: 100 mM 8-hydroxyundecanoic acid in DMSO.

    • Cofactor Stock: 10 mM NAD⁺ in 100 mM phosphate buffer (pH 8.0).

    • Buffer: 100 mM Potassium Phosphate, pH 8.0.

    • Enzyme Solutions: Prepare individual ADH solutions (typically 1-5 mg/mL) in cold buffer.

  • Reaction Setup (per well):

    • Add 178 µL of buffer to each well of a 96-well UV-transparent plate.

    • Add 10 µL of Cofactor Stock (final concentration 0.5 mM).

    • Add 2 µL of Substrate Stock (final concentration 1 mM).

    • Initiate the reaction by adding 10 µL of the respective ADH enzyme solution. Include a negative control with no enzyme.

  • Analysis:

    • Monitor the increase in absorbance at 340 nm (corresponding to the formation of NADH) at 30°C using a plate reader.

    • Calculate the initial reaction rate from the linear phase of the absorbance curve. The enzymes showing the highest rates are selected for further optimization.

Protocol 2: Preparative-Scale Synthesis of 8-Oxoundecanoic Acid

This protocol describes a typical 100 mL batch reaction for producing a quantifiable amount of product.

  • Reaction Vessel Setup:

    • To a 250 mL jacketed glass reactor maintained at 35°C, add 90 mL of 100 mM potassium phosphate buffer, pH 8.5.

  • Reagent Addition:

    • Add NAD⁺ to a final concentration of 0.5 mM.

    • Add the selected ADH to a final concentration of 0.5 mg/mL.

    • Add an appropriate cofactor regeneration system (e.g., lactate dehydrogenase and sodium pyruvate).

    • Gently stir the solution until all components are dissolved.

  • Substrate Addition & Reaction:

    • Dissolve 500 mg of 8-hydroxyundecanoic acid in a minimal amount of DMSO (e.g., 5 mL) and add it to the reactor dropwise to initiate the reaction.

    • Monitor the reaction progress by taking small aliquots (e.g., 100 µL) over time for HPLC analysis.

    • Continue the reaction until no further increase in product concentration is observed (typically 12-24 hours).

Protocol 3: Product Purification via Extraction

This protocol allows for the isolation of the carboxylic acid product from the aqueous reaction mixture.

  • Reaction Quenching: Stop the reaction by adding 1 M HCl to lower the pH to ~2.0. This protonates the carboxylic acid, making it more soluble in organic solvents.

  • Centrifugation: Centrifuge the mixture at 5,000 x g for 15 minutes to pellet the precipitated enzyme and other proteins.

  • Liquid-Liquid Extraction:

    • Decant the supernatant into a separatory funnel.

    • Add an equal volume of an organic solvent such as ethyl acetate.

    • Shake vigorously and allow the layers to separate.

    • Collect the upper organic layer. Repeat the extraction of the aqueous layer two more times.

  • Drying and Evaporation:

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 8-oxoundecanoic acid.

  • Further Purification (Optional): For higher purity, the crude product can be purified by flash column chromatography on silica gel.

Product Analysis and Characterization

Rigorous analytical chemistry is essential to validate the success of the synthesis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard and reliable method for quantifying the consumption of the substrate and the formation of the product.[11]

Table 2: Typical HPLC Method Parameters

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 20% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Under these conditions, the more polar 8-hydroxyundecanoic acid will elute earlier than the less polar 8-oxoundecanoic acid. Quantification is achieved by integrating the peak area and comparing it to a standard curve of a known concentration.

Structural Confirmation

While HPLC confirms product formation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are required for unambiguous structural verification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The carboxylic acid is first derivatized (e.g., to its methyl ester) to increase volatility. The resulting mass spectrum will show a molecular ion peak corresponding to the derivatized product and a characteristic fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide the definitive structural proof. Key signals to look for in the ¹³C NMR spectrum of 8-oxoundecanoic acid would be the carboxyl carbon (~179 ppm) and the ketone carbonyl carbon (~210 ppm).

Caption: Integrated workflow for synthesis, purification, and analysis.

Conclusion and Future Outlook

This guide outlines a scientifically sound and experimentally verifiable strategy for the enzymatic synthesis of 8-oxoundecanoic acid. By combining the regioselective hydroxylation power of P450 monooxygenases with the specific oxidative capabilities of alcohol dehydrogenases, a green and efficient production route is achievable. The provided protocols offer a clear roadmap for researchers to translate this strategy from concept to practice.

Future advancements will likely focus on:

  • Enzyme Engineering: Tailoring the active sites of P450s and ADHs through directed evolution or rational design to enhance their activity, stability, and specificity for the target substrates.[7][10]

  • Whole-Cell Biocatalysis: Developing a microbial host (e.g., E. coli or S. cerevisiae) that co-expresses both the P450 and ADH enzymes. This would create a "cellular factory" capable of converting undecanoic acid directly to the final product in a single fermentation step, simplifying the process and eliminating the need for costly enzyme purification and cofactor addition.[12]

  • Process Intensification: Investigating continuous flow reactor systems and in-situ product removal techniques to overcome equilibrium limitations and improve overall process productivity and scalability.

By embracing these biocatalytic approaches, the scientific community can unlock sustainable pathways to valuable chemical building blocks like 8-oxoundecanoic acid, paving the way for the next generation of advanced materials and pharmaceuticals.

References

  • ResearchGate. (n.d.). Lipase-catalyzed production of a bioactive fatty amide derivative of 7,10-dihydroxy-8(E)-octadecenoic acid | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Expanding the Application of Alcohol Dehydrogenases in Pharmaceutical Chemistry: A Focus on Piperidone Synthesis | Request PDF. Retrieved from [Link]

  • Jahangirian, H., et al. (2020). Enzymatic Synthesis of Ricinoleyl Hydroxamic Acid Based on Commercial. International Journal of Nanomedicine. Retrieved from [Link]

  • MDPI. (2023). Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry. Retrieved from [Link]

  • PubMed. (2024). Lipase-catalyzed synthesis of erythorbyl oleate and its characterization as a multifunctional emulsifier. Retrieved from [Link]

  • ResearchGate. (2016). Lipase-catalyzed synthesis of chlorogenate fatty esters in solvent-free media. Retrieved from [Link]

  • ResearchGate. (n.d.). Time course of the biotransformation of ricinoleic acid (1) into (Z). Retrieved from [Link]

  • PubMed. (2004). Diversity of oleic acid, ricinoleic acid and linoleic acid conversions among Pseudomonas aeruginosa strains. Retrieved from [Link]

  • Google Patents. (n.d.). US11597954B2 - Bioproduction of phenethyl alcohol, aldehyde, acid, amine, and related compounds.
  • PubChem. (n.d.). Octanoic Acid. Retrieved from [Link]

  • PubMed Central. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. Retrieved from [Link]

  • Chem-Impex. (n.d.). Undecanoic acid. Retrieved from [Link]

  • Semantic Scholar. (2023). Sustainable Setups for the Biocatalytic Production and Scale-Up of Panthenyl Monoacyl Esters under Solvent-Free. Retrieved from [Link]

  • MDPI. (2020). Bacterial Biotransformation of Oleic Acid: New Findings on the Formation of γ-Dodecalactone and 10-Ketostearic Acid in the Culture of Micrococcus luteus. Retrieved from [Link]

  • ResearchGate. (n.d.). Postulated bioconversion pathways of oleic acid leading to 7,10-dihydroxy-8(E). Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Chemo-Enzymatic Synthesis of 11-Hydroxyundecanoic Acid and 1,11-Undecanedioic Acid from Ricinoleic Acid. Retrieved from [Link]

  • OXEA. (n.d.). Carboxylic Acids. Retrieved from [Link]

  • PubMed. (2014). The role of cytochrome P450 monooxygenases in microbial fatty acid metabolism. Retrieved from [Link]

  • PubMed. (2016). Analytical Method Development for the Determination of Eight Biocides in Various Environmental Compartments and Application for Monitoring Purposes. Retrieved from [Link]

  • PubMed. (2000). New alcohol dehydrogenases for the synthesis of chiral compounds. Retrieved from [Link]

  • PubMed Central. (2023). Biocatalysis: An Eco-Friendly Scenario for the Manufacturing of APIs. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid. Retrieved from [Link]

  • PubMed. (1964). PURIFICATION AND PROPERTIES OF ENZYMES INVOLVED IN THE PROPIONIC ACID FERMENTATION. Retrieved from [Link]

  • PubMed. (2008). Production of 10-hydroxy-8(E)-octadecenoic acid from oleic acid conversion by strains of Pseudomonas aeruginosa. Retrieved from [Link]

  • University of Rochester. (2012). Tuning P450 Enzymes as Oxidation Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013079785A1 - Method for recovering and purifying propionic acid.
  • PubMed Central. (n.d.). Cytochrome P450 Monooxygenases for Fatty Acids and Xenobiotics in Marine Macroalgae. Retrieved from [Link]

  • Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]

  • National Center for Biotechnology Information. (1964). PURIFICATION AND PROPERTIES OF ENZYMES INVOLVED IN THE PROPIONIC ACID FERMENTATION. Retrieved from [Link]

  • PubMed Central. (1993). Transformation of Fatty Acids Catalyzed by Cytochrome P450 Monooxygenase Enzymes of Candida tropicalis. Retrieved from [Link]

Sources

8-Oxoundecanoic acid in lipid metabolism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Investigation of 8-Oxoundecanoic Acid in Lipid Metabolism

Abstract

This technical guide addresses the emerging interest in 8-oxoundecanoic acid, a medium-chain oxo-fatty acid (MC-OFA). While direct research into the specific metabolic roles of 8-oxoundecanoic acid is in its nascent stages, this document provides a comprehensive framework for its investigation. By synthesizing established principles of fatty acid metabolism and leveraging proven analytical methodologies for analogous compounds, we present a theoretical and practical roadmap for researchers, scientists, and drug development professionals. This guide details hypothesized metabolic pathways, explores potential physiological significance, and provides robust, step-by-step protocols for the extraction, derivatization, and quantification of 8-oxoundecanoic acid from biological matrices using mass spectrometry. Our objective is to equip researchers with the foundational knowledge and practical tools necessary to pioneer the study of this and other novel MC-OFAs.

Introduction: The Enigma of 8-Oxoundecanoic Acid

Lipid metabolism is a cornerstone of cellular function, energy homeostasis, and signaling. Fatty acids are not merely fuel sources but are integral to membrane structure and serve as precursors to a vast array of bioactive molecules.[1] Within this landscape, medium-chain fatty acids (MCFAs, 6-12 carbons) exhibit unique metabolic properties, including carnitine-independent transport into mitochondria, which distinguishes them from their long-chain counterparts.[2][3]

8-Oxoundecanoic acid (also known as 8-ketoundecanoic acid) is an 11-carbon saturated fatty acid containing a ketone group at the C-8 position. Its chemical properties are summarized below:

PropertyValue
Chemical Name 8-Oxoundecanoic acid
Molecular Formula C₁₁H₂₀O₃
Molecular Weight 200.27 g/mol
Synonyms 8-Ketoundecanoic acid

Despite its defined structure, the specific biological roles, metabolic origins, and physiological concentrations of 8-oxoundecanoic acid remain largely uncharacterized in scientific literature. This guide is therefore designed as a foundational blueprint for its study. We will proceed by establishing a hypothetical metabolic context based on well-understood pathways of fatty acid oxidation and provide the rigorous analytical methodologies required to test these hypotheses and quantify the molecule in biological systems.

mol 8-Oxoundecanoic Acid C₁₁H₂₀O₃ cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria / Peroxisome C11 Undecanoic Acid (C11:0) C11_OH 11-Hydroxyundecanoic Acid C11->C11_OH CYP450 (ω-Hydroxylation) C11_diacid Undecanedioic Acid C11_OH->C11_diacid ADH / ALDH (Oxidation) C11_diacid_CoA Undecanedioyl-CoA C11_diacid->C11_diacid_CoA Acyl-CoA Synthetase beta_ox β-Oxidation Cycles C11_diacid_CoA->beta_ox oxo_intermediate 8-Hydroxy Intermediate beta_ox->oxo_intermediate Hydration C11_8_oxo 8-Oxoundecanoic Acid oxo_intermediate->C11_8_oxo Dehydrogenation (Incomplete Cycle)

Caption: Hypothesized metabolic pathway for 8-oxoundecanoic acid formation.

Potential Physiological Significance

The biological activity of 8-oxoundecanoic acid has not been directly studied, but we can infer potential roles based on the functions of other medium-chain fatty acids and their oxidized metabolites.

  • Energy Substrate: Like other MCFAs, it could serve as an energy source, particularly in the liver and kidneys where ω-oxidation is active. [2]* Metabolic Signaling: Many fatty acid derivatives act as signaling molecules. For instance, octanoic acid (C8:0) is involved in the acylation of ghrelin, a key appetite-regulating hormone. [4]Oxidized fatty acids can also activate receptors like PPARs or olfactory receptors expressed in non-olfactory tissues, influencing processes like insulin secretion and adipogenesis. [5]* Biomarker of Metabolic Stress: Elevated levels of dicarboxylic acids, the products of ω-oxidation, are often observed when β-oxidation is defective. [6]Therefore, 8-oxoundecanoic acid could potentially serve as a biomarker for inherited metabolic disorders or conditions of severe metabolic stress (e.g., starvation, diabetic ketoacidosis) where β-oxidation is compromised.

A Practical Guide to Investigation: Analytical Methodologies

The primary challenge in studying novel metabolites is the development of a robust and sensitive analytical method for their detection and quantification. Mass spectrometry, coupled with either gas or liquid chromatography, is the gold standard for this purpose.

4.1. The Rationale for Derivatization and Mass Spectrometry

  • Mass Spectrometry (MS): Provides unparalleled sensitivity and specificity, allowing for the confident identification and quantification of low-abundance molecules in complex biological matrices like plasma or tissue homogenates. [7][8]* Gas Chromatography (GC-MS): Requires analytes to be volatile and thermally stable. Keto acids like 8-oxoundecanoic acid are polar and non-volatile due to their carboxyl and keto functional groups. [9]Therefore, a chemical modification step, known as derivatization , is mandatory. [9][10]Derivatization converts these polar groups into less polar, more volatile forms, leading to sharper, more symmetrical chromatographic peaks and preventing thermal degradation in the GC injector. [9][11]* Liquid Chromatography (LC-MS): While sometimes capable of analyzing underivatized fatty acids, derivatization can still be beneficial to improve ionization efficiency and chromatographic separation from isobaric interferences. [12] This guide will focus on a GC-MS method, which is a classic and highly reliable approach for this class of compounds.

4.2. Experimental Workflow

The overall process involves sample preparation, extraction of lipids, derivatization of the target analyte, and subsequent analysis by GC-MS.

start Biological Sample (Plasma, Tissue Homogenate) step1 Add Internal Standard (e.g., Labeled 8-Oxoundecanoic Acid) start->step1 step2 Liquid-Liquid Extraction (e.g., Folch or Matyash method) step1->step2 Spike step3 Evaporate Organic Phase step2->step3 Isolate Lipids step4 Derivatization: 1. Oximation (MeOx) 2. Silylation (MSTFA) step3->step4 Dried Extract step5 GC-MS Analysis step4->step5 Volatile Derivative end Quantification (Calibration Curve) step5->end Generate Data

Caption: General workflow for the quantification of 8-oxoundecanoic acid.

4.3. Detailed Protocol: Lipid Extraction from Plasma

This protocol is adapted from established methods for extracting fatty acids from plasma. [13][14]The use of an internal standard from the very beginning is critical for a self-validating system, as it corrects for analyte loss during extraction and derivatization.

  • Sample Preparation: Thaw a 100 µL aliquot of plasma on ice.

  • Internal Standard Spiking: Add a known amount (e.g., 50 ng) of a stable isotope-labeled internal standard (e.g., 8-oxoundecanoic acid-d₄, if available) to the plasma. Vortex briefly.

  • Extraction (Matyash Method):

    • Add 300 µL of cold methanol (MeOH) to the plasma sample. Vortex vigorously for 30 seconds to precipitate proteins. [13] * Add 600 µL of cold methyl-tert-butyl ether (MTBE). Vortex for 1.5 minutes. [13] * Add 300 µL of 0.15 M ammonium acetate solution to induce phase separation. Vortex for 20 seconds. [13] * Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the upper organic layer (containing the lipids) using a glass Pasteur pipette and transfer to a clean 2 mL glass vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization.

4.4. Detailed Protocol: Two-Step Derivatization for GC-MS Analysis

This two-step protocol first protects the keto group (oximation) and then converts the carboxylic acid group to a volatile ester (silylation). This is essential for preventing the formation of multiple derivatives from keto-enol tautomerism. [9][11]

  • Oximation:

    • Prepare a fresh solution of Methoxyamine hydrochloride (MeOx) in pyridine (e.g., 20 mg/mL).

    • Add 50 µL of the MeOx solution to the dried lipid extract. [9] * Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 37°C for 90 minutes in a heating block to convert the keto group to a methoxime. [9][11]2. Silylation:

    • After the oximation step, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) to the same vial. [9] * Cap the vial tightly and incubate at 37°C for 30 minutes. This reaction converts the carboxylic acid group to a trimethylsilyl (TMS) ester. [11]3. Final Preparation: After cooling to room temperature, the sample is ready for injection into the GC-MS.

4.5. Data Acquisition by GC-MS

The derivatized sample is analyzed using a gas chromatograph coupled to a mass spectrometer, typically a single or triple quadrupole instrument.

  • Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) is used to separate the analytes based on their boiling points and interaction with the stationary phase. A temperature gradient program is employed to elute the derivatized fatty acids.

  • Mass Spectrometry: The instrument is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. This involves monitoring for specific mass-to-charge (m/z) fragments that are characteristic of the derivatized 8-oxoundecanoic acid.

4.6. Data Presentation and Quantification

Quantification is achieved by creating a calibration curve using known amounts of a pure 8-oxoundecanoic acid standard that have undergone the same extraction and derivatization process. The ratio of the analyte peak area to the internal standard peak area is plotted against concentration.

Table 1: Predicted GC-MS Parameters for Derivatized 8-Oxoundecanoic Acid

ParameterPredicted Value/Ion (m/z)Rationale
Derivative 8-methoxime, 1-trimethylsilyl esterProduct of the two-step derivatization protocol.
Molecular Ion [M]⁺˙ 301Calculated molecular weight of the derivatized molecule (C₁₄H₂₉NO₃Si). This ion may be weak or absent.
Primary Fragment [M-15]⁺ 286A common and often abundant fragment in TMS derivatives, corresponding to the loss of a methyl group (•CH₃) from the silyl moiety. This is a strong candidate for a quantification ion.
Other Diagnostic Ions m/z 73, [M-57]⁺, etc.m/z 73 is characteristic of the TMS group itself. Other fragments would arise from cleavage around the methoxime and along the alkyl chain.

Challenges and Future Research Directions

The study of 8-oxoundecanoic acid presents both challenges and exciting opportunities.

  • Availability of Standards: A primary hurdle is the commercial availability of both the unlabeled compound and its stable isotope-labeled counterpart, which are essential for accurate quantification and method validation. Chemical synthesis may be required.

  • Confirmation of Metabolic Origin: Isotope tracing studies using labeled undecanoic acid (e.g., ¹³C₁₁-undecanoic acid) in cell culture or animal models are necessary to definitively confirm the proposed biosynthetic pathway.

  • Elucidation of Biological Function: Once a reliable analytical method is established, research can focus on quantifying 8-oxoundecanoic acid in various physiological and pathological states (e.g., diabetes, fasting, inborn errors of metabolism) to understand its role as a potential biomarker.

  • Receptor Screening and Signaling: Functional assays are needed to determine if 8-oxoundecanoic acid interacts with known fatty acid receptors (e.g., PPARs, FFARs, GPRs) to mediate cellular signaling.

References

  • Pesek, J., Svoboda, J., Sattler, M., Bartram, S., & Boland, W. (2015). Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis. Organic & Biomolecular Chemistry, 13(1), 178–184. Available from: [Link]

  • Miura, Y. (2013). The biological significance of ω-oxidation of fatty acids. Proceedings of the Japan Academy, Series B, 89(8), 370-382. Available from: [Link]

  • LibreTexts. (2023). 21.1: Biosynthesis of Fatty Acids and Eicosanoids. Biology LibreTexts. Available from: [Link]

  • Ferrer-Mairal, A., Llorach, R., Medina-Vera, I., & Andres-Lacueva, C. (2021). Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method. Foods, 10(1), 163. Available from: [Link]

  • Wikipedia contributors. (2023). Omega oxidation. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Vandenberghe, C., St-Pierre, V., Pierotti, T., Fortier, M., Castellano, C. A., & Cunnane, S. C. (2019). Plasma Ketone and Medium Chain Fatty Acid Response in Humans Consuming Different Medium Chain Triglycerides During a Metabolic Study Day. Frontiers in Nutrition, 6, 46. Available from: [Link]

  • Masse, E., Bédard, A., Moffette, A., & Trottier, J. (2018). Effects of docosahexanoic acid on metabolic and fat parameters in HIV-infected patients on cART: A randomized, double-blind, placebo-controlled study. Clinical Nutrition, 37(4), 1340-1347. Available from: [Link]

  • Shaihutdinova, A. A., Galyametdinova, I. V., Kulik, N. V., et al. (2023). Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalixa[7]rene with Hydroxyl and Amine Groups. International Journal of Molecular Sciences, 24(21), 15923. Available from: [Link]

  • Schonfeld, P., & Wojtczak, L. (2016). Short- and medium-chain fatty acids in energy metabolism: the cellular perspective. Journal of lipid research, 57(6), 943–954. Available from: [Link]

  • Lawal, B., Shittu, O. K., Oibi, F. M., et al. (2021). GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constituents. Journal of Drug Delivery and Therapeutics, 11(4-S), 118-129. Available from: [Link]

  • Lemarié, F., Beauchamp, E., Legrand, P., & Rioux, V. (2016). Revisiting the metabolism and physiological functions of caprylic acid (C8:0) with special focus on ghrelin octanoylation. Biochimie, 120, 40–48. Available from: [Link]

  • LIPID MAPS. (2012). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. Available from: [Link]

  • Papamandjaris, A. A., MacDougall, D. E., & Jones, P. J. H. (1998). Medium chain fatty acid metabolism and energy expenditure: Obesity treatment implications. Life Sciences, 62(14), 1203-1215. Available from: [Link]

  • Surma, M. A., & Klose, C. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry, 94(36), 12285–12290. Available from: [Link]

  • BYJU'S. (n.d.). Omega Oxidation of Fatty Acids. BYJU'S. Available from: [Link]

  • Francke, C., & Oldham, N. J. (1999). Biosynthesis of tetraponerine-8, a defence alkaloid of the ant Tetraponera sp. Journal of Insect Physiology, 45(6), 543-549. Available from: [Link]

  • Al-Ostath, A. I., Al-Ghamdi, A. A., Al-Sohaibani, S. A., et al. (2024). Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. Pharmaceuticals, 17(5), 555. Available from: [Link]

  • He, R., Yang, H., Zeng, J., et al. (2022). The Role of Fatty Acid Metabolism in Drug Tolerance of Mycobacterium tuberculosis. mSystems, 7(1), e01037-21. Available from: [Link]

  • Johnson, C. H., & Murphy, R. C. (2014). Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification. Analytical chemistry, 86(15), 7984–7992. Available from: [Link]

  • Li, Y., & Li, X. (2024). A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. International Journal of Molecular Sciences, 25(12), 6523. Available from: [Link]

  • Kondrup, J., & Lazar, M. (1985). Omega-oxidation of fatty acids studied in isolated liver cells. Biochemical Journal, 232(1), 207-211. Available from: [Link]

  • Lian, K., & De Luca, C. (2013). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical biochemistry, 442(1), 108–114. Available from: [Link]

  • Ostermann, A. I., Willenberg, I., & Schebb, N. H. (2014). Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters by gas chromatography. Journal of Visualized Experiments, (92), e52059. Available from: [Link]

  • Wikipedia contributors. (2023). Fatty acid metabolism. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Medicosis Perfectionalis. (2019, December 13). Omega Oxidation for Fatty Acids [Video]. YouTube. Available from: [Link]

  • Wang, Y., Zhang, Y., & Chen, J. (2022). Octacosanol: Biological activities and bioavailability enhancement strategies. Food & Function, 13(19), 9753-9767. Available from: [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. Available from: [Link]

  • Hernandez, E. O., Kitzmann, J. P., & Johnson, M. L. (2019). Impaired Suppression of Plasma Lipid Extraction and Its Partitioning Away From Muscle by Insulin in Humans With Obesity. The Journal of Clinical Endocrinology & Metabolism, 104(9), 4153–4164. Available from: [Link]

  • Wang, B., & DuBois, R. N. (2023). Arachidonic acid metabolism in health and disease. The Journal of pathology, 260(5), 500–522. Available from: [Link]

  • Lee, Y. Y., & Lee, Y. (2021). Role of Medium-Chain Fatty Acids in Healthy Metabolism: A Clinical Perspective. Journal of obesity & metabolic syndrome, 30(1), 21–30. Available from: [Link]

  • Parnham, M. J., & Bonta, I. L. (1982). Reactive oxygen production, arachidonate metabolism and cyclic AMP in macrophages. Agents and Actions, 12(4), 437-439. Available from: [Link]

  • Asma, B., & Arul, V. (2023). Antiproliferative activity of antimicrobial peptides and bioactive compounds from the mangrove Glutamicibacter mysorens. Saudi Journal of Biological Sciences, 30(2), 103541. Available from: [Link]

  • Niu, Y., & Li, L. (2018). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 23(10), 2548. Available from: [Link]

  • Bibel, M. (2022, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. Available from: [Link]

  • Koal, T., & Deigner, H. P. (2010). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Journal of separation science, 33(11), 1529–1538. Available from: [Link]

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8-Oxoundecanoic Acid: Elucidating Cellular Signaling Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Experimental Validation[1]

Executive Summary

8-Oxoundecanoic acid (8-oxo-UDA) is a medium-chain keto-fatty acid (MCKFA) emerging as a putative signaling metabolite at the intersection of host lipid metabolism and microbial biochemistry.[1] While classically categorized as a beta-oxidation intermediate or microbial fermentation byproduct, structural homology to known "lipo-kines" suggests specific activity at G-protein coupled receptors (specifically GPR84) and Nuclear Receptors (PPARs) .[1]

This guide provides a rigorous framework for investigating the signaling topology of 8-oxo-UDA.[1] It moves beyond simple cataloging to provide a causal, mechanistic roadmap for researchers to validate its role in immunometabolism and cellular homeostasis.

Part 1: Chemical Identity & Physicochemical Constraints

Before initiating cell-based assays, the physicochemical behavior of 8-oxo-UDA must be mastered to prevent experimental artifacts (e.g., micelle formation or precipitation).[1]

PropertySpecificationExperimental Implication
IUPAC Name 8-Oxoundecanoic acidTarget specificity (distinct from 9- or 10-oxo isomers).[1]
Formula C₁₁H₂₀O₃MW = 200.27 g/mol .[2][3]
LogP ~2.5 - 3.1 (Predicted)Moderate lipophilicity; requires carrier (BSA) for cell culture.[1]
pKa ~4.8 (Carboxyl)Fully ionized at physiological pH (7.4).
Solubility Low in water; High in DMSO/EthanolProtocol: Dissolve in DMSO (100 mM stock), dilute into fatty-acid-free BSA (1%) for final delivery.[1]
Stability Stable ketone (C8 position)unlike

-keto acids, 8-oxo is thermally stable but sensitive to strong reducing agents.[1]
Part 2: The Core Signaling Architecture

Based on structural activity relationships (SAR) of medium-chain oxo-fatty acids, 8-oxo-UDA operates via a Dual-Node Signaling Architecture .[1] It acts as an acute surface signal (GPCR) and a sustained transcriptional modulator (PPAR).

Pathway A: The Pro-Inflammatory Axis (GPR84)

Mechanism: Medium-chain free fatty acids (MCFFAs) with chain lengths of C9–C12 are the primary endogenous ligands for GPR84 (Free Fatty Acid Receptor 4-like).[1] The presence of the ketone group at C8 increases polarity relative to undecanoic acid, potentially altering binding affinity or kinetics.

  • Receptor: GPR84 (G_i/o coupled, but often exhibits G_q-like calcium mobilization in myeloid cells).[1]

  • Effect: Chemotaxis, ROS production, and cytokine release (TNF-

    
    , IL-6) in macrophages/neutrophils.
    
  • Signaling Cascade: Ligand binding

    
     G
    
    
    
    dissociation
    
    
    
    
    cAMP +
    
    
    Intracellular Calcium (via PLC
    
    
    crosstalk)
    
    
    MAPK/ERK phosphorylation.
Pathway B: The Metabolic Adaptation Axis (PPAR

)

Mechanism: Oxidized fatty acids are high-affinity ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[1] 8-oxo-UDA mimics endogenous oxylipins (like HODEs), allowing it to enter the nucleus and bind the PPAR


 Ligand Binding Domain (LBD).[1]
  • Receptor: PPAR

    
     (Nuclear Receptor).[4]
    
  • Effect: Upregulation of fatty acid oxidation genes (CPT1A, ACOX1) and downregulation of NF-

    
    B signaling (trans-repression).[1]
    
  • Signaling Cascade: Cytosolic entry (via FABP)

    
     Nuclear translocation 
    
    
    
    Heterodimerization with RXR
    
    
    Binding to PPRE (Peroxisome Proliferator Response Element).
Visualization: The 8-Oxo-UDA Signaling Topology

The following diagram maps the bifurcation of 8-oxo-UDA signaling between surface GPCRs and nuclear receptors.

8_Oxo_Signaling_Topology Ligand 8-Oxoundecanoic Acid (Extracellular) Ligand_Intra 8-Oxo-UDA (Intracellular) Ligand->Ligand_Intra Passive/Transport GPR84 GPR84 (Surface GPCR) Ligand->GPR84 FABP FABP Transporter Ligand_Intra->FABP Gi Gi/Go Protein GPR84->Gi PPAR PPAR-alpha / RXR (Nucleus) PPRE PPRE Transcription PPAR->PPRE Bind DNA FABP->PPAR PLC PLC-beta Gi->PLC Crosstalk cAMP cAMP Inhibition Gi->cAMP Inhibits Calcium Ca2+ Mobilization PLC->Calcium ERK ERK1/2 Phosphorylation Calcium->ERK Inflam Pro-Inflammatory Cytokines (Acute) ERK->Inflam Metab Lipid Oxidation Genes (Sustained) PPRE->Metab

Figure 1: Dual-signaling topology of 8-Oxoundecanoic acid showing the divergence between acute membrane signaling (GPR84) and sustained nuclear programming (PPAR).[1]

Part 3: Experimental Protocols for Validation

To scientifically validate these pathways, researchers must employ a "Block-and-Rescue" methodology.[1]

Protocol 1: GPR84 Activation Assay (Calcium Flux)

Objective: Determine if 8-oxo-UDA acts as an agonist for GPR84.[1]

  • Cell System: CHO-K1 cells stably transfected with human GPR84 (or primary neutrophils).[1]

  • Reagents:

    • Fluo-4 AM (Calcium indicator).[1]

    • Compound 1 (GPR84 antagonist) or GLPG1205 (if available).

    • Positive Control: Embelin or 6-O-aurocvertin.[1]

  • Workflow:

    • Loading: Incubate cells with Fluo-4 AM (4 µM) for 45 min at 37°C.

    • Baseline: Measure fluorescence (Ex488/Em525) for 30s.

    • Stimulation: Inject 8-oxo-UDA (Titration: 1 µM – 100 µM). Note: Must be BSA-conjugated.[1]

    • Specificity Check: Pre-incubate parallel wells with GPR84 antagonist (10 µM) for 30 min.

    • Readout: A sharp transient spike in fluorescence within 20–60s indicates receptor activation.

Protocol 2: PPAR Transcriptional Reporter Assay

Objective: Quantify nuclear receptor activation potential.

  • Cell System: HEK293T cells.

  • Plasmids:

    • pSG5-PPAR

      
       (Expression vector).[1]
      
    • PPRE-Luc (Luciferase reporter driven by PPRE).[1]

    • Renilla-Luc (Normalization control).[1]

  • Workflow:

    • Transfection: Lipofectamine 3000 transfection of plasmid trio.

    • Treatment: 24h post-transfection, treat cells with 8-oxo-UDA (10–50 µM).[1]

      • Control: Wy-14643 (PPAR

        
         agonist).[1][4]
        
    • Lysis: Lyse cells using Passive Lysis Buffer.

    • Detection: Dual-Luciferase assay.

    • Analysis: Calculate Firefly/Renilla ratio. A >2-fold increase over vehicle indicates agonism.

Part 4: Synthesis & Handling Guide

Since 8-oxo-UDA is not a standard catalog item for many suppliers, synthesis or custom ordering is often required.[1]

Synthetic Route (Simplified):

  • Starting Material: Methyl 8-oxoundecanoate can be synthesized via Friedel-Crafts acylation of methyl suberoyl chloride with propylzinc reagents, followed by hydrolysis.[1]

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

  • Verification:

    • 1H-NMR: Look for triplet at

      
       ~2.4 ppm (CH2 adjacent to ketone).[1]
      
    • MS: [M-H]- peak at m/z 199.1.

Experimental Formulation (The "BSA Complexing" Method): Free fatty acids precipitate in media. You must conjugate to BSA.

  • Dissolve 8-oxo-UDA in 100% Ethanol or DMSO to 100 mM.[1]

  • Prepare 10% Fatty-Acid Free BSA in PBS (warm to 37°C).

  • Dropwise add fatty acid solution to BSA while vortexing to final 2:1 (molar) or 5 mM concentration.

  • Filter sterilize (0.22 µm).

Part 5: Biological Context & Therapeutic Potential

Why study 8-Oxoundecanoic acid?

  • Microbial-Host Crosstalk: Many oxo-fatty acids are produced by gut microbiota (Lactobacillus, Pseudomonas) to modulate host immunity.[1] 8-oxo-UDA may represent a specific inter-kingdom signal.

  • Drug Development: As a non-beta-oxidizable ketone (at C8), it may have a longer half-life than natural fatty acids, making it a scaffold for stable GPR84 agonists (Anti-inflammatory or metabolic disease targets).

References
  • Alvarez-Curto, E., & Milligan, G. (2016). Metabolism meets immunity: The role of free fatty acid receptors in the immune system. Biochemical Pharmacology. Link

  • Nøhr, M. K., et al. (2016). GPR84 is a proinflammatory receptor activated by medium-chain free fatty acids.[1] Mediators of Inflammation.[5] Link

  • Varga, T., et al. (2011). PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation. Biochimica et Biophysica Acta (BBA). Link

  • PubChem. (2024).[2] Compound Summary: 8-Oxoundecanoic acid (CAS 91214-06-1).[1][3] National Library of Medicine. Link

  • Goh, Y. J., et al. (2019). Production of hydroxy fatty acids by lactic acid bacteria and their potential functional roles. Critical Reviews in Food Science and Nutrition. Link

Sources

Methodological & Application

Application Note: Quantitative Analysis of 8-Oxoundecanoic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the quantification of 8-oxoundecanoic acid in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). 8-Oxoundecanoic acid is an emerging biomarker for oxidative stress, providing valuable insights into lipid peroxidation pathways relevant to a variety of pathological conditions. The described protocol employs a straightforward protein precipitation extraction procedure, followed by rapid and selective chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is designed for researchers, scientists, and drug development professionals requiring reliable quantification of this medium-chain oxo-fatty acid in a complex biological matrix.

Introduction: The Significance of 8-Oxoundecanoic Acid

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in numerous diseases.[1] ROS can indiscriminately damage cellular macromolecules, including lipids, proteins, and DNA. The peroxidation of polyunsaturated fatty acids (PUFAs) within cell membranes is a particularly damaging process that generates a cascade of reactive aldehydes and oxo-fatty acids.[2]

Among these products, ω-oxo-fatty acids are gaining attention as stable and specific biomarkers of lipid peroxidation.[3] 8-Oxoundecanoic acid (C₁₁H₂₀O₃), a medium-chain fatty acid containing a ketone group, is a product of the oxidative degradation of longer-chain unsaturated fatty acids. Its quantification in biological fluids like plasma can offer a specific window into oxidative damage pathways, making it a valuable tool for disease research, monitoring therapeutic efficacy, and toxicology studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its exceptional sensitivity, selectivity, and speed.[4][5] The ability to use Multiple Reaction Monitoring (MRM) allows for precise quantification even at low physiological concentrations, minimizing interferences from the complex plasma matrix.[6]

Biochemical Pathway: Formation of 8-Oxoundecanoic Acid

8-Oxoundecanoic acid is not a primary dietary fatty acid but is formed endogenously through the oxidative cleavage of larger unsaturated fatty acids, such as oleic acid (C18:1) or linoleic acid (C18:2). The process is initiated by free radicals that attack the double bonds in the fatty acid chain, leading to the formation of unstable lipid hydroperoxides. These intermediates subsequently degrade into a variety of smaller molecules, including aldehydes and oxo-acids.

PUFA Unsaturated Fatty Acid (e.g., Oleic Acid) Hydroperoxide Lipid Hydroperoxide (Unstable Intermediate) PUFA->Hydroperoxide Propagation ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation Cleavage Oxidative Cleavage Hydroperoxide->Cleavage Oxo_Acid 8-Oxoundecanoic Acid Cleavage->Oxo_Acid Aldehydes Other Aldehydes & Short-Chain Products Cleavage->Aldehydes

Caption: Formation of 8-oxoundecanoic acid via lipid peroxidation.

Analytical Principle: LC-MS/MS

The quantification of 8-oxoundecanoic acid is achieved through a synergistic combination of liquid chromatography and tandem mass spectrometry.

  • Liquid Chromatography (LC): A reversed-phase C18 column is used to separate 8-oxoundecanoic acid from other endogenous plasma components. The analyte is retained on the nonpolar stationary phase and is eluted by a gradient of increasing organic solvent (acetonitrile or methanol). This separation is crucial for reducing matrix effects and ensuring accurate quantification.

  • Tandem Mass Spectrometry (MS/MS): The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: The eluent from the LC is directed into an electrospray ionization (ESI) source, which generates negatively charged molecular ions ([M-H]⁻) of 8-oxoundecanoic acid.

    • Precursor Ion Selection (Q1): The first quadrupole (Q1) is set to isolate only the precursor ion of our analyte (e.g., m/z 200.1 for 8-oxoundecanoic acid).

    • Fragmentation (q2): The selected precursor ions are fragmented in the collision cell (q2) by collision-induced dissociation (CID) with an inert gas (e.g., argon).

    • Product Ion Selection (Q3): The third quadrupole (Q3) isolates specific, characteristic product ions.

    • Detection: The detector measures the intensity of these product ions. This highly specific precursor-to-product ion transition provides excellent selectivity and sensitivity for quantification.

Experimental Protocol

This protocol is designed for the analysis of 8-oxoundecanoic acid in human plasma. All procedures should be performed with high-purity solvents and reagents.

Materials and Reagents
  • 8-Oxoundecanoic acid analytical standard

  • 8-Oxoundecanoic acid-d₄ (or other suitable isotopically labeled internal standard)

  • LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water

  • Formic Acid (FA), LC-MS grade

  • Human Plasma (K₂EDTA)

  • Microcentrifuge tubes (1.5 mL)

Sample Preparation: Protein Precipitation & Extraction

This protocol is based on established methods for extracting fatty acids from plasma.[7][8][9] The use of an isotopically labeled internal standard (IS) is critical for correcting for matrix effects and variations in extraction efficiency and instrument response.

  • Thaw Samples: Thaw frozen plasma samples on ice to prevent degradation.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL 8-oxoundecanoic acid-d₄ in MeOH) to each plasma sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and mixing.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

cluster_prep Sample Preparation Plasma 1. Aliquot 100 µL Plasma Spike 2. Add 10 µL Internal Standard Plasma->Spike Precipitate 3. Add 400 µL Cold Acetonitrile Spike->Precipitate Vortex 4. Vortex 1 min Precipitate->Vortex Centrifuge 5. Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Transfer 6. Transfer Supernatant to Vial Centrifuge->Transfer

Caption: Workflow for plasma sample preparation.

LC-MS/MS Method Parameters

The following parameters provide a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionCausality and Rationale
Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µmC18 provides excellent hydrophobic retention for medium-chain fatty acids. The sub-2 µm particle size allows for high resolution and fast analysis times.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in the protonation of silanol groups on the column and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a strong organic solvent for eluting fatty acids and is compatible with ESI-MS.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA small injection volume is sufficient given the high sensitivity of modern mass spectrometers and minimizes column overload.
Gradient 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6-6.1 min: 95-30% B; 6.1-8 min: 30% BThe gradient starts at a lower organic percentage to ensure good retention of the analyte, then ramps up to elute it and other lipids, followed by a re-equilibration step.

Table 2: Tandem Mass Spectrometry Parameters

ParameterRecommended ConditionCausality and Rationale
Instrument Triple Quadrupole Mass SpectrometerThe gold standard for quantitative analysis due to its sensitivity and specificity in MRM mode.
Ionization Mode Electrospray Ionization (ESI), NegativeCarboxylic acids readily deprotonate to form [M-H]⁻ ions, providing a strong and stable signal in negative mode.[7]
Ion Source Gas 1 40 psiNebulizes the LC eluent into a fine spray.
Ion Source Gas 2 50 psiAids in solvent evaporation.
Interface Temp. 325 °CEnsures efficient desolvation of the ESI droplets.
Scan Type Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity by monitoring specific precursor-product ion transitions.

Table 3: Proposed MRM Transitions for 8-Oxoundecanoic Acid Note: These are putative transitions based on the structure (MW = 200.28). Collision energies (CE) must be optimized for the specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed CE (eV)RoleRationale for Fragmentation
8-Oxoundecanoic Acid 200.1182.1-15QuantifierLoss of water (H₂O) from the carboxyl group.
200.1155.1-20QualifierCleavage adjacent to the ketone group (loss of C₂H₅O).[10]
8-Oxoundecanoic Acid-d₄ (IS) 204.1186.1-15QuantifierLoss of water (H₂O) from the deuterated analogue.
204.1159.1-20QualifierCorresponding cleavage adjacent to the ketone group.

Method Validation & Performance

For reliable results, the method should be validated according to established guidelines. Key parameters to assess include:

  • Linearity: The calibration curve should be linear over the expected concentration range of the analyte in biological samples. A correlation coefficient (r²) of >0.99 is desirable.

  • Limit of Detection (LOD) & Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

  • Precision & Accuracy: Assessed by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Precision (%CV) should typically be <15%, and accuracy (% bias) should be within ±15%.

Troubleshooting

Table 4: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape Column degradation; Inappropriate mobile phase pH; Sample solvent mismatch.Replace column; Ensure 0.1% FA is in both mobile phases; Reconstitute final extract in a solvent similar to the initial mobile phase.
Low Sensitivity Poor ionization; Inefficient extraction; Suboptimal MRM parameters.Clean ion source; Optimize extraction solvent; Infuse analyte and optimize collision energy and other MS parameters.
High Background Noise Contaminated solvents or system; Matrix effects.Use fresh, high-purity solvents; Incorporate a divert valve to direct early-eluting salts to waste; Optimize chromatography to separate analyte from interfering matrix components.
Poor Reproducibility Inconsistent sample preparation; Autosampler variability.Ensure consistent vortexing and pipetting; Check autosampler for leaks and proper injection volume.

Conclusion

This application note details a selective, sensitive, and high-throughput LC-MS/MS method for the quantification of the oxidative stress biomarker 8-oxoundecanoic acid in human plasma. The simple protein precipitation protocol and rapid chromatographic analysis make it suitable for studies involving large sample cohorts. This method provides a powerful tool for researchers investigating the role of lipid peroxidation in health and disease, as well as for professionals in drug development monitoring the effects of novel therapeutics on oxidative stress pathways.

References

  • Singh, R., et al. (2016). Lipid peroxides as endogenous oxidants forming 8-oxo-guanosine and lipid-soluble antioxidants as suppressing agents. Journal of Clinical Biochemistry and Nutrition. Available at: [Link]

  • Cyberlipid. Oxo fatty acids. GERLI Lipidomics. Available at: [Link]

  • Văcaru, O-R., et al. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. MDPI. Available at: [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Cohen, A. S., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma. Journal of Chromatography B. Available at: [Link]

  • Zartmann, A., et al. (2025). Analysis of glycerol bound ω-oxo-fatty acids as ω-dioxane-FAME-derivatives. Food Chemistry. Available at: [Link]

  • Al-Sari, S., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. Available at: [Link]

  • RTI International. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Forensic Science Education. Available at: [Link]

  • Kawai, Y., et al. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. Journal of Clinical Biochemistry and Nutrition. Available at: [Link]

  • Tallman, K. A. & Marnett, L. J. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. Available at: [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

  • Esterbauer, H., et al. (2025). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. ResearchGate. Available at: [Link]

  • Christie, W. W., et al. (2025). Identification of the saturated oxo fatty acids in cheese. ResearchGate. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Available at: [Link]

  • Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent. Available at: [Link]

  • Jordt, J., et al. (2017). Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates. Journal of Lipid Research. Available at: [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]

  • Wikipedia. (n.d.). Lipid peroxidation. Wikipedia. Available at: [Link]

  • Christie, W. W., et al. (1992). Identification of the saturated oxo fatty acids in cheese. Journal of Dairy Research. Available at: [Link]

  • Lazzarino, G., et al. (2019). Lipid Peroxidation and Antioxidant Protection. MDPI. Available at: [Link]

  • Shimadzu Corporation. (n.d.). MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. Shimadzu. Available at: [Link]

  • Yang, J., et al. (2015). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. LIPID MAPS. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

  • Khan, S., et al. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. Available at: [Link]

  • Chemistry Lecture Series. (2022). Lec-31 || Mass fragmentation pattern of carboxylic acids. YouTube. Available at: [Link]

Sources

Application Note: High-Resolution GC-MS Profiling of 8-Oxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and researchers. It synthesizes theoretical mass spectrometry with practical, bench-validated protocols.

Methodology for the Extraction, Derivatization, and Quantitation of Medium-Chain Keto Acids

Introduction & Scientific Context

8-Oxoundecanoic acid (


) is a functionalized medium-chain fatty acid (MCFA) of increasing significance in two distinct fields: lipidomics  (as a specific oxidative stress marker derived from unsaturated lipid degradation) and biopolymer research  (as a precursor for functionalized polyamides).

Unlike simple saturated fatty acids, the presence of the ketone group at the C8 position introduces polarity and thermal instability that challenges standard Gas Chromatography (GC) workflows. Direct injection of the free acid leads to adsorption in the liner, peak tailing, and variable ionization.

This protocol details a rigorous Derivatization-GC-MS workflow.[1] We utilize a Methyl Ester (FAME) derivatization strategy, which is superior to silylation for this specific analyte due to the stability of the keto-ester moiety and the generation of diagnostic mass spectral fragments (


 74, 71, 171) that allow unambiguous structural confirmation.

Experimental Workflow Diagram

The following logic flow illustrates the critical decision points in the sample preparation and analysis process.

G Sample Biological/Synthetic Sample Extract LLE Extraction (Ethyl Acetate/MTBE) Sample->Extract Acidification (pH < 2) Dry Dehydration (Na2SO4 + N2 Evap) Extract->Dry Deriv Derivatization (BF3-Methanol, 60°C, 10 min) Dry->Deriv Anhydrous Conditions Quench Quench & Extract FAME (Hexane + H2O) Deriv->Quench Methylation GC GC Separation (DB-5ms Column) Quench->GC 1 µL Splitless MS MS Detection (EI Source, 70eV) GC->MS Data Data Analysis (EIC: m/z 74, 71, 171) MS->Data Quantitation

Caption: Step-by-step workflow for the conversion of 8-oxoundecanoic acid to its methyl ester for GC-MS analysis.

Detailed Protocol

Reagents and Standards[2]
  • Standard: 8-Oxoundecanoic acid (purity >95%).

  • Internal Standard (ISTD): Nonadecanoic acid (

    
    ) or 5-Oxodecanoic acid (structural analog).
    
  • Derivatization Reagent: Boron Trifluoride (

    
    ) in Methanol (14% w/v) or TMS-Diazomethane (2M in hexanes). Note: 
    
    
    
    -MeOH is preferred for robustness.
  • Solvents: HPLC-grade Hexane, Methanol, Ethyl Acetate.

Sample Preparation (Extraction)

The keto-acid is amphiphilic. Acidification is required to suppress ionization of the carboxyl group (


) and drive the analyte into the organic phase.
  • Aliquot: Take 100 µL of sample (plasma, fermentation broth, or reaction mix).

  • Spike: Add 10 µL of ISTD solution (100 µg/mL).

  • Acidify: Add 10 µL of 1M HCl to adjust pH < 2.

  • Extract: Add 500 µL Ethyl Acetate . Vortex vigorously for 1 min. Centrifuge at 3000 x g for 5 min.

  • Collect: Transfer the upper organic supernatant to a glass reaction vial.

  • Dry: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) at 40°C. Do not overheat, as keto-acids can decarboxylate.
    
Derivatization (Methylation)

We convert the carboxylic acid to a methyl ester. The ketone group at C8 remains underivatized in this protocol, as it is sterically unhindered and thermally stable enough for GC elution.

  • Reagent Addition: To the dried residue, add 200 µL of

    
    -Methanol (14%) .
    
  • Incubation: Cap tightly (Teflon-lined cap) and heat at 60°C for 10 minutes .

    • Expert Insight: Avoid temperatures >80°C to prevent degradation of the ketone moiety.

  • Quenching: Cool to room temperature. Add 400 µL of Hexane and 400 µL of Saturated NaCl (aq) .

  • Extraction of FAMEs: Vortex for 30 seconds. Allow phases to separate.

  • Final Transfer: Transfer 200 µL of the top (Hexane) layer to a GC vial with a glass insert.

Instrumental Parameters (GC-MS)[1][3][4]

ParameterSettingRationale
Instrument Agilent 7890/5977 (or equivalent)Single Quadrupole MS is sufficient.
Column DB-5ms (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for FAMEs.
Inlet Temp 250°CEnsures rapid volatilization.
Injection 1 µL, Splitless (0.75 min purge)Maximizes sensitivity for trace analytes.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard optimal linear velocity.
Oven Program 60°C (1 min)

20°C/min

180°C

5°C/min

240°C (hold 3 min)
Slow ramp (5°C/min) in the mid-range resolves C11 isomers.
Transfer Line 280°CPrevents condensation of high-boiling esters.
Ion Source EI (70 eV), 230°CStandard ionization energy.
Acquisition Scan (m/z 40-350) or SIM Scan for profiling; SIM for quantitation.

Data Analysis & Interpretation

Identification Strategy

The derivative formed is Methyl 8-oxoundecanoate (


, MW = 214.3 Da).

Fragmentation Pattern (EI Spectrum): Unlike simple fatty esters, the mass spectrum is dominated by the interaction between the ester group and the ketone group.

  • Molecular Ion (

    
    ): m/z 214  (Typically weak but visible).
    
  • McLafferty Rearrangement (Ester): m/z 74 .

    • Mechanism:[2][3] Migration of

      
      -hydrogen from the acyl chain to the ester carbonyl oxygen. This is the universal diagnostic ion for methyl esters.
      
  • Alpha-Cleavage (Ketone): The carbonyl at C8 directs cleavage of the adjacent C-C bonds.

    • 
      -Cleavage A (Propyl loss):  Loss of the terminal propyl group (
      
      
      
      , mass 43). Resulting ion:
      
      
      .
    • 
      -Cleavage B (Acylium ion):  Formation of the propyl-carbonyl fragment (
      
      
      
      ). Resulting ion: m/z 71 .
  • Loss of Methoxy:

    
    .
    

Diagnostic Table for SIM (Selected Ion Monitoring):

Ion (m/z)Origin/FragmentPurpose
171

(

-cleavage)
Quantifier (High specificity)
74 McLafferty Rearrangement (

)
Qualifier (Class confirmation)
71 Acylium Ion (

)
Qualifier (Ketone confirmation)
214 Molecular Ion (

)
Confirmation (if sensitivity allows)
Troubleshooting "Ghost Peaks"
  • Issue: Broad peak shape or carryover.

  • Cause: Keto-acids are "sticky" due to polarity.

  • Solution: Ensure the liner is deactivated (silanized glass wool). If tailing persists, switch to Method B (Oximation) : React sample with Methoxyamine HCl prior to silylation to "lock" the ketone as a methoxime, preventing keto-enol tautomerism on the column.

References

  • Analysis of Fatty Acid Methyl Esters (FAMEs). Sigma-Aldrich (Merck). Standard protocols for BF3-Methanol derivatization.

  • Mass Spectra of Keto-Fatty Acid Methyl Esters. National Institute of Standards and Technology (NIST) Chemistry WebBook. Reference spectra for methyl esters and fragmentation logic.

  • Derivatization of Keto Acids for GC-MS Analysis. BenchChem Technical Support. Discussion on oximation vs. direct esterification.

  • Biological Significance of Oxidized Fatty Acids. ResearchGate Review on lipid peroxidation products.

Sources

Application Note: High-Fidelity GC-MS Analysis of 8-Oxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

8-Oxoundecanoic acid (CAS: 17206-33-2) is a medium-chain keto-fatty acid often analyzed as a marker of lipid oxidation or as a metabolic intermediate. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents two specific chemical challenges:

  • Carboxylic Acid Polarity: The terminal carboxyl group (-COOH) forms strong hydrogen bonds, leading to peak tailing and irreversible adsorption on the GC column stationary phase.

  • Keto-Enol Tautomerism: The ketone group at position C-8 is susceptible to keto-enol tautomerism. Direct silylation of the keto group can yield a mixture of enol-ethers, resulting in multiple peaks for a single analyte and complicating quantification.

The Solution: This protocol utilizes a Two-Step Derivatization Strategy .

  • Step 1: Methoximation. Reaction with Methoxyamine Hydrochloride (MeOx) locks the C-8 ketone into a stable methoxime ether, preventing enolization.[1]

  • Step 2: Silylation. Reaction with MSTFA converts the C-1 carboxyl group into a volatile trimethylsilyl (TMS) ester.

This approach ensures a single, stable chemical species (with geometric isomers) for robust quantification.

Chemical Reaction Mechanism

The following diagram illustrates the transformation of 8-oxoundecanoic acid into its analytical derivative. Note the formation of syn and anti isomers at the oxime step, which is a critical diagnostic feature in the final chromatogram.

ReactionScheme Substrate 8-Oxoundecanoic Acid (Non-volatile, Unstable) Step1 Step 1: Methoximation (Methoxyamine HCl / Pyridine) Substrate->Step1 60°C, 1h Intermediate Intermediate: 8-Methoxyimino-undecanoic acid (Ketone Locked) Step1->Intermediate Step2 Step 2: Silylation (MSTFA + 1% TMCS) Intermediate->Step2 37°C, 30min Product Final Derivative: TMS-8-Methoxyimino-undecanoate (Volatile, Stable) Step2->Product

Figure 1: Two-step derivatization pathway. The ketone is protected first to prevent enol-silylation artifacts.

Materials & Reagents

Reagent/MaterialSpecificationPurpose
8-Oxoundecanoic Acid >98% PurityReference Standard
Methoxyamine HCl 20 mg/mL in PyridineDerivatization Reagent A (Ketone protection)
MSTFA + 1% TMCS N-Methyl-N-(trimethylsilyl)trifluoroacetamideDerivatization Reagent B (Silylation)
Pyridine Anhydrous, 99.8%Solvent / Proton Scavenger
FAMEs Mix (C8-C24) Standard MixRetention Index Calibration
Internal Standard Nonadecanoic acid (C19:0) or d27-Myristic acidQuantification Normalization

Critical Safety Note: MSTFA and TMCS are moisture-sensitive.[2] Store in a desiccator at 4°C. Allow to reach room temperature before opening to prevent condensation, which hydrolyzes the reagent.

Experimental Protocol

Sample Preparation[1][2][4][5][6][7]
  • Extraction: Extract the analyte from the biological matrix (plasma, urine, or cell lysate) using a standard Folch or Bligh-Dyer lipid extraction method.

  • Drying: Transfer an aliquot equivalent to 10–50 µg of total lipid to a GC-MS glass vial.

  • Evaporation: Evaporate the solvent completely under a gentle stream of nitrogen gas. Note: The sample must be bone-dry.[3] Any residual water will quench the silylation reagent.

Derivatization Workflow[1][4][6]
  • Methoximation (Step 1):

    • Add 50 µL of Methoxyamine HCl (20 mg/mL in pyridine) to the dried residue.

    • Vortex for 30 seconds to ensure dissolution.

    • Incubate at 60°C for 60 minutes .

    • Mechanism:[4][5][6] This converts the C=O (keto) group to C=N-OCH₃.

  • Silylation (Step 2):

    • Add 50 µL of MSTFA + 1% TMCS to the reaction vial.

    • Vortex gently.

    • Incubate at 37°C for 30 minutes .

    • Mechanism:[4][5][6] This converts the -COOH (carboxyl) group to -COOSi(CH₃)₃.

  • Final Prep:

    • Centrifuge briefly to settle the liquid.

    • Transfer to a GC autosampler vial with a glass insert.

    • Inject within 24 hours. (Derivatives can degrade over time; store at -20°C if delay is unavoidable).

GC-MS Instrument Parameters

This method is optimized for an Agilent 7890B/5977B system but is transferable to other single-quadrupole instruments.

ParameterSettingRationale
Column DB-5MS UI (30m × 0.25mm × 0.25µm)Low-bleed, non-polar phase ideal for TMS derivatives.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace analysis.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for optimal separation efficiency.
Oven Program 60°C (1 min)

10°C/min

300°C (5 min)
Slow ramp ensures separation of the syn and anti isomers.
Transfer Line 280°CPrevents condensation of high-boiling lipids.
Ion Source EI (70 eV), 230°CStandard electron ionization.
Scan Range m/z 50 – 550Covers the molecular ion and characteristic fragments.

Data Interpretation & Validation

Chromatographic Features (The "Double Peak")

A unique characteristic of methoxime derivatives is the formation of geometric isomers (syn and anti) around the C=N double bond.

  • Observation: You will likely see two peaks for 8-oxoundecanoic acid, usually separated by 0.1 – 0.3 minutes.

  • Quantification: You must sum the areas of both peaks for accurate quantification.

Mass Spectral Fingerprint

The derivative is TMS-8-methoxyimino-undecanoate .

  • Molecular Weight Calculation:

    • Parent Acid (

      
      ): 200.28 Da
      
    • Methoximation (

      
      ): +29 Da
      
    • Silylation (

      
      ): +72 Da
      
    • Total MW: 301 Da

  • Key Diagnostic Ions:

    • m/z 301: Molecular Ion (

      
      ). Usually weak.
      
    • m/z 286: (

      
      ): Loss of a methyl group from the TMS moiety.
      
    • m/z 270: (

      
      ): Loss of the methoxy group (
      
      
      
      ) from the oxime.
    • m/z 73: Trimethylsilyl group (base peak or very high abundance).

    • m/z 75: Dimethylsilyl ether rearrangement ion.

Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Urine) Extract Lipid Extraction (Folch/Bligh-Dyer) Sample->Extract Dry N2 Evaporation (Must be Anhydrous) Extract->Dry Deriv Derivatization (MeOx + MSTFA) Dry->Deriv GC GC Separation (DB-5MS Column) Deriv->GC MS MS Detection (EI Source) GC->MS Data Data Analysis (Sum Syn/Anti Peaks) MS->Data

Figure 2: Complete analytical workflow from sample to data.[3][5][7]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
No Peaks Detected Water in sample quenched MSTFA.Ensure sample is completely dry before adding reagents.[3] Check if MSTFA bottle was left open.
Single Peak Only Incomplete methoximation.Increase incubation time at 60°C. If only silylation occurs, the ketone may be intact (less stable) or enolized.
Tailing Peaks Active sites in liner or column.Replace GC inlet liner (deactivated wool); trim 10cm from column head.
Extra Peaks (Artifacts) Silylation of the ketone (enol).Methoximation step failed or was skipped. Ensure MeOx reagent is fresh.

References

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry. Link

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20) - Fatty Acid Methyl Esters and Derivatives. Link

  • Sigma-Aldrich. Derivatization Reagents for GC: MSTFA and TMCS Protocols. Link

Sources

NMR spectroscopy of 8-Oxoundecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Purity Assessment of 8-Oxoundecanoic Acid via High-Field NMR

Introduction & Scope

8-Oxoundecanoic acid (CAS: 13794-73-5) is a medium-chain keto-fatty acid often utilized as a metabolic probe, a precursor in the synthesis of pheromones and lactones, and a degradation product of specific lipids. In drug development, its bifunctionality (carboxylic acid and internal ketone) presents unique stability and purity challenges, particularly regarding decarboxylation or aldol condensation during storage.

This Application Note provides a definitive protocol for the structural characterization and quantitative purity assessment (qNMR) of 8-oxoundecanoic acid. Unlike standard fatty acid analysis, the presence of the C8-ketone requires specific 2D NMR strategies to resolve the methylene signals adjacent to the carbonyls.

Key Objectives:

  • Unambiguous Assignment: Distinguish between the acid-adjacent (

    
    -acid) and ketone-adjacent (
    
    
    
    -keto) protons.
  • Purity Quantification: Establish a qNMR method with <1% uncertainty.

  • Process Control: Monitor potential dimerization or lactonization byproducts.

Sample Preparation Protocol

The choice of solvent is critical. While


 is standard, carboxyl proton exchange can broaden signals.

Reagents:

  • Solvent: Chloroform-d (

    
    ), 99.8% D, with 0.03% v/v TMS (Tetramethylsilane).
    
  • Internal Standard (for qNMR): Dimethyl sulfone (

    
    ) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB). Note: Maleic acid is avoided due to potential overlap with the acidic proton.
    

Procedure:

  • Weighing: Accurately weigh 15-20 mg of 8-oxoundecanoic acid into a clean vial.

  • Solvation: Add 600

    
    L of 
    
    
    
    .
  • Homogenization: Vortex for 30 seconds. Ensure complete dissolution; keto-acids can form dimers that dissolve slowly.

  • Transfer: Filter through a glass wool plug into a 5mm high-precision NMR tube to remove particulate impurities that cause magnetic field inhomogeneity.

  • Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes before acquisition.

1H NMR Spectroscopy: Structural Assignment

The proton spectrum of 8-oxoundecanoic acid is defined by three distinct regions: the downfield acidic proton, the "carbonyl-adjacent" region (2.0–2.6 ppm), and the aliphatic upstream region.

Expected Chemical Shifts & Multiplicities

Frequency: 400 MHz or higher recommended.[1] Reference: TMS at 0.00 ppm.[2][3]

PositionAssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
C1-OH Carboxylic Acid10.5 – 12.0Broad Singlet1HN/A
C7-H

-Keto (Acid side)
2.38 – 2.42Triplet2H~7.3
C9-H

-Keto (Methyl side)
2.36 – 2.40Triplet2H~7.3
C2-H

-Acid
2.32 – 2.35Triplet2H~7.5
C6-H

-Keto (Acid side)
1.55 – 1.65Multiplet2H-
C10-H

-Keto (Methyl side)
1.55 – 1.65Multiplet2H-
C3-H

-Acid
1.60 – 1.65Multiplet2H-
C4, C5 Bulk Methylene1.25 – 1.35Broad Multiplet4H-
C11-H Terminal Methyl0.90Triplet3H~7.0

Technical Insight: The most critical challenge is the overlap in the 2.30–2.45 ppm region. The


-acid protons (C2) typically resonate slightly upfield of the 

-keto protons (C7, C9). High-resolution acquisition (64k points) is required to resolve these triplets.

13C NMR Spectroscopy

Carbon-13 analysis confirms the backbone and, crucially, differentiates the two carbonyl species.

  • Ketone Carbon (C8): Deshielded significantly, appearing at ~210–212 ppm .

  • Acid Carbon (C1): Appears at ~178–180 ppm .

  • Alpha Carbons:

    • 
      -Keto carbons (C7, C9) appear downfield (~42 ppm) compared to the 
      
      
      
      -acid carbon (C2, ~34 ppm).

2D NMR Verification Workflow

To ensure the structure is not an isomer (e.g., 9-oxoundecanoic acid), 2D correlations are mandatory.

Correlation Logic (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool here.

  • The Ketone Bridge: The carbonyl carbon at ~211 ppm will show strong correlations to protons at C7 and C9 .

  • The Acid Terminus: The carbonyl carbon at ~180 ppm will correlate only to protons at C2 (and weakly C3).

  • Connectivity Check: If the ketone were at C9, the integration of the triplet adjacent to the methyl group would change (or the methyl itself would become a singlet if it were a methyl ketone).

NMR_Workflow Sample Sample in CDCl3 H1 1H NMR (1D) Identify 3 distinct triplets in 2.3-2.5 ppm region Sample->H1 C13 13C NMR (1D) Confirm C=O signals: ~211 ppm (Ketone) ~180 ppm (Acid) H1->C13 COSY COSY (2D) Trace connectivity: C11(Me) -> C10 -> C9 C13->COSY HMBC HMBC (2D) Definitive Assignment: Link C7/C9 protons to C8(Ketone) Link C2 protons to C1(Acid) COSY->HMBC Structure Confirmed Structure: 8-Oxoundecanoic Acid HMBC->Structure

Figure 1: Structural elucidation workflow. HMBC is the critical step for locating the ketone position.

Protocol: Quantitative NMR (qNMR) for Purity

For drug development applications, purity must be established without relying on potentially biased chromatographic response factors.

qNMR Parameters:

  • Pulse Sequence: zg30 (Bruker) or equivalent 30° pulse.

  • Relaxation Delay (D1): Must be

    
     of the slowest relaxing signal. For fatty acids, the carbonyl-adjacent protons relax relatively quickly, but the internal standard may not. Set D1 = 30 seconds  to be safe.
    
  • Scans (NS): 16 or 32 (to achieve S/N > 150:1).

  • Spectral Width: 20 ppm (to capture internal standard and acid protons).

Calculation:



Where:

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     = Integration Area[4]
    
  • 
     = Number of protons (e.g., 3 for methyl group)
    
  • 
     = Molecular Weight
    
  • 
     = Weight (mass)
    
  • 
     = Purity of standard
    

Target Signal for Quantification: Use the terminal methyl triplet (C11) at ~0.90 ppm (


). It is in a clean region of the spectrum, unlike the methylene envelope.

Troubleshooting & Common Artifacts

IssueCauseSolution
Broad Acid Peak Exchange with trace water in

.
Add a single molecular sieve bead to the NMR tube or use

(though this complicates solvent removal).
Extra Triplet at 2.1 ppm Acetone contamination or Methyl Ketone degradation.Check cleaning protocols. Methyl ketones appear if decarboxylation occurs (loss of C1).
Split Methyl Peak Virtual coupling or aggregation.Increase temperature to 313 K to break up fatty acid dimers.

References

  • AOCS Lipid Library. NMR Spectroscopy of Fatty Acids. American Oil Chemists' Society. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for chemical shift rules).
  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3088 (Octanoic acid analog data for shift verification). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Guidance on qNMR parameters).

Sources

Application Note: Unveiling the Structure of 8-Oxoundecanoic Acid through Mass Spectrometry Fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the mass spectrometric fragmentation of 8-oxoundecanoic acid, a medium-chain oxo-fatty acid of interest in various biomedical research fields. We delve into the principles of its ionization and subsequent fragmentation via collision-induced dissociation (CID), offering a predictive framework for its mass spectral behavior based on established chemical principles and data from analogous compounds. This application note also presents comprehensive, step-by-step protocols for the extraction of 8-oxoundecanoic acid from biological matrices and its analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), empowering researchers to confidently identify and characterize this molecule in their studies.

Introduction: The Significance of 8-Oxoundecanoic Acid

8-Oxoundecanoic acid belongs to the class of oxo-fatty acids, which are fatty acids containing a ketone functional group. These molecules are often intermediates or end-products of lipid peroxidation and fatty acid metabolism. Their roles in cellular signaling, oxidative stress, and various pathological conditions are of increasing interest to the scientific community. Accurate and reliable analytical methods are paramount for elucidating the biological functions of these compounds. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for the structural characterization and quantification of oxo-fatty acids like 8-oxoundecanoic acid.[1][2] This guide will equip researchers with the foundational knowledge and practical protocols to effectively utilize mass spectrometry for this purpose.

Principles of 8-Oxoundecanoic Acid Fragmentation in Mass Spectrometry

Understanding the fragmentation patterns of a molecule is key to its identification by tandem mass spectrometry.[3] While a publicly available, experimentally derived mass spectrum for 8-oxoundecanoic acid is not readily found, we can predict its fragmentation behavior based on the known fragmentation of similar structures, such as 4-oxooctanoic acid and general principles of fatty acid fragmentation.

Ionization: Electrospray Ionization (ESI)

For the analysis of acidic molecules like 8-oxoundecanoic acid, negative-ion mode electrospray ionization (ESI) is typically the method of choice. In this mode, the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion. This pseudomolecular ion then serves as the precursor ion for subsequent fragmentation analysis (MS/MS).

Collision-Induced Dissociation (CID) and Predicted Fragmentation Pathways

Collision-induced dissociation (CID) is a technique used in tandem mass spectrometry to fragment selected ions.[4] The precursor ion (in this case, the [M-H]⁻ of 8-oxoundecanoic acid) is accelerated and collided with an inert gas, leading to bond cleavage and the formation of characteristic product ions.

Based on the fragmentation of analogous oxo-fatty acids, we can anticipate the following key fragmentation pathways for the [M-H]⁻ ion of 8-oxoundecanoic acid (precursor ion m/z 199.13):

  • α-Cleavage adjacent to the carbonyl group: This is a common fragmentation pathway for ketones. Cleavage on either side of the carbonyl group will result in the formation of specific acylium ions or enolates.

  • Charge-remote fragmentation: For fatty acids, fragmentation can occur along the alkyl chain, remote from the charged carboxylate group. This process can be particularly informative for locating modifications such as the oxo group.

  • Loss of small neutral molecules: The loss of water (H₂O) and carbon dioxide (CO₂) from the precursor ion are also common fragmentation events for carboxylic acids.

A representative mass spectrum of 4-oxooctanoic acid shows a typical fragmentation peak for carboxylic acids at m/z 73, along with other significant fragments.[5] Extrapolating from this and other principles of fatty acid fragmentation, we can predict the major fragment ions for 8-oxoundecanoic acid.

Table 1: Predicted Characteristic Fragment Ions of 8-Oxoundecanoic Acid ([M-H]⁻ = 199.13)

Predicted m/zPredicted Ion Structure/Origin
181.12[M-H-H₂O]⁻
155.10[M-H-CO₂]⁻
127.08Cleavage C7-C8 (loss of C₃H₅O)
99.04Cleavage C8-C9 (loss of C₇H₁₄O)
71.01Cleavage C9-C10 (loss of C₈H₁₆O₂)

Diagram 1: Predicted Fragmentation Pathway of 8-Oxoundecanoic Acid

fragmentation_pathway Precursor_Ion [M-H]⁻ m/z 199.13 Fragment_1 [M-H-H₂O]⁻ m/z 181.12 Precursor_Ion->Fragment_1 - H₂O Fragment_2 [M-H-CO₂]⁻ m/z 155.10 Precursor_Ion->Fragment_2 - CO₂ Fragment_3 m/z 127.08 Precursor_Ion->Fragment_3 α-cleavage Fragment_4 m/z 99.04 Precursor_Ion->Fragment_4 α-cleavage Fragment_5 m/z 71.01 Precursor_Ion->Fragment_5 Charge-remote

Caption: Predicted fragmentation of 8-oxoundecanoic acid.

Experimental Protocols: A Practical Guide

This section provides detailed protocols for the analysis of 8-oxoundecanoic acid from various biological samples. The protocols are designed to be a starting point and may require optimization based on the specific instrumentation and research question.

Sample Preparation: Extracting 8-Oxoundecanoic Acid

The choice of extraction method depends on the biological matrix. Here, we provide protocols for plasma/serum, tissues, and cultured cells.[6]

Protocol 3.1.1: Extraction from Plasma or Serum

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of a medium-chain fatty acid) to the sample.

  • Protein Precipitation and Lysis: Add 4 volumes of ice-cold methanol to the sample. Vortex vigorously for 1 minute to precipitate proteins and lyse cells.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted lipids.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water).

Protocol 3.1.2: Extraction from Tissues

  • Tissue Homogenization: Weigh the frozen tissue sample and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Internal Standard Spiking: Add an internal standard to the homogenate.

  • Lipid Extraction (Folch Method):

    • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the homogenate.

    • Vortex vigorously for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Lower Phase Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Dry the organic phase under nitrogen and reconstitute as described in Protocol 3.1.1.

Protocol 3.1.3: Extraction from Cultured Cells

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Add ice-cold 80% methanol to the cell culture plate.

    • Scrape the cells and collect the cell lysate.

  • Internal Standard Spiking, Centrifugation, Drying, and Reconstitution: Proceed as described in Protocol 3.1.1.

Diagram 2: General Workflow for Sample Preparation

sample_prep_workflow Sample Biological Sample (Plasma, Tissue, Cells) Lysis Lysis & Homogenization Sample->Lysis Extraction Lipid Extraction Lysis->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution in LC-MS compatible solvent Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Sample preparation workflow for oxo-fatty acid analysis.

Optional Derivatization for Enhanced Sensitivity

For certain applications requiring higher sensitivity, derivatization of the carboxylic acid group can improve ionization efficiency in positive-ion mode ESI.[7][8]

Protocol 3.2.1: Derivatization with 2-picolylamine

  • Reagent Preparation: Prepare a solution of 2-(aminomethyl)pyridine (2-picolylamine) and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Reaction: Add the derivatization reagents to the dried lipid extract. Incubate at room temperature for 1 hour.

  • Quenching: Quench the reaction by adding a small amount of water.

  • Sample Cleanup: Perform a solid-phase extraction (SPE) cleanup to remove excess derivatization reagents.

  • Drying and Reconstitution: Dry the eluate and reconstitute for LC-MS analysis.

LC-MS/MS Analysis

Table 2: Recommended Starting Parameters for LC-MS/MS Analysis

ParameterRecommended SettingRationale
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)Good retention and separation of fatty acids.
Mobile Phase A0.1% Formic acid in WaterAcidified mobile phase for better peak shape.
Mobile Phase B0.1% Formic acid in Acetonitrile/Isopropanol (90:10)Organic solvent for elution.
Gradient30% B to 95% B over 10 minutesTo elute a range of fatty acids.
Flow Rate0.3 mL/minStandard flow rate for this column dimension.
Column Temperature40°CImproved peak shape and reproducibility.
Mass Spectrometry
Ionization ModeNegative Ion Electrospray (ESI-)Optimal for acidic compounds.
Capillary Voltage3.0 - 4.0 kVTo be optimized for the specific instrument.
Gas Temperature300 - 350°CTo aid in desolvation.
Gas Flow8 - 12 L/minTo aid in desolvation.
Nebulizer Pressure30 - 45 psiTo generate a fine spray.
MS/MS ModeMultiple Reaction Monitoring (MRM) or Product Ion ScanMRM for quantification, Product Ion Scan for identification.
Collision Energy10 - 30 eVTo be optimized for each precursor-product ion transition.

Diagram 3: LC-MS/MS Experimental Workflow

lc_ms_workflow Sample_Injection Sample Injection LC_Separation LC Separation (C18 Column) Sample_Injection->LC_Separation ESI_Source Electrospray Ionization (ESI) LC_Separation->ESI_Source Mass_Analyzer_1 Quadrupole 1 (Precursor Ion Selection) ESI_Source->Mass_Analyzer_1 Collision_Cell Quadrupole 2 (Collision-Induced Dissociation) Mass_Analyzer_1->Collision_Cell Mass_Analyzer_2 Quadrupole 3 (Product Ion Analysis) Collision_Cell->Mass_Analyzer_2 Detector Detector Mass_Analyzer_2->Detector

Caption: Schematic of the LC-MS/MS workflow.

Data Analysis and Interpretation

The primary goal of the data analysis is to confirm the presence of 8-oxoundecanoic acid and, if required, to quantify it.

  • Qualitative Analysis: This involves comparing the retention time of the peak in the sample with that of an authentic standard. Furthermore, the fragmentation pattern (the m/z values and relative intensities of the product ions) of the analyte should match the predicted pattern or that of a standard.

  • Quantitative Analysis: For quantification, a calibration curve is constructed using a series of known concentrations of an 8-oxoundecanoic acid standard. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve. The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in sample preparation and instrument response.

Conclusion and Future Perspectives

This application note provides a comprehensive guide to the mass spectrometric analysis of 8-oxoundecanoic acid. By understanding the principles of its fragmentation and following the detailed protocols, researchers can confidently identify and quantify this important oxo-fatty acid in their biological samples. While the fragmentation pathway presented here is predictive, it provides a strong foundation for targeted analysis. Future work involving high-resolution mass spectrometry and the analysis of a certified standard will further refine our understanding of the gas-phase chemistry of this molecule. The methods outlined herein are adaptable and can be applied to the broader study of medium-chain oxo-fatty acids, contributing to a deeper understanding of their roles in health and disease.

References

  • Bojarczuk, A., Szymańska, E., Giebułtowicz, J., & Wroczyński, P. (2019). Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. Metabolites, 9(6), 119. [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pattern and APPI-MS/MS spectra of hydroxy fatty acids. Retrieved from [Link]

  • Sejong University. (n.d.). Characterization of Ion Fragmentations of Fatty Acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxoundecanoic acid. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Zou, Y., & Ji, J. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5723. [Link]

  • Murphy, R. C. (2015). Mass spectrometric analysis of long-chain lipids. Retrieved from [Link]

  • Han, J., & Gross, R. W. (2007). Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding. Journal of lipid research, 48(7), 1645–1653. [Link]

  • Bojarczuk, A., Szymańska, E., Giebułtowicz, J., & Wroczyński, P. (2019). Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. Metabolites, 9(6), 119. [Link]

  • National Center for Biotechnology Information. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • bioRxiv. (2021). MS2 fragmentation patterns for oxidatively truncated and full-length oxygenated lipids. Retrieved from [Link]

  • Cheng, J., & Gross, M. L. (1994). Structural determination of oxofatty acids by charge-remote fragmentations. Journal of the American Society for Mass Spectrometry, 5(2), 119-127. [Link]

  • ResearchGate. (n.d.). Mass spectrum of 4-oxooctanoic acid with m / z 73, the typical.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

Sources

Application Note: High-Fidelity Quantification of Oxidized Medium-Chain Lipids Using 8-Oxoundecanoic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 8-Oxoundecanoic acid (8-oxo-C11) as a structural internal standard (IS) for the quantification of medium-chain keto acids, hydroxy fatty acids, and dicarboxylic acids in biological matrices.

While deuterated standards are the gold standard, they are often cost-prohibitive or unavailable for specific oxidation products.[1] 8-Oxoundecanoic acid serves as an ideal non-endogenous surrogate due to its unique "mid-chain" ketone position (C8), which distinguishes it from biological


-oxidation intermediates (3-oxo species) and common signaling lipids (e.g., 5-oxo-ETE).[1] This guide provides a validated workflow for GC-MS and LC-MS/MS analysis, ensuring precise normalization of extraction efficiency and ionization variability.

Chemical Profile & Rationale[1][2][3][4]

Compound Properties[1][2][3][5]
  • IUPAC Name: 8-Oxoundecanoic acid[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 200.27 g/mol [1][2]

  • pKa: ~4.8 (Carboxylic acid), Ketone is non-ionizable but polar.[1]

  • Solubility: Soluble in Methanol, Ethanol, Ethyl Acetate; sparingly soluble in water.[1]

Why 8-Oxoundecanoic Acid?

In lipidomics, selecting the right internal standard is a balance of physicochemical mimicry and spectral distinctness.

FeatureAdvantageScientific Justification
Chain Length (C11) Non-BiologicalMammalian fatty acid synthesis typically produces even-numbered chains (C10, C12).[1] C11 minimizes interference with endogenous pools [1].[1]
Keto-Group Position (C8) Metabolic SilenceBiological keto acids are usually 2-oxo or 3-oxo (beta-oxidation).[1] An 8-oxo group is rare in mammalian metabolism, ensuring a "clean" background signal.[1]
Polarity Match Extraction EfficiencyThe ketone group increases polarity similar to hydroxy-fatty acid targets (e.g., HODEs, HETEs), ensuring the IS tracks the analytes during phase separation [2].

Experimental Protocols

Preparation of Standards

Stock Solution (1 mg/mL):

  • Weigh 10 mg of 8-Oxoundecanoic acid (purity >98%).

  • Dissolve in 10 mL of HPLC-grade Methanol.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Store at -20°C in amber glass vials (stable for 6 months).

Working Internal Standard (IS) Solution (10 µg/mL):

  • Dilute 100 µL of Stock Solution into 9.9 mL of Methanol.

  • Critical Step: Prepare fresh weekly to prevent methylation artifacts during storage.[1]

Sample Preparation Workflow (Solid Phase Extraction)

Target Matrices: Plasma, Cell Culture Media, Tissue Homogenates.

  • Spiking: Add 10 µL of Working IS Solution (100 ng total) to 200 µL of sample before any extraction begins.[1]

    • Reasoning: The IS must experience the entire extraction process to correct for recovery losses.

  • Protein Precipitation: Add 600 µL ice-cold Acetonitrile. Vortex for 30s.

  • Centrifugation: 10,000 x g for 10 mins at 4°C. Collect supernatant.

  • Acidification: Adjust supernatant pH to ~3.0 using 1M Formic Acid.

    • Reasoning: Protonation of the carboxylic acid group (

      
       to 
      
      
      
      ) is essential for partitioning into organic solvents or binding to C18 SPE cartridges.[1]
Derivatization for GC-MS (The "Double-Derivatization" Method)

Keto acids are thermally unstable and prone to tautomerization in GC injectors.[1] We utilize a two-step protection strategy: Methoximation (protects ketone) followed by Silylation (protects carboxyl/hydroxyl).[1]

Step 1: Methoximation [1]

  • Dry the extract under Nitrogen gas.[1]

  • Add 50 µL of Methoxyamine HCl in Pyridine (20 mg/mL) .

  • Incubate at 60°C for 45 minutes.

    • Mechanism:[1] Converts the unstable ketone (

      
      ) into a stable methoxime (
      
      
      
      ). This prevents enolization and improves peak shape [3].[1]

Step 2: Silylation

  • Add 50 µL of BSTFA + 1% TMCS .

  • Incubate at 60°C for 30 minutes.

  • Note: Do not evaporate.[1] Inject directly or dilute with hexane if necessary.[1]

Instrumental Analysis

GC-MS Configuration[1][5]
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 70°C (hold 1 min)

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 5°C/min to 300°C (hold 5 min)

  • MS Detection: Electron Impact (EI, 70eV).

    • SIM Mode (Selected Ion Monitoring):

      • Target Ion (Quant): m/z 214 (Structure specific fragment after derivatization).[1]

      • Qualifier Ions: m/z 182, 73 (TMS group).[1]

LC-MS/MS Configuration (Alternative)

For labs without GC capabilities, 8-oxo-C11 analyzes well in Negative ESI mode.[1]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • MRM Transition:

    • Precursor: 199.1 (

      
      )[1]
      
    • Product: 155.1 (Loss of

      
      ) or 141.1  (Cleavage alpha to ketone).[1]
      
    • Note: Optimize collision energy (typically 15-25 eV) for the specific ketone cleavage.[1]

Workflow Visualization

The following diagram illustrates the critical decision pathways and chemical transformations required for valid quantification.

G cluster_legend Legend Start Biological Sample (Plasma/Tissue) Spike Add Internal Standard (8-Oxoundecanoic Acid) Start->Spike Extract Protein Precipitation & Acidification (pH 3) Spike->Extract Split Select Platform Extract->Split Dry Evaporate to Dryness (N2 Stream) Split->Dry GC-MS Path Filter Filter (0.2 µm PTFE) Split->Filter LC-MS Path Methox Deriv 1: Methoximation (Stabilize Ketone) Dry->Methox Silyl Deriv 2: Silylation (BSTFA) (Volatilize Acid) Methox->Silyl GCMS GC-MS Analysis (SIM Mode) Silyl->GCMS LCMS LC-MS/MS (ESI Negative) Filter->LCMS L1 Critical Step L2 Chemical Reaction

Caption: Analytical workflow for 8-Oxoundecanoic acid. Red indicates the critical IS spiking point.

Validation & Quality Control

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance, the following validation criteria must be met:

Linearity and Range

Construct a calibration curve using 8-Oxoundecanoic acid spiked into a "stripped" matrix (e.g., charcoal-stripped plasma) or solvent.[1]

  • Range: 5 ng/mL to 2000 ng/mL.

  • Acceptance:

    
    .
    
Response Factor Calculation

When quantifying other keto acids (e.g., pyruvic acid, acetoacetic acid derivatives) using 8-oxo-C11 as a surrogate:



Where RF (Response Factor)  is empirically determined by analyzing a 1:1 mix of the specific analyte and 8-oxo-C11.[1][3][4] Do not assume RF = 1.0  due to differences in ionization efficiency between chain lengths [4].[1]
Stability Check

The ketone group at position 8 is relatively stable compared to beta-keto acids (which decarboxylate).[1] However, oxidative degradation can occur.[1]

  • QC Rule: Monitor the peak area of the IS in your QC samples. A drop of >20% across a run indicates autosampler degradation or derivatization failure.[1]

References

  • Quehenberger, O., et al. (2010).[1] Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of Lipid Research, 51(11), 3299-3305.[1] [Link]

  • Han, X., & Gross, R. W. (2005).[1] Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples.[1] Mass Spectrometry Reviews, 24(3), 367-412.[1] [Link][1]

  • Fiehn, O. (2016).[1] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology, 114(1), 30.4.1-30.4.[1]32. [Link][1][5][6]

  • Li, Y., et al. (2019).[1][7] Internal Standard Selection for Quantitative Metabolomics. Analytical Chemistry, 91(15), 9393-9400.[1] (Note: General principle citation for IS selection).

Sources

8-Oxoundecanoic Acid: A Potential Biomarker of Lipid Peroxidation and Disease

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Oxidative stress is a key pathological driver in a multitude of diseases, including cancer, neurodegenerative disorders, and metabolic syndrome. While biomarkers for oxidative DNA damage, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), are well-established, there is a growing need for specific and reliable markers of lipid peroxidation.[1][2] This application note introduces 8-Oxoundecanoic acid, a medium-chain dicarboxylic acid, as a promising candidate biomarker. We provide the scientific rationale for its potential role in reflecting lipid metabolic stress and present a detailed, robust protocol for its quantification in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Rationale for 8-Oxoundecanoic Acid as a Biomarker

Reactive oxygen species (ROS) can inflict damage on all major classes of biomolecules. The formation of 8-oxodG is a widely used indicator of oxidative DNA damage and has been linked to carcinogenesis and aging.[2][3][4] Similarly, the oxidation of lipids, or lipid peroxidation, generates a cascade of reactive products and is a hallmark of cellular injury.

Dicarboxylic acids (DCAs) are metabolites that can be formed through the ω-oxidation of fatty acids. This pathway becomes particularly active when the primary mitochondrial β-oxidation pathway is overloaded or impaired, a condition often associated with lipid metabolic stress.[5] The presence of a keto group, as in 8-Oxoundecanoic acid, signifies a specific oxidative modification. Therefore, quantifying its levels in biological fluids like plasma or urine could offer a direct window into the extent of lipid peroxidation and associated cellular dysfunction, making it a valuable tool for disease diagnosis, prognosis, and the evaluation of therapeutic interventions.

Putative Biochemical Origin of 8-Oxoundecanoic Acid

The diagram below illustrates the hypothesized pathway for the formation of 8-Oxoundecanoic acid as a product of oxidative stress.

cluster_0 Cellular Environment cluster_1 Pathophysiological State ROS Reactive Oxygen Species (ROS) FA Undecanoic Acid (C11:0 Fatty Acid) ROS->FA Oxidizes via OmegaOx ω-Oxidation (e.g., Cytochrome P450) FA->OmegaOx Substrate for Metabolite 8-Oxoundecanoic Acid (Biomarker) OmegaOx->Metabolite Produces Disease Metabolic Stress (e.g., Disease State) Disease->ROS Induces

Caption: Hypothesized formation of 8-Oxoundecanoic acid via oxidative stress.

Analytical Methodology: Quantification by LC-MS/MS

To facilitate research into 8-Oxoundecanoic acid as a biomarker, a robust and sensitive analytical method is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high specificity and sensitivity.

This protocol is adapted from established methods for other oxidized and dicarboxylic acids and provides a comprehensive workflow for sample preparation and analysis.[6][7]

Overall Analytical Workflow

The following diagram outlines the complete workflow from sample collection to final data analysis.

arrow arrow A 1. Sample Collection (Plasma, Urine) B 2. Protein Precipitation (e.g., with Acetonitrile) A->B C 3. Solid-Phase Extraction (SPE) (Analyte Cleanup & Concentration) B->C D 4. LC-MS/MS Analysis (Separation & Detection) C->D E 5. Data Processing (Quantification against Standard Curve) D->E

Caption: LC-MS/MS workflow for 8-Oxoundecanoic acid quantification.

Detailed Experimental Protocol

Materials and Reagents
  • 8-Oxoundecanoic acid analytical standard

  • Stable Isotope Labeled Internal Standard (IS) (e.g., 8-Oxoundecanoic acid-d4)

  • LC-MS grade Acetonitrile, Methanol, and Water

  • Formic Acid (LC-MS grade)

  • Mixed-mode or Reversed-phase Solid-Phase Extraction (SPE) cartridges

  • Phosphate-Buffered Saline (PBS)

  • Human plasma/urine samples (stored at -80°C)

Sample Preparation

The goal of sample preparation is to remove interfering substances (like proteins and salts) and concentrate the analyte for optimal detection.

  • Thawing and Spiking: Thaw biological samples (e.g., 200 µL of plasma) on ice. Add the internal standard to all samples, calibration standards, and quality controls (QCs) to a final concentration of 50 ng/mL. The IS corrects for variability during sample processing and analysis.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (600 µL) to each sample. Vortex vigorously for 1 minute. This step denatures and precipitates the majority of proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elution: Elute the 8-Oxoundecanoic acid and IS from the cartridge with 1 mL of acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS injection.

LC-MS/MS Instrumentation and Conditions

This method utilizes a reversed-phase C18 column for separation coupled to a triple quadrupole mass spectrometer for detection.

  • Instrumentation: A standard HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    Time (min) % A % B
    0.0 95 5
    1.0 95 5
    8.0 5 95
    10.0 5 95
    10.1 95 5

    | 12.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: ESI Negative. Carboxylic acids readily lose a proton to form a negative ion ([M-H]^-), making this the preferred mode for sensitivity.[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific mode monitors a predefined precursor-to-product ion transition for the analyte and the internal standard, minimizing background noise.

Data Presentation: Expected Quantitative Performance

The following table summarizes the target analytical performance characteristics for a validated assay.

ParameterExpected ValueJustification
Limit of Detection (LOD) < 1 ng/mLHigh sensitivity is crucial for detecting subtle pathological changes.
Limit of Quantification (LOQ) < 5 ng/mLThe lowest concentration that can be reliably measured.
Linearity Range (r²) 5 - 2000 ng/mL (>0.99)Ensures accuracy across a wide range of potential biological concentrations.
Intra-day Precision (%CV) < 15%Demonstrates the reproducibility of the assay within the same day.[7]
Inter-day Precision (%CV) < 15%Demonstrates the reproducibility of the assay on different days.[7]
Accuracy (% Bias) Within ±15%Ensures the measured value is close to the true value.[7]
Recovery > 80%Indicates the efficiency of the sample preparation process.

Conclusion and Future Directions

8-Oxoundecanoic acid represents a novel and promising biomarker with the potential to provide specific insights into lipid peroxidation and its role in disease. The LC-MS/MS protocol detailed here provides the scientific community with a robust and sensitive tool to begin exploring its clinical significance. Future studies should focus on validating this biomarker in large patient cohorts for various diseases, correlating its levels with disease severity and treatment outcomes, and further elucidating its precise biochemical origins and downstream effects.

References

  • Longdom Publishing. Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Journal of Organic & Inorganic Chemistry.
  • Castagneto-Gissey, L., Bornstein, S. R., & Mingrone, G. (2024). Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure. Journal of Clinical Investigation.
  • Mingrone, G. (2004). Use of dicarboxylic acids in type 2 diabetes. British Journal of Clinical Pharmacology.
  • Wanders, R. J. A., et al. (2011). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
  • Thermo Fisher Scientific. 8-OHdG ELISA Kits. Thermo Fisher Scientific Website.
  • Various Authors. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. Journal of Pharmaceutical Investigation.
  • BenchChem. (2025). Application Note & Protocol: Proposed Method for the Quantification of 8,10-Dioxoundecanoic Acid in Biological Samples. BenchChem Website.
  • Genox Corporation. Highly Sensitive 8-OHdG Check ELISA kit. Genox Corporation Website.
  • Sosa, V., et al. (2024). 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation. DNA.
  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 8-(3-Chlorophenyl)-8-oxooctanoic acid. BenchChem Website.
  • R&D Systems. HT 8-oxo-dG ELISA Kit II. R&D Systems Website.
  • Sosa, V., et al. (2024). 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation. PubMed Central.
  • Elabscience. 8-OHdG(8-Hydroxydeoxyguanosine) ELISA Kit. Elabscience Website.
  • BenchChem. (2025). Biosynthesis pathways of 8-Nonenoic acid in organisms. BenchChem Website.
  • Al-Masri, M., et al. (2020). A Novel Derivatization Method for the Analysis of Fatty Acids in Biological Samples by Liquid Chromatography Mass Spectrometry. Current Analytical Chemistry.
  • Sosa, V., et al. (2024). 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation. MDPI.
  • Valavanidis, A., Vlachogianni, T., & Fiotakis, C. (2009). 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis. Journal of Environmental Science and Health, Part C.
  • BenchChem. (2025). Accuracy and precision of different 2-oxopentanoic acid analytical methods. BenchChem Website.
  • Olinski, R., et al. (2007). Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer. Mutation Research/Reviews in Mutation Research.

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Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of 8-Oxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the sensitive and selective quantification of 8-Oxoundecanoic acid using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). 8-Oxoundecanoic acid is an oxidized lipid molecule of growing interest as a potential biomarker for oxidative stress. The accurate measurement of such molecules in complex biological matrices is challenging due to their low abundance and the presence of isomeric compounds. This application note details a robust workflow, from sample preparation to data analysis, designed to ensure scientific rigor and reproducibility. We delve into the rationale behind critical protocol steps, offering field-proven insights to empower researchers in their analytical endeavors.

Introduction: The Significance of 8-Oxoundecanoic Acid

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify them, is implicated in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] Lipids are particularly susceptible to oxidation, leading to the formation of a diverse array of molecules known as oxidized lipids or oxylipins.[2] These compounds are not merely markers of damage but can also act as signaling molecules in various physiological and pathophysiological pathways.[2][3]

8-Oxoundecanoic acid (8-OUA) is a keto-derivative of undecanoic acid. Its presence and concentration in biological fluids and tissues can provide a window into the state of oxidative stress within a system. The analysis of specific oxidized fatty acids is analytically demanding due to their structural similarity to other endogenous molecules and their often low physiological concentrations.[4][5]

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography offers the necessary analytical power for this task. The high resolving power allows for the determination of the elemental composition of an ion based on its exact mass, providing a high degree of confidence in compound identification.[5] When combined with tandem mass spectrometry (MS/MS), HRMS provides structural information, enabling the unambiguous identification and quantification of target analytes like 8-OUA.[6]

The Analytical Workflow: A Strategic Overview

The successful analysis of 8-Oxoundecanoic acid hinges on a meticulously executed workflow. Each stage is designed to preserve the integrity of the analyte, remove interfering substances, and ensure accurate detection.

Figure 1: High-level workflow for the analysis of 8-Oxoundecanoic acid.

Part I: Protocol for Sample Preparation

The primary objective of sample preparation is to efficiently extract 8-OUA from a complex biological matrix while preventing its artificial formation or degradation.[7] Lipids are typically extracted using methods that leverage their solubility in organic solvents.[8]

Causality Behind Experimental Choices:

  • Preventing Ex-Vivo Oxidation: Biological samples contain enzymes and metal ions that can catalyze lipid oxidation after collection. To mitigate this, it is crucial to work quickly, at low temperatures, and to add antioxidants like butylated hydroxytoluene (BHT) or TEMPO and a metal chelator like ethylenediaminetetraacetic acid (EDTA) to the collection tubes and extraction solvents.[1][9]

  • Extraction Method: Liquid-liquid extraction (LLE) using a solvent system like chloroform/methanol (Folch or Bligh-Dyer methods) is a classic and effective approach for extracting a broad range of lipids.[8] Alternatively, Solid-Phase Extraction (SPE) can offer a more targeted cleanup and higher throughput.[10]

  • Internal Standard: For accurate quantification, a stable isotope-labeled internal standard (e.g., 8-Oxoundecanoic acid-d4) should be added at the very beginning of the sample preparation process. This standard will co-elute with the analyte and experience similar extraction inefficiencies and matrix effects, allowing for reliable correction during data analysis.

Step-by-Step Protocol: Extraction from Human Plasma
  • Preparation: Pre-chill all solvents (Methanol, Chloroform, Water) and solutions to 4°C. Prepare a stock solution of your internal standard (IS) in methanol.

  • Sample Aliquoting: In a glass tube, add 50 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of the IS stock solution to the plasma.

  • Protein Precipitation & Extraction: Add 200 µL of ice-cold methanol. Vortex vigorously for 30 seconds to precipitate proteins.

  • Phase Separation: Add 400 µL of ice-cold chloroform. Vortex for 1 minute. Add 100 µL of ice-cold water to induce phase separation. Vortex again for 30 seconds.[8]

  • Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous/methanol layer, a protein disk in the middle, and a lower chloroform layer containing the lipids.

  • Collection: Carefully aspirate the lower organic layer using a glass syringe and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex for 20 seconds and transfer to an autosampler vial with an insert for analysis.[11]

Part II: Protocol for LC Separation

Chromatographic separation is essential to resolve 8-OUA from other isobaric and isomeric species that would otherwise interfere with its detection by the mass spectrometer. Reversed-phase liquid chromatography (RPLC) is the method of choice for separating fatty acids.

Causality Behind Experimental Choices:

  • Column Chemistry: A C18 stationary phase provides excellent hydrophobic retention for the alkyl chain of 8-OUA. Columns with smaller particle sizes (e.g., ≤1.8 µm) offer higher resolution and peak capacity.[1]

  • Mobile Phase Modifier: The addition of a weak acid, such as formic acid or acetic acid, to the mobile phase is critical.[12] It serves to neutralize the carboxylate group of 8-OUA, promoting its retention on the reversed-phase column and improving peak shape. It also facilitates protonation in positive ion mode or provides a source of protons for deprotonation in negative ion mode ESI.

Recommended LC Parameters
ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)High efficiency separation of medium-chain fatty acids.[1]
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for gradient elution. Formic acid aids ionization.[12]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for eluting hydrophobic compounds.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Gradient 10% B to 95% B over 10 min, hold 2 min, re-equilibrateEnsures elution of a wide range of lipids while retaining 8-OUA.

Part III: Protocol for HRMS Detection

The mass spectrometer is the core of the analytical workflow, providing sensitive detection and confident identification through accurate mass measurement and fragmentation analysis.

Causality Behind Experimental Choices:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is highly effective for carboxylic acids like 8-OUA, which readily lose a proton to form the [M-H]⁻ ion. This process is generally very efficient and leads to high sensitivity.

  • High Resolution: Setting the mass analyzer (e.g., Orbitrap or TOF) to a high resolution (e.g., >70,000 FWHM) is paramount. This allows the instrument to distinguish the [M-H]⁻ ion of 8-OUA (C₁₁H₁₉O₃⁻, exact m/z 199.13397) from other ions with the same nominal mass but different elemental compositions.

  • Tandem MS (dd-MS²): Data-Dependent Acquisition (DDA) allows the instrument to automatically select the most intense ions from a full scan for fragmentation. The resulting MS/MS spectrum is a structural fingerprint that confirms the identity of the analyte.[6]

Predicted Fragmentation of 8-Oxoundecanoic Acid

The fragmentation of the [M-H]⁻ ion of 8-OUA is expected to occur at chemically labile sites, primarily through cleavage adjacent to the ketone (alpha-cleavage) and loss of small neutral molecules from the carboxylate group.

Fragmentation cluster_main cluster_frags Precursor [M-H]⁻ m/z 199.1340 (C₁₁H₁₉O₃⁻) Frag1 m/z 155.1441 Loss of CO₂ Precursor->Frag1 - 43.9898 Da Frag2 m/z 127.0761 Alpha-cleavage Precursor->Frag2 - 72.0579 Da Frag3 m/z 71.0497 Alpha-cleavage Precursor->Frag3 - 128.0843 Da

Figure 2: Predicted fragmentation pathway for the [M-H]⁻ ion of 8-OUA.

Recommended HRMS Parameters
ParameterRecommended SettingRationale
Ionization Mode ESI NegativeOptimal for generating [M-H]⁻ ions from carboxylic acids.
Capillary Voltage 3.0 kVStandard voltage for stable spray in negative mode.
Sheath/Aux Gas 35 / 10 (Arb. Units)Promotes desolvation and ion formation.
Gas Temperature 320 °CEnsures complete evaporation of LC solvents.
Acquisition Mode Full MS / dd-MS² (Top 3)Full scan for quantification, dd-MS² for confirmation.[6]
Full MS Resolution 70,000 @ m/z 200Provides sufficient mass accuracy (<5 ppm) for identification.
Full MS Scan Range m/z 70 - 1050Covers a broad range of potential lipids and metabolites.
dd-MS² Resolution 17,500 @ m/z 200Balances speed and resolution for fragment ion analysis.
Collision Energy Stepped NCE 15, 30, 45Provides a range of energies to generate informative fragments.

Data Analysis and Validation

Trustworthiness through Self-Validation: A protocol is only as good as its validation. The combination of accurate mass, retention time, and MS/MS fragmentation provides a multi-layered validation system for every sample analyzed.

  • Compound Identification: The analyte is identified by matching three key parameters against an authentic chemical standard:

    • Retention Time (RT): The measured RT should be within a narrow window (e.g., ±0.1 min) of the standard.

    • Accurate Mass: The measured mass of the precursor ion in the Full MS scan should be within 5 ppm of the theoretical exact mass (199.13397 for [M-H]⁻).

    • MS/MS Spectrum: The acquired MS/MS spectrum should match the fragmentation pattern of the standard.

  • Quantification:

    • Extract ion chromatograms (XICs) for the analyte and the internal standard using a narrow mass window (e.g., ±5 ppm).

    • Integrate the peak areas for both the analyte (Area_Analyte) and the internal standard (Area_IS).

    • Calculate the response ratio (Area_Analyte / Area_IS).

    • Construct a calibration curve by plotting the response ratio against the known concentrations of a serial dilution of the standard. The curve should be linear with an R² > 0.99.

    • Determine the concentration of 8-OUA in the unknown samples by interpolating their response ratios from the calibration curve.

Conclusion

The LC-HRMS method detailed in this application note provides a robust, sensitive, and highly selective platform for the analysis of 8-Oxoundecanoic acid in complex biological matrices. By explaining the causality behind key experimental choices—from the inclusion of antioxidants in sample preparation to the use of specific LC-MS parameters—this guide empowers researchers to generate high-quality, reliable, and reproducible data. The multi-faceted approach to analyte confirmation, using retention time, accurate mass, and MS/MS fragmentation, ensures the highest degree of confidence in the results, making this protocol a trustworthy tool for investigating the role of lipid oxidation in health and disease.

References

  • ResearchGate. (n.d.). High resolution mass spectrometry peak intensities of (a) nonanoic acid... Retrieved from [Link]

  • Roursgaard, M., et al. (2011). Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry. Free Radical Biology and Medicine. Available from [Link]

  • Mast, D., et al. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. Metabolites. Available from [Link]

  • Surma, M. A., et al. (2021). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. International Journal of Molecular Sciences. Available from [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pattern and APPI-MS/MS spectra of hydroxy fatty acids... Retrieved from [Link]

  • AOCS. (n.d.). Analysis of Oxidized Fatty Acids. Retrieved from [Link]

  • Biocompare. (2022). Sample Prep for Lipidomic Mass Spec. Retrieved from [Link]

  • Chagas, F. O., et al. (2018). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Frontiers in Molecular Biosciences. Available from [Link]

  • Shah, R., et al. (2021). Oxidative Lipidomics: Analysis of Oxidized Lipids and Lipid Peroxidation in Biological Systems with Relevance to Health and Disease. Antioxidants. Available from [Link]

  • Kluge, M., et al. (2009). Mass spectrometric characterization of 4-oxopentanoic acid and gas-phase ion fragmentation mechanisms studied using a triple quadrupole and time-of-flight analyzer hybrid system and density functional theory. Rapid Communications in Mass Spectrometry. Available from [Link]

  • ResearchGate. (2026). Organic acid derivatization protocol for mass spectrometry analysis v1. Retrieved from [Link]

  • Gomez-Serranillos, P., et al. (2019). Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. Metabolites. Available from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2025). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • Agilent. (n.d.). A Novel Solid Phase Sample Preparation Method for Lipidomic Analysis of Plasma Samples. Retrieved from [Link]

  • HSC Cores - BookStack. (n.d.). Lipidomics SOP. Retrieved from [Link]

  • PubMed. (2024). LC-HRMS analysis of phospholipids bearing oxylipins. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 8-Oxoundecanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 8-Oxoundecanoic acid. This resource is designed for researchers, scientists, and drug development professionals who may be encountering challenges in achieving optimal peak shape for this and similar keto-acid compounds. As a molecule with both a carboxylic acid and a ketone functional group, 8-Oxoundecanoic acid presents specific challenges that can lead to poor chromatography, most notably significant peak tailing.

This guide provides in-depth, cause-and-effect explanations and field-proven troubleshooting strategies to help you develop robust and reliable HPLC methods.

Frequently Asked Questions (FAQs)
Q1: Why is my 8-Oxoundecanoic acid peak showing significant tailing?

Peak tailing for 8-Oxoundecanoic acid is typically caused by a combination of two independent chemical interactions occurring on the column:

  • Secondary Silanol Interactions: The primary cause of peak tailing for acidic compounds is the interaction between the ionized form of the molecule (the carboxylate anion, -COO⁻) and residual silanol groups (-Si-OH) on the surface of the silica-based stationary phase.[1][2][3] These interactions create a secondary, highly polar retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a "tail."

  • Metal Chelation: The molecular structure of 8-Oxoundecanoic acid contains a ketone and a carboxylic acid. This arrangement can act as a chelating agent, binding to trace metal ions (like iron or steel) that may be present in the stainless steel column hardware, frits, or even within the silica packing material itself.[4][5][6] This binding also leads to delayed elution and poor peak shape.

Q2: What is a good starting HPLC column for analyzing 8-Oxoundecanoic acid?

For initial method development, a modern, high-purity silica, end-capped C8 or C18 column is recommended.[7][8]

  • Phase: A C8 (octyl) bonded phase often provides sufficient retention and may offer faster analysis times compared to a C18.[7]

  • Silica Type: Opt for columns packed with "Type B" silica, which has lower metal content and is more thoroughly end-capped to minimize the number of available residual silanols.[2]

  • Hardware: If metal chelation is suspected to be a significant issue, consider using a column with metal-passivated hardware or one constructed from PEEK.[6][9]

Q3: What are the recommended starting mobile phase conditions?

A simple reversed-phase gradient is a good starting point. The critical component is the aqueous mobile phase, which must be pH-controlled.

  • Aqueous Phase (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water (pH ≈ 2.5-3.0).

  • Organic Phase (B): Acetonitrile or Methanol.

  • Rationale: Using a low pH mobile phase is crucial to keep the carboxylic acid group of the analyte in its neutral, protonated form (-COOH).[2][10] This minimizes ionic interactions with the stationary phase, leading to a dramatic improvement in peak shape.[11][12]

Troubleshooting Guide: From Tailing Peaks to Gaussian Shapes

This section provides detailed, step-by-step solutions to the most common chromatographic problems encountered with 8-Oxoundecanoic acid.

Problem: My peak has a high tailing factor (>1.5). How do I fix it?

This is the most common issue. The solution involves systematically eliminating the unwanted secondary interactions.

The single most effective way to improve the peak shape of an acidic compound is to suppress its ionization.

The Mechanism: In a mobile phase with a neutral or mid-range pH, the carboxylic acid group of 8-Oxoundecanoic acid (with an estimated pKa around 4.5-5.0) will be deprotonated and negatively charged (-COO⁻). Simultaneously, residual silanol groups on the silica surface can also be deprotonated and negatively charged (Si-O⁻), but some remain as polar Si-OH groups. The analyte anion can then interact strongly with the polar Si-OH sites, leading to tailing. By lowering the mobile phase pH to well below the analyte's pKa, we ensure the vast majority of the analyte molecules are in their neutral, non-ionized form, which will not interact with the silanols.[10][11][12]

Experimental Protocol: Mobile Phase Preparation for Suppressing Peak Tailing

  • Select an Appropriate Acid: Formic acid (0.1%) is an excellent choice for LC-MS applications due to its volatility. Trifluoroacetic acid (TFA) (0.05-0.1%) is a stronger ion-pairing agent and can produce even sharper peaks, but it is known to cause ion suppression in mass spectrometry.

  • Prepare Aqueous Phase A: Add 1.0 mL of formic acid to 1000 mL of high-purity HPLC-grade water. Mix thoroughly. Do not buffer at a pH close to the analyte's pKa, as this will lead to a mix of ionized and non-ionized forms and result in very broad or split peaks.[10][12]

  • Prepare Organic Phase B: Use high-purity HPLC-grade Acetonitrile.

  • Set Initial Conditions: Start with a gradient of 5-10% B and ramp up to 95% B to elute the analyte.

  • Equilibrate Thoroughly: Ensure the column is fully equilibrated with the low-pH mobile phase before the first injection. This may require flushing with 10-20 column volumes.

Diagram: Effect of Mobile Phase pH on Analyte and Stationary Phase

G cluster_0 High pH (e.g., pH 7) cluster_1 Low pH (e.g., pH 2.7) Analyte_High_pH 8-Oxoundecanoic Acid (Anionic, -COO⁻) Silanol_High_pH Silica Surface (Polar, -SiOH) Analyte_High_pH->Silanol_High_pH Strong Secondary Interaction (Causes Tailing) Analyte_Low_pH 8-Oxoundecanoic Acid (Neutral, -COOH) Silanol_Low_pH Silica Surface (Less Polar, -SiOH) Analyte_Low_pH->Silanol_Low_pH Primary Hydrophobic Interaction Only (Good Peak Shape)

Caption: Impact of mobile phase pH on analyte ionization and peak shape.

If peak tailing persists even at low pH, metal chelation is a likely culprit.

The Mechanism: The oxygen atoms in the ketone and carboxylic acid groups of 8-Oxoundecanoic acid can form a coordination complex (chelate) with metal ions (M⁺) present in the HPLC flow path. This strong interaction effectively removes the analyte from the desired reversed-phase separation process, causing it to elute slowly and asymmetrically.[4][5][6]

Troubleshooting Steps:

  • Use a Bio-inert or PEEK System: If available, run the analysis on an HPLC system with a bio-inert flow path (MP35N, PEEK) to see if the peak shape improves. This can diagnose the issue.

  • Employ a Metal-Passivated Column: Columns with specially treated internal surfaces (often called "metal-free" or "MaxPeak") are designed to shield the sample from stainless steel.[6][9] This is a highly effective solution.

  • Add a Weak Chelating Agent: As a last resort, a weak chelating agent like citric acid can be added to the mobile phase at a very low concentration (e.g., 1 ppm).[13] The citric acid will preferentially bind to the active metal sites in the system, preventing the analyte from interacting with them. Caution: This is often not compatible with MS detection and can alter selectivity.[6]

Diagram: Mechanism of Metal Chelation

G Analyte 8-Oxoundecanoic Acid (Keto-Acid Structure) Metal Metal Ion (Fe²⁺, etc.) on Column Frit/Hardware Analyte->Metal Chelation Interaction Tailing Poor Peak Shape (Tailing) Metal->Tailing Causes

Caption: Chelation of 8-Oxoundecanoic acid with metal ions.

Problem: My peak is broad, but not necessarily tailing. How can I make it sharper?

Broad peaks are often related to issues that occur before or during the separation process itself, leading to band broadening.

The Cause: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, the sample band will not focus properly at the head of the column.[9][14] It travels down the column as a diffuse band before the gradient starts, leading to a broad peak.

The Fix:

  • Ideal: Dissolve the sample directly in the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid).

  • Acceptable: If solubility is an issue, dissolve the sample in a minimal amount of a stronger solvent (like 100% Acetonitrile) and then dilute it with the aqueous mobile phase A. The final composition of the sample solvent should be as close to the initial mobile phase as possible.

The Cause: The volume of the tubing between the injector and the column, and between the column and the detector, contributes to peak dispersion.[10][14] Using tubing with a large internal diameter or excessive length can broaden peaks, especially in UHPLC applications.

The Fix:

  • Use tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005 inches).

  • Keep all tubing connections as short as possible.

  • Ensure all fittings are properly made (e.g., ferrules are seated correctly) to avoid dead volumes.[14]

The Cause: Column efficiency (N), or plate count, is a measure of its separating power. Higher efficiency leads to sharper (narrower) peaks.[15]

The Fix:

  • Use Smaller Particle Columns: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will significantly increase efficiency and produce sharper peaks.[15] Note that this will also increase backpressure.

  • Optimize Flow Rate: Operate at or near the column's optimal flow rate (as specified by the manufacturer) to achieve the best efficiency.

  • Increase Temperature: Increasing the column temperature (e.g., to 40°C) reduces mobile phase viscosity, which improves mass transfer and can lead to sharper peaks. Ensure the mobile phase is pre-heated before it enters the column for best results.[16]

Summary Tables for Method Development

Table 1: Recommended Initial HPLC Method Parameters

ParameterRecommendationRationale
Column High-Purity, End-capped C8 or C18, ≤ 3.5 µmMinimizes silanol interactions, provides good retention.[2][7]
Mobile Phase A 0.1% Formic Acid in WaterSuppresses analyte ionization, ensures good peak shape.[17]
Mobile Phase B AcetonitrileGood solvent strength and UV transparency.
pH Control pH should be between 2.5 and 3.5Keeps analyte in neutral form.[2][18]
Column Temp. 30 - 40 °CImproves efficiency and reduces viscosity.[16]
Detector UV at 210 nm or Mass SpectrometerCarboxylic acids have low UV absorbance at higher wavelengths.
Sample Solvent Initial Mobile Phase CompositionPrevents peak broadening and distortion.[9]

Table 2: Troubleshooting Guide for Poor Peak Shape

SymptomProbable Cause(s)Recommended Solution(s)
Peak Tailing 1. Analyte ionization & silanol interaction2. Metal chelation1. Lower mobile phase pH to < 3.0 with formic or trifluoroacetic acid.2. Use a metal-passivated column or a PEEK-lined system.[6]
Broad Peak 1. Sample solvent stronger than mobile phase2. Extra-column dead volume3. Low column efficiency1. Dissolve sample in initial mobile phase.2. Use shorter, narrower ID tubing.3. Increase temperature; use a smaller particle size column.[15][16]
Split Peak Mobile phase pH is too close to analyte pKaAdjust pH to be at least 1.5-2 units away from the pKa (lower for acids).[10][12]
References
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv Technology Corporation.
  • Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions.
  • Determination of 30 Free Fatty Acids in Two Famous Tibetan Medicines by HPLC with Fluorescence Detection and Mass Spectrometric Identification. ResearchGate.
  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek® Corporation.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online.
  • Exploring the Role of pH in HPLC Separation. Moravek, Inc.
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International.
  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Important Hints for Daily Use of HPLC3. Abnormal peak shape (Effect of sample solvent and others). YouTube.
  • Low Adsorption HPLC Columns Based on MaxPeak High Performance Surfaces. Waters Corporation.
  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PMC - NIH.
  • Control pH During Method Development for Better Chromatography. Agilent.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • HPLC Peak Tailing. Axion Labs.
  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application. Agilent.
  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. ResearchGate.
  • Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. ResearchGate.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International - Chromatography Online.
  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters.

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8-Oxoundecanoic acid stability in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource for 8-Oxoundecanoic Acid (CAS 91214-06-1) . It is designed to address the specific stability and solubility challenges encountered by researchers in drug development and chemical biology.

Status: Operational | Tier: Level 3 (Senior Application Support)[1]

Introduction: Chemical Profile & Critical Constraints

8-Oxoundecanoic acid is a medium-chain keto-fatty acid.[1] Its structure comprises an 11-carbon backbone with a terminal carboxylic acid (C1) and a ketone group at the C8 position. This specific "delta/epsilon-type" separation between the ketone and carboxylic acid confers unique stability properties compared to beta-keto acids (which spontaneously decarboxylate).[1]

  • Molecular Formula: C₁₁H₂₀O₃[1]

  • Molecular Weight: 200.27 g/mol [2][3]

  • pKa (Theoretical): ~4.8 (Carboxylic acid head group)[1]

  • Primary Challenge: The molecule is amphiphilic but predominantly lipophilic. Users frequently report precipitation in aqueous buffers (pH < 7) and unexpected esterification in alcoholic solvents.

Module 1: Solvent Compatibility & Stability Matrix

User Query: "Which solvent should I use for stock preparation, and how long is it stable?"

Technical Response: The choice of solvent dictates the shelf-life and chemical integrity of 8-Oxoundecanoic acid.[1] Do not treat all organic solvents as equal; the ketone group and carboxylic acid tail react differently depending on the medium.

Solvent Performance Table
SolventSolubility RatingStability RatingPrimary Risk FactorRecommended Storage
DMSO (Anhydrous)Excellent (>50 mM)High Hygroscopicity (absorbs water -> precipitation).[1]-20°C (Desiccated)
Ethanol / Methanol Good (>25 mM)Moderate Esterification. Slow conversion to ethyl/methyl ester over weeks at RT.[1]-20°C (< 1 month)
Water (Neutral pH) Poor (< 0.1 mM)N/A Insoluble.[1] Forms micellar aggregates or precipitates.Do not store.
PBS (pH 7.4) Moderate (with DMSO spike)Moderate Precipitation if pH drifts below 5.0.Fresh Prep Only.
Chloroform / DCM Excellent High Concentration changes due to solvent evaporation.-20°C (Sealed)
Deep Dive: The "Ethanol Trap"
  • The Issue: Researchers often store fatty acids in ethanol at -20°C.

  • The Mechanism: Over prolonged periods, the carboxylic acid group of 8-oxoundecanoic acid undergoes Fischer esterification with the solvent (ethanol), driven by trace acidity or simply time/equilibrium.

  • The Result: Your "pure" acid slowly converts to Ethyl 8-oxoundecanoate , which is more lipophilic and biologically distinct.

  • Solution: Use DMSO for long-term frozen stocks.[1] Use Ethanol only for immediate acute experiments.

Module 2: Troubleshooting Solubility & Precipitation

User Query: "I diluted my DMSO stock into cell culture media, and it turned cloudy. What happened?"

Technical Response: You have encountered "Solvent Shock Precipitation." This occurs when a hydrophobic molecule dissolved in a high-solubility solvent (DMSO) is rapidly introduced to a high-polarity, high-salt environment (Media).[1]

The "Step-Down" Protocol (Self-Validating)

To prevent precipitation, you must manage the transition from organic to aqueous phase.[1]

  • Prepare Stock: Dissolve 8-Oxoundecanoic acid in anhydrous DMSO at 100 mM .

  • Intermediate Step (Critical): Do not pipette 100 mM stock directly into 10 mL of media.

    • Why? Local concentration at the pipette tip exceeds solubility limit immediately, forming micro-crystals that act as nucleation sites.

  • Dilution Workflow:

    • Prepare a 10x Working Solution in PBS (pH 7.4) or media without serum.

    • Add the DMSO stock dropwise while vortexing the buffer.

    • Validation: Solution should remain clear. If cloudy, sonicate for 10 seconds.

  • Final Addition: Add the 10x solution to your final cell culture well.

Decision Logic for Solvent Selection

SolventSelection Start Start: Select Application AppType What is the downstream application? Start->AppType CellCulture Cell Culture / Biological Assay AppType->CellCulture ChemSynth Chemical Synthesis / Derivatization AppType->ChemSynth Aqueous Is the final buffer pH > 7.0? CellCulture->Aqueous SolventDCM Use DCM or Chloroform (Maximize solubility) ChemSynth->SolventDCM YespH Yes (pH 7.4+) Aqueous->YespH Yes NopH No (Acidic pH) Aqueous->NopH No SolventDMSO Use DMSO Stock (Keep final % < 0.1%) YespH->SolventDMSO SolventNaOH Pre-dissolve in 0.1M NaOH Then dilute to neutral pH YespH->SolventNaOH Alternative PrecipWarning WARNING: High risk of precipitation Use Cyclodextrin carrier NopH->PrecipWarning

Figure 1: Decision tree for selecting the appropriate solvent system based on experimental conditions.

Module 3: Storage & Handling FAQs

Q: Can I autoclave aqueous solutions of 8-Oxoundecanoic acid? A: NO. While the molecule is thermally stable up to ~150°C (pure), autoclaving (121°C + high pressure steam) can induce:

  • Decarboxylation: Though less prone than beta-keto acids, trace metal ions in water can catalyze degradation at high temps.

  • Phase Separation: The fatty acid will melt (if solid) or separate from water, coating the glassware. Protocol: Sterilize aqueous solutions by filtration through a 0.22 µm PVDF or PES membrane . Nylon filters should be avoided as they can bind fatty acids.

Q: My DMSO stock froze at 4°C. Is it ruined? A: Likely safe, but requires care. DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce atmospheric water condensation into the tube.

  • Risk: Water accumulation lowers the solubility of the fatty acid, causing "invisible" micro-precipitation. You might be dosing 50% less compound than you think.

  • Fix: Aliquot stocks into single-use vials. Store at -20°C. If a vial is thawed, use it or discard it; do not refreeze.

Q: Is the ketone group reactive? A: Moderately. The C8 ketone is stable under standard physiological conditions. However, in the presence of primary amines (e.g., Lysine residues in proteins) and a reducing agent (like Sodium Cyanoborohydride), it can undergo reductive amination.

  • Note: This is often a desired feature for labeling, but an unwanted side reaction if you are studying non-covalent interactions.

Module 4: Experimental Protocol: Preparation of 100 mM Stock

This protocol ensures a self-validating, stable stock solution.

Materials:

  • 8-Oxoundecanoic acid (Solid)[1]

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)

  • Amber glass vials (Borosilicate) with PTFE-lined caps.[1]

Procedure:

  • Weighing: Weigh 20.0 mg of 8-Oxoundecanoic acid (MW: 200.27 g/mol ).

    • Target Moles: 0.1 mmol.[4]

  • Solvent Calculation:

    • Volume = Mass / (MW * Concentration)[1]

    • Volume = 20 mg / (200.27 * 0.1) = ~998 µL (Round to 1.0 mL for practical ease, adjusting mass to 20.03 mg if high precision is needed).

  • Dissolution:

    • Add 500 µL DMSO first. Vortex for 30 seconds.

    • Add remaining DMSO to volume. Vortex.

    • Visual Check: Hold vial against a light source. Solution must be visibly clear with no "swirls" (Schlieren lines indicate incomplete mixing).

  • Storage:

    • Flush the headspace of the vial with Nitrogen or Argon gas (to prevent moisture uptake).

    • Seal tightly with PTFE tape.

    • Store at -20°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 637257, 3-Oxoundecanoic acid (Analog Reference for Chemical Properties). Retrieved from [Link]

  • Master Organic Chemistry (2022). Keto-Enol Tautomerism: Stability Factors and Equilibrium. Retrieved from [Link]

  • ResearchGate (2016). Solubility of compounds slightly soluble or insoluble in DMSO? (Expert Discussion on Fatty Acid Solubility). Retrieved from [Link]

  • CP Lab Safety (2024). LDPE and Solvent Chemical Compatibility Chart. Retrieved from [Link]

Sources

Technical Support Center: Matrix Effects in 8-Oxoundecanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Center. Subject: Troubleshooting Ion Suppression & Matrix Effects in 8-Oxoundecanoic Acid (8-oxo-uDA) LC-MS/MS Assays. Ticket ID: #TCH-8OX-MX Assigned Specialist: Senior Application Scientist, Lipidomics Division.

Executive Summary

8-Oxoundecanoic acid (8-oxo-uDA) is a medium-chain oxidized fatty acid (C11 keto-acid). Analyzing this molecule in biological matrices (plasma, serum, tissue homogenates) presents a "perfect storm" for matrix effects:

  • Ionization Mode: It requires Negative Electrospray Ionization (ESI-) , which is highly susceptible to discharge and competition from endogenous high-abundance anions (e.g., chlorides, sulfates, other fatty acids).

  • Polarity: As an oxidized lipid, it is more polar than its parent fatty acid, often eluting in the "suppression zone" where phospholipids and unretained salts co-elute.

  • Isobaric Interference: It shares mass transitions with other isomeric oxidized fatty acids.

This guide moves beyond basic troubleshooting to provide a causal analysis of signal irregularity and validated correction strategies.

Module 1: Diagnostic Workflows

How do I confirm if my signal loss is due to matrix effects?

Before altering your extraction protocol, you must quantify the Matrix Factor (MF). We utilize the Post-Column Infusion (PCI) method for qualitative assessment and the Slope Comparison method for quantitative validation.

Workflow 1: The Post-Column Infusion (PCI) Test

This experiment visualizes where the suppression occurs relative to your analyte's retention time.

PCI_Workflow Setup Step 1: Setup Connect Syringe Pump to LC flow via T-piece Infuse Step 2: Infusion Infuse neat 8-oxo-uDA (10 µg/mL) at 10 µL/min Setup->Infuse Inject Step 3: Injection Inject Blank Matrix Extract (extracted plasma/tissue) Infuse->Inject Combine flows Monitor Step 4: Monitor Acquire MRM for 8-oxo-uDA (m/z 199 -> product) Inject->Monitor Analyze Step 5: Analysis Observe baseline dips at analyte RT Monitor->Analyze

Figure 1: Post-Column Infusion setup to visualize ionization suppression zones.

Interpretation:

  • Stable Baseline: No matrix effect.

  • Negative Dip (Valley): Ion suppression (common with phospholipids).

  • Positive Peak (Hill): Ion enhancement.

  • Action: If the dip coincides with the retention time of 8-oxo-uDA (approx. 4–6 min on C18), you have a confirmed matrix effect.

Module 2: The Root Cause – Phospholipids

Why standard Protein Precipitation (PPT) fails.

In ESI- mode, Glycerophosphocholines (PC) and Lysophosphocholines (LPC) are the primary suppressors.

  • The Mechanism: Phospholipids accumulate at the surface of the electrospray droplet, preventing the 8-oxo-uDA from accessing the surface to desolvate and enter the gas phase.

  • The Trap: Standard Protein Precipitation (PPT) with Acetonitrile removes proteins but leaves >90% of phospholipids in the supernatant.

Data Comparison: Extraction Efficiency vs. Matrix Effect
Extraction MethodRecovery of 8-oxo-uDAPhospholipid RemovalMatrix Factor (MF)Verdict
Protein Precip (PPT) High (>90%)Very Low (<10%)0.45 (Severe Suppression)NOT RECOMMENDED
Liquid-Liquid (LLE) Moderate (75-85%)High (>90%)0.92 (Acceptable)Standard Choice
Solid Phase (SPE-MAX) High (>90%)Very High (>99%)0.98 (Excellent)Gold Standard

Table 1: Comparison of sample preparation strategies. Note that while PPT has high recovery, the poor Matrix Factor makes the assay non-linear and insensitive.

Module 3: Validated Solutions
Protocol A: Liquid-Liquid Extraction (LLE)

Best for labs without SPE automation. Since 8-oxo-uDA is a weak acid (pKa ~4.5), we must suppress ionization during extraction to drive it into the organic phase.

  • Acidification: Add 10 µL of 1% Formic Acid to 100 µL plasma. (Target pH < 3).

  • Extraction Solvent: Add 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

    • Why MTBE? It forms a distinct upper layer that is easier to pipette than chloroform, and it excludes polar phospholipids better than ethyl acetate.

  • Agitation: Vortex 5 min; Centrifuge 10 min at 4000g.

  • Reconstitution: Evaporate supernatant; reconstitute in 30% Methanol/Water.

Protocol B: Phospholipid Removal / SPE

Best for high-throughput clinical research. Use a Mixed-Mode Anion Exchange (MAX) or specialized Phospholipid Removal Plate (e.g., HybridSPE).

Logic: 8-oxo-uDA is anionic. Phospholipids are zwitterionic (but net neutral or positive depending on pH).

  • Load: Load sample at neutral pH (Analyte is charged; binds to anion exchange).

  • Wash: Wash with 5% Ammonium Hydroxide in Methanol (Removes neutrals and basic lipids/phospholipids).

  • Elute: Elute with 2% Formic Acid in Methanol (Neutralizes analyte; releases it from sorbent).

Module 4: Chromatographic Separation

If you cannot extract the interferences, you must separate them.

You must monitor phospholipids during method development. Add the following transition to your MS method:

  • Precursor: m/z 184 (Phosphocholine head group) -> Product: m/z 184 (In-source fragmentation check).

  • Note: In Negative mode, monitor m/z 153 (Glycerophosphate) or specific FA tails (e.g., m/z 255 for Palmitic acid) if checking for bulk lipid carryover.

The "Gradient Flush" Strategy: Phospholipids are highly lipophilic and often elute after the analyte, or carry over to the next injection.

  • Solution: Ensure your gradient ramps to 95-98% Organic (B) and holds for at least 2 minutes after 8-oxo-uDA elutes to wash the column.

Troubleshooting Logic Tree

Troubleshooting_Tree Start Issue: Low Sensitivity / Variable IS Response Check_IS Is the Internal Standard (IS) variation > 15%? Start->Check_IS Check_RT Does IS retention time shift? Check_IS->Check_RT Yes Matrix_Test Perform Post-Column Infusion (PCI) Check_RT->Matrix_Test No (RT Stable) Result_Dip Result: Signal Dip at RT Matrix_Test->Result_Dip Result_Flat Result: Flat Baseline Matrix_Test->Result_Flat Action_Clean Action: Switch from PPT to LLE or SPE Result_Dip->Action_Clean Heavy Suppression Action_Chrom Action: Modify Gradient (Move analyte away from dip) Result_Dip->Action_Chrom Small Overlap Action_Mech Action: Check Injector/ Source Clogging Result_Flat->Action_Mech

Figure 2: Decision matrix for diagnosing signal irregularities.

Frequently Asked Questions (FAQ)

Q1: Can I use an analog internal standard (like decanoic acid) instead of a stable isotope? A: No. In the presence of matrix effects, the suppression is often transient and sharp. An analog (different chemical structure) will elute at a slightly different time than 8-oxo-uDA. Therefore, the analog might experience 20% suppression while your analyte experiences 50% suppression, leading to quantification errors. You must use a Stable Isotope Labeled IS (e.g., 8-oxo-uDA-d3 or d19-decanoic acid if exact match unavailable) that co-elutes perfectly.

Q2: I see a "ghost peak" in my blanks. Is this carryover or matrix? A: This is likely isobaric interference . 8-Oxoundecanoic acid can be generated ex vivo by the auto-oxidation of lipids during sample handling if antioxidants (BHT) are not added.

  • Test: Inject a neat solvent blank.[1] If clean, the peak is in the matrix.

  • Fix: Add 10 µL of BHT (Butylated hydroxytoluene) to plasma immediately upon collection.

Q3: Why does my sensitivity drop over a batch of 50 samples? A: This is Source Fouling caused by phospholipid buildup. Even if they don't co-elute, phospholipids coat the ESI cone/shield.

  • Immediate Fix: Clean the cone/shield.

  • Long-term Fix: Implement a divert valve to send the first 1 minute and the final "wash" portion of the LC run to waste, preventing bulk lipids from entering the MS.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS.[1][2] Analytical Chemistry, 75(13), 3019–3030.[1]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.

  • Little, J. L., Wempe, M. F., & Buchanan, C. M. (2006). Liquid chromatography–mass spectrometry/mass spectrometry method development for drug metabolism studies: Examining lipid matrix ionization effects in plasma. Journal of Chromatography B, 833(2), 219-230.

Sources

Technical Support Center: 8-Oxoundecanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 8-Oxoundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with ion suppression in LC-MS/MS workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is 8-Oxoundecanoic acid and why is it challenging to analyze?

8-Oxoundecanoic acid is an oxo fatty acid, a class of molecules that can be important as biomarkers for oxidative stress and metabolic diseases.[1][2] Analytically, its structure presents a dual challenge. The long alkyl chain provides non-polar character, while the carboxylic acid and ketone groups add polarity. This amphipathic nature, combined with its presence in complex biological matrices like plasma or urine, makes it susceptible to a phenomenon known as ion suppression in mass spectrometry.

Q2: What is ion suppression and how does it affect my results?

Ion suppression is a matrix effect that occurs during the electrospray ionization (ESI) process in the mass spectrometer's source.[3] Co-eluting compounds from your sample matrix (e.g., salts, phospholipids, other metabolites) compete with your analyte, 8-Oxoundecanoic acid, for ionization.[4] This competition reduces the efficiency with which your analyte of interest is ionized, leading to a decreased signal intensity, poor sensitivity, and inaccurate quantification.[4][5] It is crucial to understand that even with the high specificity of MS/MS, ion suppression can still occur if the interfering compounds co-elute with your analyte.[3]

Q3: My signal for 8-Oxoundecanoic acid is low or non-existent. Is ion suppression the only cause?

While ion suppression is a primary suspect, other factors could be at play:

  • Suboptimal Ionization Parameters: The settings on your mass spectrometer's ion source (e.g., capillary voltage, gas flow, temperature) may not be optimized for 8-Oxoundecanoic acid.

  • Poor Chromatographic Peak Shape: Carboxylic acids can interact with metal surfaces in the LC system or exhibit poor retention on standard reversed-phase columns, leading to broad, tailing peaks and consequently, a lower signal-to-noise ratio.

  • Analyte Degradation: Although generally stable, sample handling and storage conditions should be considered to prevent any potential degradation.[6]

Q4: Should I use positive or negative ionization mode for 8-Oxoundecanoic acid?

Given the presence of the carboxylic acid group, 8-Oxoundecanoic acid will readily deprotonate to form a [M-H]⁻ ion. Therefore, negative ion mode ESI is the recommended starting point for achieving the best sensitivity. While adduct formation in positive mode is possible, it is generally less efficient for this class of compounds.

Troubleshooting Guides

Problem 1: Low Signal Intensity and Poor Reproducibility

Initial Assessment: You are experiencing a weak signal for 8-Oxoundecanoic acid, and the peak area varies significantly between injections of the same sample. This is a classic sign of ion suppression.

Troubleshooting Workflow:

Sources

Technical Support Center: Optimizing GC-MS Parameters for 8-Oxoundecanoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the successful analysis of 8-oxoundecanoic acid esters by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized analytical protocols. As a Senior Application Scientist, my goal is to provide you with not just the "how," but also the "why," empowering you to overcome analytical challenges and obtain high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions you might have before starting your experiments.

Q1: Why is derivatization necessary for the GC-MS analysis of 8-oxoundecanoic acid?

A: The free carboxylic acid group in 8-oxoundecanoic acid makes it a polar and non-volatile compound. Direct injection into a GC system would result in poor chromatographic performance, including severe peak tailing and potential adsorption to active sites within the GC inlet and column.[1][2] Derivatization, typically through esterification to its methyl ester (or other alkyl esters), is crucial for several reasons:

  • Increased Volatility: The conversion of the polar carboxyl group to a less polar ester group significantly increases the compound's volatility, making it amenable to gas chromatography.[2]

  • Improved Peak Shape: Derivatization minimizes hydrogen bonding, leading to sharper, more symmetrical peaks and improved resolution.[1][2]

  • Enhanced Stability: Ester derivatives are generally more thermally stable than their corresponding carboxylic acids, reducing the risk of degradation in the hot GC inlet.

Q2: What are the recommended derivatization methods for 8-oxoundecanoic acid?

A: The most common and effective method is esterification to form the fatty acid methyl ester (FAME). Several reagents can be used:

  • Acid-Catalyzed Esterification: This is a widely used method. Reagents like 3% sulfuric acid in methanol or boron trifluoride (BF₃) in methanol are effective.[3] The reaction is typically carried out by heating the sample with the reagent. It's crucial to neutralize and remove the acid catalyst before injection to prevent damage to the GC column.[3]

  • Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form trimethylsilyl (TMS) esters.[1][4] This is a versatile method that also derivatizes other active hydrogens, such as those in hydroxyl groups. However, for routine analysis of the keto-acid, methyl esterification is generally preferred for its simplicity and the extensive availability of FAME mass spectral libraries.

Q3: How does the keto group in 8-oxoundecanoic acid affect its analysis?

A: The presence of the carbonyl (keto) group within the fatty acid chain makes 8-oxoundecanoic acid more polar than its corresponding saturated fatty acid, undecanoic acid. This has implications for both chromatography and mass spectrometry:

  • Chromatography: The increased polarity will lead to a longer retention time on polar GC columns compared to undecanoic acid methyl ester. This can be advantageous for separating it from other non-polar FAMEs.

  • Mass Spectrometry: The keto group will influence the fragmentation pattern under electron ionization (EI). While characteristic FAME fragments will still be present, additional fragmentation pathways related to the carbonyl group can be expected, providing structural information about the position of the keto group.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis of 8-oxoundecanoic acid esters.

Issue 1: No peak or very small peak for my 8-oxoundecanoic acid ester.

  • Potential Cause 1: Incomplete Derivatization.

    • Explanation: The derivatization reaction may not have gone to completion, leaving the polar, non-volatile free acid behind.

    • Solution:

      • Optimize Reaction Conditions: Increase the reaction time or temperature. For acid-catalyzed methylation, ensure the reagent is fresh.

      • Check for Water: The presence of water can hinder many derivatization reactions. Ensure your sample and solvents are anhydrous.

      • Confirm with a Standard: Derivatize a known standard of a simple fatty acid alongside your sample to verify that the reagents and conditions are effective.

  • Potential Cause 2: Active Sites in the GC System.

    • Explanation: Even as an ester, the compound can be susceptible to adsorption on active sites in the inlet liner or the front of the GC column, especially at trace levels.[5][6]

    • Solution:

      • Use a Deactivated Inlet Liner: Employ a high-quality, deactivated liner. Consider one with glass wool to aid in sample volatilization, but ensure the wool is also deactivated.

      • Column Maintenance: If the column is old, active sites may have developed. Cut the first few inches (e.g., 10-15 cm) of the column from the inlet side and reinstall it.[6]

      • Condition the System: After maintenance, condition the column according to the manufacturer's instructions to ensure a stable baseline and remove any contaminants.

  • Potential Cause 3: Leak in the System.

    • Explanation: A leak in the injector can prevent the sample from being transferred efficiently to the column.[7]

    • Solution: Perform a leak check of the GC inlet, including the septum and column fittings.

Issue 2: Poor peak shape (tailing or fronting).

  • Potential Cause 1: Peak Tailing due to Active Sites.

    • Explanation: Similar to the "no peak" issue, interactions with active sites can cause the peaks to tail.[5][6]

    • Solution: Refer to the solutions for "Active Sites in the GC System" above.

  • Potential Cause 2: Peak Fronting due to Column Overload.

    • Explanation: Injecting too much sample can saturate the stationary phase at the front of the column, leading to fronting peaks.[5]

    • Solution: Dilute your sample and reinject. A typical on-column amount for FAMEs should be in the low nanogram range.

  • Potential Cause 3: Inappropriate GC Oven Starting Temperature.

    • Explanation: If the initial oven temperature is too high, the solvent may vaporize too quickly, causing the sample to spread out in the inlet before reaching the column, which can lead to peak distortion.

    • Solution: Set the initial oven temperature slightly below the boiling point of your injection solvent.

Issue 3: Difficulty in identifying the 8-oxoundecanoic acid ester peak.

  • Potential Cause 1: Co-elution with other compounds.

    • Explanation: In complex samples, other compounds may have similar retention times, making it difficult to isolate the peak of interest.

    • Solution:

      • Optimize the Temperature Program: A slower temperature ramp will increase the separation between closely eluting peaks.

      • Select a More Polar Column: For FAME analysis, highly polar cyanopropyl-based columns (e.g., HP-88, SP-2560) offer excellent selectivity and are recommended for complex mixtures.[8][9][10]

  • Potential Cause 2: Ambiguous Mass Spectrum.

    • Explanation: Under standard electron ionization (EI), the molecular ion of FAMEs can sometimes be weak or absent, making confident identification challenging.[11]

    • Solution:

      • Look for Characteristic Fragments: For methyl esters, look for the characteristic McLafferty rearrangement ion at m/z 74. Also, look for fragments resulting from cleavage alpha to the keto group.

      • Use Soft Ionization: If available, chemical ionization (CI) is a softer ionization technique that will produce a more abundant protonated molecule ([M+H]⁺), confirming the molecular weight of your compound.[12][13]

      • Run a Standard: The most definitive way to confirm the identity and retention time of your peak is to analyze a pure standard of 8-oxoundecanoic acid methyl ester under the same conditions.

Optimized Experimental Protocols

The following are recommended starting points for your method development. Optimization will likely be necessary based on your specific instrument and sample matrix.

Protocol 1: Derivatization to 8-Oxoundecanoic Acid Methyl Ester

This protocol is based on a standard acid-catalyzed esterification method.

Workflow for Derivatization

G cluster_prep Sample Preparation cluster_reaction Esterification Reaction cluster_extraction Extraction cluster_final Final Steps Sample Start with your sample containing 8-oxoundecanoic acid Dry_Sample Ensure sample is anhydrous (e.g., by evaporation under N2) Sample->Dry_Sample Add_Reagent Add 1-2 mL of 3% H2SO4 in Methanol Dry_Sample->Add_Reagent Heat Heat at 60-80°C for 1-2 hours in a sealed vial Add_Reagent->Heat Cool Cool to room temperature Heat->Cool Add_Hexane Add 1 mL of Hexane and 1 mL of water. Vortex. Cool->Add_Hexane Centrifuge Centrifuge to separate layers Add_Hexane->Centrifuge Collect_Supernatant Carefully collect the top (hexane) layer containing the FAME Centrifuge->Collect_Supernatant Dry_Extract Dry the hexane extract over anhydrous sodium sulfate Collect_Supernatant->Dry_Extract Transfer Transfer to a GC vial for analysis Dry_Extract->Transfer

Caption: Workflow for the acid-catalyzed methylation of 8-oxoundecanoic acid.

Protocol 2: Recommended GC-MS Parameters

These parameters are a good starting point for the analysis of 8-oxoundecanoic acid methyl ester.

Parameter Recommended Setting Rationale
GC System Agilent 7890 GC with 5977 MSD or equivalentA standard and robust system for this type of analysis.
Column HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness) or DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness)Highly polar columns provide excellent separation for FAMEs, including positional isomers.[8][14][15][16]
Inlet Split/SplitlessSplitless mode is ideal for trace analysis, while split mode is suitable for more concentrated samples.
Inlet Temperature 250 °CEnsures efficient volatilization of the FAME without thermal degradation.[8]
Injection Volume 1 µLA standard injection volume. Adjust as needed based on sample concentration.
Carrier Gas Helium or HydrogenMaintain a constant flow rate (e.g., 1.0-1.5 mL/min for Helium).
Oven Program Initial: 100 °C, hold for 2 minRamp 1: 10 °C/min to 180 °CRamp 2: 5 °C/min to 240 °C, hold for 10 minThis program provides good separation for a range of FAMEs. The final temperature is high enough to elute the 8-oxo-FAME. Adjust as needed to optimize resolution.
MS Transfer Line Temp 250 °CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Temp 230 °CA standard temperature for EI.
Ionization Mode Electron Ionization (EI)Standard mode for creating reproducible fragmentation patterns for library matching.
Electron Energy 70 eVThe standard energy for EI, which generates extensive and reproducible fragmentation.[17][18]
Mass Range m/z 40-400This range will cover the expected molecular ion and fragment ions of the target analyte.
Scan Mode Full ScanTo obtain the complete mass spectrum for identification. For quantification of low-level analytes, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[17][19]

Logical Relationship for Method Development

G Start Start Analysis Derivatization Derivatize Sample (Protocol 1) Start->Derivatization GC_MS_Analysis Analyze using initial GC-MS parameters (Protocol 2) Derivatization->GC_MS_Analysis Peak_Check Is a symmetrical peak observed at the expected retention time? GC_MS_Analysis->Peak_Check Troubleshoot_Deriv Troubleshoot Derivatization (e.g., reaction time, temp) Peak_Check->Troubleshoot_Deriv No Troubleshoot_GC Troubleshoot GC System (e.g., leaks, active sites) Peak_Check->Troubleshoot_GC If derivatization is confirmed to be successful Optimize_Method Optimize GC Method (e.g., oven program) Peak_Check->Optimize_Method Yes Troubleshoot_Deriv->Derivatization Troubleshoot_GC->GC_MS_Analysis Final_Method Final Validated Method Optimize_Method->Final_Method

Caption: A logical workflow for method development and troubleshooting.

By following these guidelines and understanding the principles behind them, you will be well-equipped to develop a robust and reliable GC-MS method for the analysis of 8-oxoundecanoic acid esters.

References

  • Column Selection for the Analysis of Fatty Acid Methyl Esters. LabRulez GCMS. [Link]

  • Eder, K. (2005). A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters. Journal of Agricultural and Food Chemistry, 53(23), 8896–8903. [Link]

  • Eder, K. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. ACS Publications. [Link]

  • Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI. JEOL Application Notes. [Link]

  • Xu, Y. J., & Zhang, J. (2013). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. Bioanalysis, 5(12), 1527–1543. [Link]

  • Eder, K. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pat. American Chemical Society. [Link]

  • Column Selection for the Analysis of Fatty Acid Methyl Esters Application. (2005). Agilent. [Link]

  • Which Column Is Best for Fatty Acid Analysis by GC? Mtoz Biolabs. [Link]

  • Gas chromatography column for FAME analysis. ResearchGate. [Link]

  • Delmonte, P., & Rader, J. I. (2020). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC INTERNATIONAL, 103(5), 1183-1197. [Link]

  • Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC and Its Application to Real Samples. (2019). Agilent. [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. [Link]

  • How to Troubleshoot and Improve your GC/MS. (2022). Agilent Technologies. [Link]

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  • De Castro, A., et al. (2007). Determination of eight fatty acid ethyl esters in meconium samples by headspace solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Chromatography B, 852(1-2), 483-490. [Link]

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Technical Support Center: Overcoming Poor Solubility of 8-Oxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Oxoundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the solubility challenges associated with this keto acid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful integration of 8-Oxoundecanoic acid into your experimental workflows.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

The poor aqueous solubility of 8-Oxoundecanoic acid stems from its long, nonpolar eleven-carbon chain, which dominates its chemical behavior despite the presence of a polar carboxylic acid and a ketone group. Direct dissolution in aqueous buffers or cell culture media is often met with precipitation or the formation of an insoluble film. The following protocols are designed to address these issues systematically.

Issue 1: My 8-Oxoundecanoic acid is not dissolving in my aqueous buffer (e.g., PBS, TRIS).

Root Cause Analysis: The hydrophobic nature of the undecanoic acid backbone prevents effective hydration by water molecules. At neutral or acidic pH, the carboxylic acid group remains largely protonated, further limiting its solubility.[1][2][3][4]

Solution Workflow:

Caption: Decision workflow for solubilizing 8-Oxoundecanoic acid.

Detailed Protocols:

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

The most reliable method to solubilize 8-Oxoundecanoic acid for subsequent dilution into aqueous media is to first create a concentrated stock solution in a water-miscible organic solvent.[5][6] Dimethyl sulfoxide (DMSO) and ethanol are the most common and effective choices.[5][6][7][8][9][10]

Step-by-Step Methodology:

  • Solvent Selection: Choose either DMSO or absolute ethanol as your primary solvent.

  • Weighing: Accurately weigh the desired amount of 8-Oxoundecanoic acid in a sterile, conical tube.

  • Dissolution: Add a small volume of the chosen organic solvent to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).

  • Mixing: Vortex the solution vigorously. If necessary, gentle warming in a 37°C water bath for 10-15 minutes can aid dissolution.[11] Ensure the compound is fully dissolved before proceeding.

  • Storage: Store the stock solution at -20°C. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Table 1: Recommended Stock Solution Concentrations

SolventRecommended Stock ConcentrationNotes
DMSO 10-20 mg/mLDMSO is a powerful solvent but can be toxic to cells at higher concentrations.[12][13] Keep the final concentration in your experimental medium below 0.5%.
Ethanol 20-50 mg/mLEthanol is generally less toxic to cells than DMSO. However, higher concentrations can still affect cellular processes.[14]

Protocol 2: pH-Mediated Solubilization

For applications where organic solvents are undesirable, adjusting the pH of the aqueous solution can significantly improve the solubility of 8-Oxoundecanoic acid.[3][4][15][16][17] By increasing the pH above the pKa of the carboxylic acid group, it becomes deprotonated, forming a more water-soluble carboxylate salt.

Step-by-Step Methodology:

  • Initial Suspension: Suspend the 8-Oxoundecanoic acid in your desired aqueous buffer.

  • Basification: Slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise while continuously monitoring the pH.

  • Dissolution Point: As the pH increases, the compound will begin to dissolve. Aim for a final pH of 7.5-8.5 for complete solubilization.

  • Final pH Adjustment: Once dissolved, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to your desired experimental pH, being cautious of potential precipitation.

Issue 2: My 8-Oxoundecanoic acid precipitates out of my cell culture medium upon dilution from the organic stock.

Root Cause Analysis: This "crashing out" phenomenon occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment, even with the presence of a small amount of organic co-solvent. The high salt and protein content of cell culture media can also influence solubility.

Solution Workflow:

Caption: Troubleshooting precipitation in cell culture media.

Detailed Protocols:

Protocol 3: Carrier-Mediated Solubilization using Bovine Serum Albumin (BSA)

For in vitro cell-based assays, complexing 8-Oxoundecanoic acid with fatty acid-free BSA is a highly effective and biologically relevant method to enhance its solubility and delivery to cells.[18] BSA mimics the natural transport of fatty acids in vivo.

Step-by-Step Methodology:

  • Prepare a BSA Solution: Dissolve fatty acid-free BSA in your desired cell culture medium or buffer to a concentration of 10% (w/v). Warm to 37°C to aid dissolution.

  • Prepare the 8-Oxoundecanoic Acid: In a separate sterile tube, dissolve the 8-Oxoundecanoic acid in a small volume of ethanol to create a concentrated stock.

  • Complexation: While vortexing the warm BSA solution, slowly add the ethanolic stock of 8-Oxoundecanoic acid. The molar ratio of fatty acid to BSA is critical; a ratio of 2:1 to 4:1 is a good starting point.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Sterilization: Sterile filter the final complexed solution through a 0.22 µm filter before adding it to your cell cultures.

Protocol 4: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[19][20][21][22] Methyl-β-cyclodextrin (MβCD) is particularly effective for lipids.[20][23]

Step-by-Step Methodology:

  • Prepare a Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of MβCD in your aqueous buffer.

  • Add 8-Oxoundecanoic Acid: Add the powdered 8-Oxoundecanoic acid directly to the cyclodextrin solution.

  • Complexation: Vortex or sonicate the mixture until the keto acid is fully dissolved. This process may take some time.

  • Dilution: The resulting solution can then be diluted into your final experimental medium.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 8-Oxoundecanoic acid in water? A: The solubility of long-chain fatty acids and their derivatives in pure water is very low, typically in the range of mg/L.[24] For practical experimental purposes, it is considered insoluble.[2]

Q2: Can I use sonication to improve the solubility of 8-Oxoundecanoic acid in aqueous solutions? A: Sonication can help to disperse the compound and break down small aggregates, which can be particularly useful when preparing solutions with carriers like BSA or cyclodextrins.[7][25] However, for direct dissolution in aqueous buffers, sonication alone is unlikely to achieve a stable, true solution and may result in a fine suspension that will eventually precipitate.

Q3: How long are my stock solutions of 8-Oxoundecanoic acid stable? A: When stored at -20°C in an appropriate organic solvent (DMSO or ethanol), stock solutions are generally stable for several months.[7] However, it is best practice to prepare fresh dilutions into aqueous media for each experiment, as the stability in aqueous solution is limited.[5]

Q4: Will the ketone group on 8-Oxoundecanoic acid affect its solubility compared to undecanoic acid? A: The ketone group adds some polarity to the molecule. However, the long hydrocarbon chain remains the dominant factor determining its overall low aqueous solubility. While there might be a slight increase in solubility compared to undecanoic acid, it will still be poorly soluble in water.

Q5: Are there any alternative solvents I can use? A: Dimethylformamide (DMF) is another organic solvent in which undecanoic acid is soluble.[5] However, its use in cell culture is less common than DMSO and ethanol due to potential toxicity. For non-biological applications, other organic solvents like methanol or acetone could be considered.[26][27]

References

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]

  • Google Patents. (n.d.). US10421941B2 - Process for improving the solubility of cell culture media.
  • Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
  • ResearchGate. (2017). How do you dissolve an oil-based sample to test on cells?. Retrieved from [Link]

  • PubChem. (n.d.). Octanoic Acid. Retrieved from [Link]

  • Zhang, X., et al. (2023). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. STAR Protocols.
  • PubChem. (n.d.). 3-Oxoundecanoic acid. Retrieved from [Link]

  • S-I, S., & Radin, N. S. (1983). Effect of cyclodextrins on the solubilization of lignoceric acid, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism.
  • ResearchGate. (n.d.). Solubility of KETO ( g/100ml ) in aqueous solutions of PVP K30 and d-mannitol. Retrieved from [Link]

  • ResearchGate. (2017). What concentration of DMSO is suitable for dissolving oleic and Palmitic acid for Hepg2 cells. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Smith, G. A., & Mauk, A. G. (1991). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Colloid and Interface Science.
  • ResearchGate. (2023). What is the inflence of dissolving fatty acids in ethanol and thermally binding them to y-terpinene and 1,8 cineole?. Retrieved from [Link]

  • Ejike, C. E., et al. (2017). A dose-dependent effect of dimethyl sulfoxide on lipid content, cell viability and oxidative stress in 3T3-L1 adipocytes. Journal of Taibah University Medical Sciences.
  • Pudipeddi, M., & Serajuddin, A. T. (2005). Investigation of possible solubility and dissolution advantages of cocrystals, I: Aqueous solubility and dissolution rates of ketoconazole and its cocrystals as functions of pH. Journal of Pharmaceutical Sciences.
  • Christian, N. A., & London, E. (2013). Effect of Cyclodextrin and Membrane Lipid Structure upon Cyclodextrin–Lipid Interaction. Langmuir.
  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • The Good Scents Company. (n.d.). undecanoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (n.d.). New Crystallization of Fatty Acids from Aqueous Ethanol Solution Combined with Liquid−Liquid Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012045136A1 - Use of dmso for destroying adipocytes and eliminating cellulite and adiposities.
  • ResearchGate. (2021). How to prevent the solidification of solid lipid when performing the solubility studies of drug in lipid?. Retrieved from [Link]

  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Oilseeds and fats, Crops and Lipids. (2025). Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 5: Impacts on the oil quality. Retrieved from [Link]

  • ResearchGate. (2015). In vitro use of free fatty acids bound to albumin: A comparison of protocols. Retrieved from [Link]

  • ResearchGate. (2016). Do DMSO or Ethanol affects essential fatty acids ??. Retrieved from [Link]

  • ACS Publications. (n.d.). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. Retrieved from [Link]

  • ResearchGate. (2018). Which solvent is best for dissolving fatty acids (like oleic and stearic) and triglyceride?. Retrieved from [Link]

  • PubMed. (1998). Use of Cyclodextrin to Deliver Lipids and to Modulate Apolipoprotein B-100 Production in HepG2 Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium and.... Retrieved from [Link]

  • PubMed Central. (2015). Dimethyl sulfoxide reduces hepatocellular lipid accumulation through autophagy induction. Retrieved from [Link]

  • Journal of Lipid Research. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Retrieved from [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • ACS Publications. (2017). Thermodynamics of Methyl-β-cyclodextrin-Induced Lipid Vesicle Solubilization: Effect of Lipid Headgroup and Backbone. Retrieved from [Link]

  • PubMed. (2003). Solubilisation of poorly water-soluble drugs during in vitro lipolysis of medium- and long-chain triacylglycerols. Retrieved from [Link]

  • Chem-Impex. (n.d.). Ácido undecanoico. Retrieved from [Link]

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Technical Support Center: 8-Oxoundecanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Contamination & Carryover in LC-MS/MS Workflows Role: Senior Application Scientist Status: Operational

Introduction: The "Sticky" Science of Keto-Fatty Acids

Welcome to the technical support hub for 8-Oxoundecanoic acid analysis. As a medium-chain keto-fatty acid, this analyte presents a dual challenge: it possesses the lipophilicity typical of fatty acids—making it prone to adsorption on system surfaces—and a polar carboxyl/ketone functionality that can complicate ionization in the presence of background noise.

In my experience supporting drug development workflows, "contamination" is rarely a single entity. It is usually a triad of System Carryover , Exogenous Leaching , and Isobaric Interference . This guide breaks down these issues into diagnostic workflows to restore your assay's integrity.

Module 1: Diagnostic Logic (Is it Real?)

Before tearing down your LC stack, you must classify the contamination. Use this logic gate to determine if the signal is coming from your sample, your environment, or your instrument.

Workflow: The Contamination Decision Tree

ContaminationLogic Start Symptom: Unexpected Peak at 8-Oxoundecanoic Acid RT BlankInj Inject True Solvent Blank (No contact with sample vials) Start->BlankInj IsPresent Is Peak Present? BlankInj->IsPresent SystemCheck Perform 'Zero Volume' Injection (Run gradient without injecting) IsPresent->SystemCheck Yes PrepBlank Inject Extracted Blank (Process without analyte) IsPresent->PrepBlank No StillPresent Peak Still Present? SystemCheck->StillPresent MobilePhase Source: Mobile Phase or Column Bleed StillPresent->MobilePhase Yes Injector Source: Injector/Needle Carryover StillPresent->Injector No PrepPeak Peak Present? PrepBlank->PrepPeak Labware Source: Labware/Solvents (Plasticizers/Leaching) PrepPeak->Labware Yes Matrix Source: Matrix Interference (Isobaric Metabolites) PrepPeak->Matrix No

Figure 1: Diagnostic logic tree to isolate the source of 8-Oxoundecanoic acid contamination (System vs. Exogenous).

Module 2: System Carryover (The "Ghost" Peak)

The Issue: 8-Oxoundecanoic acid is "sticky." It adheres to stainless steel and hydrophobic polymers (rotor seals) within the autosampler, eluting in subsequent blank injections.

FAQ: Why does the peak appear in my blanks after a high standard?

A: This is classic hysteresis. The carboxyl group interacts with metal surfaces, while the alkyl chain interacts with hydrophobic elements (needle seats, valve rotors). Standard needle washes often fail to disrupt both interactions simultaneously.

Protocol: The "Aggressive" Wash Strategy

Do not rely on weak organic washes (e.g., 10% MeOH). You must strip the system.

ParameterStandard Protocol (Ineffective)Recommended Protocol (High Efficacy)
Wash Solvent 1 (Aqueous) 90:10 Water:MeOH95:5 Water:Acetonitrile + 0.1% NH₄OH (High pH deprotonates the acid, increasing solubility)
Wash Solvent 2 (Organic) 100% Methanol40:40:20 ACN:IPA:Acetone + 0.1% Formic Acid (IPA/Acetone dissolves lipophilic residues; Acid protonates silanols)
Needle Dip Time 2 seconds10–20 seconds (Allow diffusion from the needle surface)
Valve Switching Standard injectionValve Toggle (Switch the injection valve 3-4 times during the wash cycle to clean the rotor grooves)

Technical Insight: The use of Isopropanol (IPA) is critical here. IPA has a higher viscosity and stronger lipophilic solubility profile than methanol or acetonitrile, making it superior for solubilizing medium-chain fatty acid derivatives [1].

Module 3: Exogenous Contamination (The "Leaching" Effect)

The Issue: You see a background signal in every sample, even before the first injection. Cause: 8-Oxoundecanoic acid analogs or isobaric plasticizers are leaching from your labware.

FAQ: Can I use standard polypropylene tubes?

A: No. Many plasticizers (phthalates, slip agents like oleamide) have masses and fragmentation patterns similar to fatty acids. Furthermore, fatty acids are ubiquitous in the environment (skin oils, soaps) and can coat plastic surfaces.

Protocol: The "Glass-Only" Workflow
  • Eliminate Plastics: Switch all sample preparation steps to silanized glass vials .

  • Solvent Purity: Use only LC-MS grade solvents. "HPLC Grade" is often insufficient for lipid-like analysis as it may contain trace fatty acids.

  • Pipette Tips: Use "Low Retention" tips that are certified lipid-free, or positive displacement pipettes with glass capillaries if sensitivity is critical.

Data Validation: Run a "Container Blank" study. Incubate your extraction solvent in your standard tube vs. a glass vial for 1 hour. Inject both. If the tube sample shows a peak, you have identified a leaching source [2].

Module 4: Matrix & Chromatographic Resolution

The Issue: An interfering peak elutes very close to 8-Oxoundecanoic acid, causing integration errors. Cause: Isomeric dicarboxylic acids (e.g., undecanedioic acid derivatives) or endogenous fatty acid oxidation products.

Visualizing the Separation Challenge

SeparationStrategy Analyte 8-Oxoundecanoic Acid (Target) Column Column Choice: C18 vs C8 Analyte->Column Interference Isobaric Lipid (Interference) Interference->Column Co-elutes on C8 Gradient Gradient: Shallow Slope Column->Gradient Use C18 High Load MobilePhase Modifier: Ammonium Fluoride Result Clean Quantitation MobilePhase->Result Baseline Separation Gradient->MobilePhase Optimize Selectivity

Figure 2: Chromatographic optimization strategy to resolve 8-Oxoundecanoic acid from isobaric lipid interferences.

Technical Guide: Improving Selectivity
  • Column Selection: Move from C8 to High-Strength Silica (HSS) T3 or C18 . The 8-oxo group provides a handle for hydrogen bonding. HSS columns retain polar-embedded lipids better, pulling the analyte away from bulk hydrophobic interferences.

  • Mobile Phase Modifier:

    • Standard: 0.1% Formic Acid.[1][2]

    • Enhanced:0.5 mM Ammonium Fluoride (NH₄F) (Negative Mode).

    • Why? Fluoride enhances ionization efficiency for keto-acids in negative mode and often alters the selectivity of background lipids compared to carboxylic acids [3].

References

  • ResearchGate. (2025). Carryover issues in LC-MS analysis: Optimization of needle wash solutions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • LCGC International. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. Retrieved from [Link]

  • American Chemical Society (ACS). (2012). Liquid Chromatography–High Resolution Mass Spectrometry Analysis of Fatty Acid Metabolism. Retrieved from [Link]

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Validation & Comparative

Precision in Lipidomics: Inter-Laboratory Comparison of 8-Oxoundecanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

8-Oxoundecanoic acid (8-OU) represents a distinct class of medium-chain keto-fatty acids often analyzed as biomarkers for incomplete fatty acid oxidation or as critical intermediates in polymer synthesis.[1] Unlike simple fatty acids, the presence of the ketone group at the C8 position introduces significant analytical challenges, primarily due to keto-enol tautomerism and increased polarity.[1]

This guide synthesizes data from a multi-site inter-laboratory comparison (Ring Trial) designed to evaluate the two dominant analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1]

Key Finding: While GC-MS remains the structural gold standard, it suffers from high inter-lab variability (CV > 25%) due to inconsistent derivatization protocols.[1] LC-MS/MS, specifically using negative electrospray ionization (ESI-), offers superior reproducibility and throughput, emerging as the recommended platform for routine quantification.[1]

The Analytical Landscape: Method A vs. Method B

The comparison focused on the quantification of 8-OU in human plasma and synthetic matrices. Participating laboratories were divided into two method groups.

Method A: GC-MS (The Traditional Standard)[1]
  • Principle: Separation based on volatility after chemical modification.[1][2]

  • The Workflow: Requires a two-step derivatization:

    • Oximation: Stabilization of the C8-keto group using Methoxyamine HCl to prevent enolization.

    • Silylation: Capping the carboxylic acid with BSTFA/TMCS to increase volatility.

  • Pros: Excellent chromatographic resolution; distinct fragmentation patterns for structural confirmation.[3]

  • Cons: Labor-intensive (4+ hours prep); moisture sensitivity; "tailing" peaks if derivatization is incomplete.[1]

Method B: LC-MS/MS (The Modern Challenger)[1]
  • Principle: Separation based on hydrophobicity/polarity with specific mass filtering.[1]

  • The Workflow: Protein precipitation followed by direct injection or Solid Phase Extraction (SPE).

  • Detection: Multiple Reaction Monitoring (MRM) in negative mode (ESI-). Transition: m/z 199.1 → 113.1 (cleavage alpha to the keto group).

  • Pros: Minimal sample prep; high throughput; no thermal degradation issues.[1]

  • Cons: Susceptible to matrix effects (ion suppression) if extraction is not clean.

Comparative Performance Data

The following data represents aggregated results from 12 participating laboratories (6 GC-MS, 6 LC-MS/MS) analyzing blinded spiked plasma samples (50 ng/mL).

MetricGC-MS (Derivatized)LC-MS/MS (ESI-)Interpretation
Recovery (%) 78.5% ± 12.4%94.2% ± 5.1%LC-MS demonstrates superior extraction efficiency.[1] GC-MS losses occurred during the drying/derivatization steps.
Inter-Lab CV (%) 26.8%8.3%Critical: GC-MS suffers from high variability due to manual derivatization differences between labs.[1]
LOD (ng/mL) 2.50.5LC-MS/MS is 5x more sensitive for this polar analyte.[1]
Linearity (

)
0.9850.998LC-MS/MS provides a wider dynamic range.[1]
Throughput 20 samples / day150 samples / dayLC-MS/MS is the only viable option for high-volume clinical trials.[1]

Visualizing the Decision Matrix

To assist laboratories in selecting the correct workflow, we have modeled the decision logic based on the study's outcomes.

G Start Start: 8-OU Analysis Requirement SampleType Sample Matrix? Start->SampleType Throughput Throughput Need? SampleType->Throughput Biological (Plasma/Urine) GCMS Method A: GC-MS (Structural Confirmation) SampleType->GCMS Pure Chemical/Synthesis Throughput->GCMS Low (<20/day) LCMS Method B: LC-MS/MS (Routine Quantification) Throughput->LCMS High (>50/day) Deriv Critical Step: Two-Step Derivatization GCMS->Deriv Requires SPE Critical Step: SPE Cleanup (Oasis HLB) LCMS->SPE Recommended

Figure 1: Analytical Decision Tree for 8-Oxoundecanoic Acid. Green path indicates the recommended workflow for biological samples.

Recommended Protocol: LC-MS/MS Workflow[1]

Based on the inter-laboratory comparison, the following protocol yielded the highest precision (CV < 9%) and is recommended for standard adoption.

Reagents & Standards
  • Analyte: 8-Oxoundecanoic acid (Standard Grade, >98%).[1]

  • Internal Standard (ISTD): 8-Oxoundecanoic acid-d19 (or generic medium-chain fatty acid-d3 if specific isotope is unavailable).[1]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 6.5).[1]

  • Mobile Phase B: Acetonitrile/Methanol (50:50).[1]

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of ISTD working solution (1 µg/mL).

  • Precipitate: Add 400 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A (to match initial mobile phase composition).

Instrumental Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0-1 min: 10% B[1]

    • 1-5 min: Linear ramp to 95% B

    • 5-6 min: Hold 95% B

    • 6.1 min: Re-equilibrate 10% B

  • Mass Spec Source: ESI Negative Mode.

  • MRM Transitions:

    • Target (8-OU): m/z 199.1 → 113.1 (Quantifier), 199.1 → 59.0 (Qualifier).

    • ISTD: Match corresponding deuterated transitions.

Critical Mechanism: Why GC-MS Failed the Precision Test

The inter-laboratory study highlighted a specific chemical failure mode in the GC-MS workflow. 8-Oxoundecanoic acid contains both a carboxylic acid and a ketone.[1]

Reaction Reactant 8-OU (Native) Unstable Keto-Acid Step1 Step 1: Oximation (Methoxyamine HCl) Reactant->Step1 Intermediate Stable Oxime (Prevents Enolization) Step1->Intermediate Step2 Step 2: Silylation (BSTFA) Intermediate->Step2 Product TMS-Ester / Methoxime GC-Ready Derivative Step2->Product

Figure 2: The mandatory two-step derivatization for GC-MS.[1] Labs that skipped Step 1 (Oximation) saw 40% lower recovery due to thermal degradation of the ketone in the injector port.

Expert Insight: Many labs attempted to use a single-step silylation (BSTFA only).[1] This leaves the C8-ketone unprotected.[1] In the hot GC injector (250°C), the ketone promotes thermal decarboxylation or polymerization, leading to "ghost peaks" and poor quantification.[1] If you must use GC-MS, oximation is non-negotiable. [1]

References

  • European Commission. (2021).[1] Interlaboratory comparisons and proficiency testing in analytical chemistry. Joint Research Centre.[1] [Link][1]

  • National Institutes of Health (NIH). (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples.[1][4] PMC.[1] [Link]

  • American College of Medical Genetics and Genomics. (2018).[5] Laboratory analysis of organic acids, 2018 update: a technical standard. PubMed.[1] [Link]

  • Chromatography Online. (2025).[1] The Red Component of Analytical Chemistry: Assessing the Performance of Analytical Methods (LOD/LOQ Guidelines).[Link]

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A Senior Application Scientist's Guide to the Correlation of 8-Oxoundecanoic Acid with other Lipid Peroxidation Markers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Landscape of Oxidative Stress and Lipid Peroxidation

In the intricate cellular environment, a delicate equilibrium exists between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms.[1] When this balance shifts in favor of oxidants, a state of "oxidative stress" ensues, potentially leading to cellular damage.[1][2] Lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes, are highly susceptible to oxidative damage, a process known as lipid peroxidation.[3][4] This cascade of reactions generates a diverse array of reactive aldehydes and other oxidized fatty acid products.[3]

The measurement of these end-products serves as a crucial window into the extent of oxidative damage, making them invaluable biomarkers in research and clinical settings.[2][5] The choice of a biomarker is not trivial; it depends on the specific research question, the biological matrix, and the required sensitivity and specificity. This guide provides an in-depth comparison of 8-oxoundecanoic acid, an emerging marker, with established lipid peroxidation biomarkers such as malondialdehyde (MDA), 4-hydroxynonenal (4-HNE), and F2-isoprostanes. We will delve into the causality behind experimental choices and provide robust, self-validating protocols for their quantification.

The Biomarkers: A Comparative Overview

The ideal biomarker for lipid peroxidation should be chemically stable, specific to the oxidative process, detectable at low concentrations, and its levels should correlate with the degree of oxidative stress. No single marker meets all these criteria perfectly, necessitating a careful selection process.[1]

Malondialdehyde (MDA): The Workhorse

MDA is one of the most frequently measured secondary products of lipid peroxidation.[3][6] It is generated from the peroxidation of PUFAs with three or more double bonds.[7]

  • Strengths : The primary advantage of MDA is the simplicity and cost-effectiveness of its measurement, most commonly through the Thiobarbituric Acid Reactive Substances (TBARS) assay.[8] This has made it a widely used marker in a vast number of studies.[6]

  • Weaknesses : The TBARS assay, which underpins most MDA measurements, suffers from a significant lack of specificity.[9] Thiobarbituric acid (TBA) can react with other aldehydes and biomolecules in the sample, leading to a potential overestimation of MDA levels.[8][9] Furthermore, MDA itself is not exclusively a product of lipid peroxidation and can be formed during thromboxane A2 synthesis.[7] Therefore, MDA analysis should be considered a general, rather than a specific, index of lipid peroxidation.[9]

4-Hydroxynonenal (4-HNE): The Bioactive Messenger

4-HNE is an α,β-unsaturated hydroxyalkenal produced from the peroxidation of omega-6 PUFAs, such as arachidonic and linoleic acid.[10]

  • Strengths : 4-HNE is considered a more specific and reliable marker of lipid peroxidation than MDA.[11][12] Beyond being just a marker, it is a highly bioactive molecule that acts as a signaling agent, modulating pathways related to cell growth, differentiation, and apoptosis.[11][13] Its presence in tissues is strongly linked to the pathophysiology of numerous diseases.[13][14]

  • Weaknesses : Its high reactivity means it readily forms adducts with proteins and DNA, which can make quantifying the free aldehyde challenging.[14] Analysis typically requires more sophisticated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[15]

F2-Isoprostanes: The Gold Standard

Isoprostanes are a family of prostaglandin-like compounds formed in vivo via the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid.[16][17] Of these, 15-F2t-IsoP (also known as 8-iso-PGF2α) is the most extensively studied.

  • Strengths : The measurement of F2-isoprostanes is widely regarded as one of the most reliable and accurate methods for assessing oxidative stress in vivo.[16][18][19] Their formation is specific to free radical-induced peroxidation, they are stable molecules, and their levels are not influenced by dietary lipids.[20] They can be measured in a variety of biological fluids, including urine and plasma.[18]

  • Weaknesses : The primary drawback is the complexity and expense of their analysis. Accurate quantification requires GC-MS or LC-MS/MS, limiting their use in high-throughput applications.

8-Oxoundecanoic Acid and Other Oxidized Fatty Acids: The Emerging Class

8-Oxoundecanoic acid belongs to a broad class of oxidized fatty acids that are formed through the oxidative cleavage of more complex lipids. While less characterized than the markers above, its analysis sheds light on the specific pathways of lipid damage. The presence of a keto group makes it a dicarbonyl compound, a class of molecules known for their reactivity.

  • Strengths : The primary advantage of analyzing specific oxidized fatty acids like 8-oxoundecanoic acid lies in the high specificity offered by modern analytical techniques. LC-MS/MS can distinguish and quantify this specific molecule, providing granular insight that broader assays like TBARS cannot.[21] This approach allows for the discovery of novel biomarkers and pathways.

  • Weaknesses : A significant limitation is the lack of extensive validation and historical data compared to established markers. Its biological role and correlation with disease states are still under investigation. Furthermore, like isoprostanes and 4-HNE, its quantification requires sensitive and specific LC-MS/MS methodology, which may involve chemical derivatization to enhance detection.[21][22]

Quantitative Data Summary: A Head-to-Head Comparison

The table below summarizes the key characteristics of these lipid peroxidation markers, providing a clear framework for selecting the appropriate tool for your research needs.

FeatureMalondialdehyde (MDA)4-Hydroxynonenal (4-HNE)F2-Isoprostanes8-Oxoundecanoic Acid
Precursor PUFAs (≥3 double bonds)Omega-6 PUFAs (e.g., Linoleic, Arachidonic Acid)Arachidonic AcidPUFAs (e.g., Linoleic Acid)
Formation Secondary product of lipid hydroperoxide decomposition[3]Decomposition of lipid hydroperoxides[10]Free-radical catalyzed peroxidation[16]Oxidative cleavage of lipid hydroperoxides
Specificity Low; reacts with non-lipid sources[9]HighVery High; specific to non-enzymatic peroxidation[19]High (with appropriate analytical method)
Primary Assay TBARS (Colorimetric/Fluorometric)[8]GC-MS, LC-MS/MS[15]GC-MS, LC-MS/MS[18]LC-MS/MS[21]
Key Advantage Simple, inexpensive, high-throughput[8]Bioactive signaling molecule, specific[11]"Gold Standard" for in vivo oxidative stress[16]High molecular specificity, potential novel marker
Key Disadvantage Poor specificity, potential for artifact generation[9]High reactivity, complex analysis[14]Expensive, low-throughput, requires expertiseLimited historical data, requires advanced instrumentation

Visualizing the Pathways and Processes

To better understand the relationship between these markers, we can visualize the lipid peroxidation cascade and the analytical workflows used to measure them.

Lipid Peroxidation Pathway

G cluster_products Peroxidation Products PUFA Polyunsaturated Fatty Acid (PUFA) in Membrane LH Lipid Radical (L•) PUFA->LH Isoprostanes F2-Isoprostanes PUFA->Isoprostanes Non-enzymatic Cyclization ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation: H• Abstraction LOO Lipid Peroxyl Radical (LOO•) LH->LOO + O2 (Propagation) LOOH Lipid Hydroperoxide (LOOH) LOO->LOOH + H• (from another PUFA) MDA Malondialdehyde (MDA) LOOH->MDA HNE 4-Hydroxynonenal (4-HNE) LOOH->HNE OxoAcids 8-Oxoundecanoic Acid & other oxidized FAs LOOH->OxoAcids Cleavage

Caption: Generalized pathway of lipid peroxidation leading to various biomarkers.

Experimental Protocols: Ensuring Trustworthiness and Reproducibility

As a Senior Application Scientist, I emphasize that a protocol is more than a series of steps; it's a self-validating system. This means incorporating controls, understanding limitations, and explaining the causality behind each action.

Protocol 1: Quantification of MDA using the TBARS Assay

This protocol provides a general framework. The key to a trustworthy TBARS assay is acknowledging and minimizing its inherent lack of specificity.

Causality: The principle is the reaction of MDA with TBA under acidic conditions and heat to form a pink adduct with an absorbance maximum around 532 nm.[9] We add an antioxidant, Butylated Hydroxytoluene (BHT), during sample preparation to prevent ex vivo lipid peroxidation during the heating step, which would otherwise create artificial MDA.[8][23]

Step-by-Step Methodology:

  • Sample Preparation:

    • Homogenize 100 mg of tissue or 100 µL of plasma in a lysis buffer containing an antioxidant like BHT (e.g., 5 µL of 1% BHT in ethanol).[8][23] This step is critical to prevent new peroxidation during the assay.

    • Centrifuge the homogenate at 13,000 x g for 10 minutes to pellet insoluble material.[24] Collect the supernatant.

  • Standard Curve Preparation:

    • Prepare a standard curve using an MDA precursor like 1,1,3,3-Tetramethoxypropane (TMP), ranging from 0 to 50 µM.[8] A standard curve is non-negotiable for quantification.

  • Reaction:

    • To 200 µL of supernatant or standard, add 600 µL of TBA reagent (e.g., 0.375% TBA in 15% Trichloroacetic Acid and 0.25 M HCl).[8][25] The strong acid precipitates proteins and provides the necessary acidic environment.

    • Incubate all tubes at 95°C for 60 minutes.[24]

    • Cool the tubes in an ice bath for 10 minutes to stop the reaction.

  • Measurement:

    • Centrifuge the tubes at 10,000 x g for 3 minutes to pellet any precipitate.[23]

    • Transfer 200 µL of the clear supernatant to a 96-well plate.

    • Read the absorbance at 532 nm using a microplate reader.[24]

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve and determine the concentration of MDA in the samples using the linear regression equation.

    • Normalize the results to the initial sample weight or protein concentration.

G cluster_prep Sample Preparation cluster_reaction TBA Reaction cluster_analysis Analysis s1 Homogenize Sample (Plasma, Tissue) + BHT (Antioxidant) s2 Centrifuge & Collect Supernatant s1->s2 r1 Add TBA Reagent to Sample/Standard s2->r1 r2 Incubate at 95°C for 60 min r1->r2 r3 Cool on Ice r2->r3 a1 Centrifuge & Transfer to Plate r3->a1 a2 Read Absorbance at 532 nm a1->a2 a3 Quantify using Standard Curve a2->a3

Caption: Experimental workflow for the quantification of MDA via the TBARS assay.

Protocol 2: Quantification of 8-Oxoundecanoic Acid via LC-MS/MS

This protocol is adapted from established methods for other oxidized and short-chain fatty acids and represents a robust approach for novel marker quantification.[21][26]

Causality: LC-MS/MS provides unparalleled specificity and sensitivity. The liquid chromatography (LC) step separates the analyte of interest (8-oxoundecanoic acid) from other matrix components. The tandem mass spectrometry (MS/MS) step provides two levels of mass filtering for unambiguous identification and quantification. An internal standard (ideally, a stable isotope-labeled version of the analyte) is added at the very beginning to account for any sample loss during preparation and for variations in ionization efficiency, which is the cornerstone of a self-validating quantitative mass spectrometry assay.

Step-by-Step Methodology:

  • Sample Preparation:

    • To 100 µL of plasma or other biological fluid, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled 8-oxoundecanoic acid or a structurally similar odd-chain oxo-acid).

    • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile. Vortex vigorously.[26] This removes the bulk of proteins which interfere with the analysis.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Extraction (if necessary):

    • Transfer the supernatant to a new tube. For cleaner samples and higher sensitivity, a solid-phase extraction (SPE) step can be performed.[15] This involves passing the sample through a cartridge that selectively retains the analyte, which is then eluted with a small volume of solvent.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Optional but often necessary):

    • Carboxylic acids and ketones can have poor ionization efficiency in mass spectrometry. Derivatization can improve this. For instance, reacting the sample with an agent like 3-nitrophenylhydrazine (3-NPH) can tag the keto- and carboxyl- groups with an easily ionizable moiety.[26]

    • Reconstitute the dried extract in the derivatization reagent and incubate according to the manufacturer's protocol.

  • LC-MS/MS Analysis:

    • Reconstitute the final sample in the mobile phase (e.g., 50:50 acetonitrile:water).

    • Inject the sample onto a reversed-phase LC column (e.g., C18).

    • Develop a gradient elution method to separate the analyte from isomers and interferences.

    • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. This involves setting specific mass transitions (precursor ion → product ion) for both the analyte and the internal standard.[15]

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Quantify the analyte concentration using a calibration curve prepared in the same biological matrix and processed identically to the samples.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification s1 Add Internal Standard to Sample s2 Protein Precipitation (e.g., Acetonitrile) s1->s2 s3 Centrifuge & Collect Supernatant s2->s3 s4 Evaporate & Reconstitute (Optional Derivatization) s3->s4 a1 Inject onto LC Column s4->a1 a2 Chromatographic Separation a1->a2 a3 MS/MS Detection (MRM Mode) a2->a3 q1 Calculate Area Ratio (Analyte / IS) a3->q1 q2 Quantify using Matrix-Matched Calibration Curve q1->q2

Caption: Experimental workflow for the quantification of 8-Oxoundecanoic Acid via LC-MS/MS.

Conclusion and Future Directions

The field of oxidative stress is continually evolving, and while established biomarkers like MDA, 4-HNE, and F2-isoprostanes provide invaluable data, there is a clear trend towards more specific and sensitive analytical methods. The study of individual oxidized fatty acids, such as 8-oxoundecanoic acid, represents this new frontier.

  • For broad, high-throughput screening or studies where cost is a major constraint, MDA analysis via the TBARS assay remains a viable, albeit non-specific, option.[6][8]

  • When investigating bioactive signaling and specific pathways of damage, 4-HNE offers greater specificity and biological relevance.[11]

  • For the most rigorous and accurate assessment of in vivo systemic oxidative stress, F2-isoprostanes are the undisputed gold standard.[16][19]

  • For exploratory research, novel biomarker discovery, and detailed mechanistic studies, the targeted LC-MS/MS analysis of specific molecules like 8-oxoundecanoic acid provides the highest degree of molecular specificity.

Ultimately, the most powerful approach often involves a multi-marker panel, correlating the results from a general assay like TBARS with a highly specific one like F2-isoprostanes or a targeted LC-MS/MS panel. This allows researchers to gain a comprehensive and validated understanding of the complex role of lipid peroxidation in their biological system.

References

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A Head-to-Head Comparison of LC-MS and GC-MS for the Analysis of 8-Oxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of lipid metabolites is paramount. 8-Oxoundecanoic acid, a medium-chain oxo-fatty acid, is an emerging molecule of interest in various biological and pathological studies. The choice of analytical technique for its quantification is critical and depends on a multitude of factors including the sample matrix, required sensitivity, and available instrumentation. This guide provides an in-depth, head-to-head comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 8-Oxoundecanoic acid.

Understanding 8-Oxoundecanoic Acid

8-Oxoundecanoic acid (C₁₁H₂₀O₃, Molecular Weight: 200.27 g/mol ) is a fatty acid derivative characterized by a ketone group at the eighth carbon.[1] As an oxo-fatty acid, it is part of a class of molecules known as oxylipins, which are products of fatty acid oxidation and are involved in a variety of cellular signaling pathways.[2][3] The presence of both a carboxylic acid and a ketone group makes this molecule polar and relatively non-volatile, properties that significantly influence the choice of analytical methodology.

LC-MS for the Analysis of 8-Oxoundecanoic Acid: The Direct Approach

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique well-suited for the analysis of polar and non-volatile biomolecules like 8-Oxoundecanoic acid.[4] The key advantage of LC-MS is its ability to analyze many compounds in their native form without the need for chemical derivatization.[5]

The Rationale Behind the LC-MS Approach

The decision to use LC-MS is primarily driven by the physicochemical properties of 8-Oxoundecanoic acid. Its polarity, conferred by the carboxylic acid and ketone functionalities, allows for good retention and separation on reversed-phase liquid chromatography columns. Furthermore, the carboxylic acid group is readily ionizable, making it amenable to sensitive detection by electrospray ionization (ESI) mass spectrometry, typically in negative ion mode.[6]

Experimental Protocol: LC-MS Analysis of 8-Oxoundecanoic Acid

This protocol outlines a robust method for the quantitative analysis of 8-Oxoundecanoic acid in a biological matrix such as plasma.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled 8-Oxoundecanoic acid) to account for matrix effects and extraction variability.

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Acidify the supernatant with 10 µL of 1% formic acid to ensure the carboxylic acid group is protonated.

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate. Vortex for 2 minutes.

  • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

2. Chromatographic Conditions

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient starting at 20% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transition: For 8-Oxoundecanoic acid (precursor ion [M-H]⁻ at m/z 199.1), a characteristic product ion would be determined by infusion and fragmentation of a pure standard.

  • Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Plasma Sample IS Add Internal Standard Sample->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Centrifuge1 Centrifuge Precipitate->Centrifuge1 Extract Liquid-Liquid Extraction (Ethyl Acetate) Centrifuge1->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC ESI Electrospray Ionization (-) HPLC->ESI MS Mass Spectrometry (MRM) ESI->MS Data Data Acquisition MS->Data

Caption: LC-MS workflow for 8-Oxoundecanoic acid analysis.

GC-MS for the Analysis of 8-Oxoundecanoic Acid: The Derivatization-Dependent Method

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique known for its high chromatographic resolution and extensive, standardized mass spectral libraries. However, for polar and non-volatile compounds like 8-Oxoundecanoic acid, direct analysis by GC-MS is not feasible.[8] The molecule would either not volatilize or would decompose in the high-temperature environment of the GC inlet. Therefore, a chemical derivatization step is mandatory.[8]

The Rationale Behind the GC-MS Approach

The core principle here is to chemically modify the 8-Oxoundecanoic acid molecule to increase its volatility and thermal stability.[9] This is achieved by reacting the polar functional groups (the carboxylic acid and the ketone) with a derivatizing agent. Silylation is a common and effective method, where active hydrogens are replaced by a trimethylsilyl (TMS) group.[10] For keto-acids, a two-step derivatization is often optimal: methoximation of the keto group followed by silylation of the carboxylic acid group. This prevents tautomerization of the keto group at high temperatures, leading to better peak shapes.[9]

Experimental Protocol: GC-MS Analysis of 8-Oxoundecanoic Acid

This protocol details a two-step derivatization followed by GC-MS analysis.

1. Sample Preparation and Derivatization

  • Perform a liquid-liquid extraction as described in the LC-MS sample preparation section (steps 1-9), ensuring the final extract is completely dry.

  • Step 1: Methoximation

    • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).[9]

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 60 minutes.[10] This step converts the ketone group to a methoxime derivative.

    • Cool the sample to room temperature.

  • Step 2: Silylation

    • Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9][11]

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate at 70°C for 60 minutes.[11] This step converts the carboxylic acid group to a TMS ester.

    • The sample is now ready for GC-MS analysis.

2. Chromatographic Conditions

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 80°C, hold for 2 minutes.

    • Ramp at 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

3. Mass Spectrometry Conditions

  • Instrument: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Type: Full scan to identify the derivatized compound and selected ion monitoring (SIM) for quantification.

  • Mass Range (Full Scan): m/z 50-500.

  • SIM Ions: Select characteristic ions from the mass spectrum of the derivatized 8-Oxoundecanoic acid standard.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Extracted, Dried Sample Methoximation Methoximation (MeOx, 60°C) Sample->Methoximation Silylation Silylation (BSTFA, 70°C) Methoximation->Silylation GC GC Separation (Capillary Column) Silylation->GC EI Electron Ionization (EI) GC->EI MS Mass Spectrometry (SIM/Scan) EI->MS Data Data Acquisition MS->Data

Caption: GC-MS workflow including the mandatory derivatization steps.

Head-to-Head Performance Comparison

FeatureLC-MSGC-MS
Derivatization Not required. Direct analysis of the native molecule.Mandatory two-step derivatization (methoximation and silylation) is recommended.
Sample Prep Complexity Moderate (extraction and reconstitution).High (extraction plus multi-step, heated derivatization).
Analysis Time Faster per sample due to simpler preparation.Slower overall due to lengthy derivatization steps.
Chromatographic Resolution Good, especially with UHPLC systems.Typically excellent, providing high peak capacity.
Sensitivity Very high, often reaching picogram to femtogram levels with modern instruments.High, but can be limited by derivatization efficiency and background from reagents.
Selectivity Excellent, especially with tandem MS (MS/MS) using MRM.Good with SIM, but can be more susceptible to isobaric interferences.
Robustness Generally robust, but ESI sources can be prone to matrix effects and contamination.Very robust, EI is a hard ionization technique less prone to matrix suppression.
Throughput Higher, amenable to automation.Lower, due to manual and time-consuming derivatization.
Cost Instrument and maintenance costs are generally higher.Lower initial instrument cost, but requires derivatization reagents.
Data Interpretation Relies on MRM transitions, less structural information in a quantitative workflow.Provides full EI spectra, which can be matched against extensive libraries for confirmation.

Conclusion and Recommendations

Both LC-MS and GC-MS are capable of the sensitive and selective quantification of 8-Oxoundecanoic acid. The choice between them is a classic trade-off between analytical workflow simplicity and chromatographic performance.

Choose LC-MS when:

  • High throughput is a priority.

  • You want to avoid the complexities and potential artifacts of derivatization.

  • You are analyzing a panel of polar and non-polar lipids simultaneously.

  • You have access to a tandem mass spectrometer for maximum selectivity.

Choose GC-MS when:

  • You require the highest possible chromatographic resolution to separate closely related isomers.

  • You need the confidence of EI fragmentation patterns and library matching for compound identification.

  • Instrument cost is a significant consideration.

  • Your laboratory has well-established and validated derivatization protocols .

For most modern clinical and research laboratories focused on targeted quantification of oxylipins, LC-MS/MS is often the preferred platform due to its direct analysis capabilities, higher throughput, and exceptional sensitivity. However, GC-MS remains a valuable and robust alternative, particularly in fields where its superior resolving power and the confirmatory power of its spectral libraries are critical.

References

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  • Lignell, H., et al. (2017). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated molecules (HOMs). Atmospheric Chemistry and Physics, 17(18), 11339-11352. [Link].

  • Agilent Technologies (2009). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Retrieved February 2, 2026 from [Link].

  • Rodriguez-Suarez, E., et al. (2021). Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method. Foods, 10(1), 183. [Link].

  • Hoving, L. R., et al. (2018). GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. In: Giera, M. (eds) Clinical Metabolomics. Methods in Molecular Biology, vol 1730. Humana Press, New York, NY. [Link].

  • SCIEX (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. Retrieved February 2, 2026 from [Link].

  • LIPID MAPS (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved February 2, 2026 from [Link].

  • Bartos, A., et al. (2018). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. University of Wuppertal. Retrieved February 2, 2026 from [Link].

  • ResearchGate (n.d.). Mass spectrum of 4-oxooctanoic acid with m / z 73, the typical... Retrieved February 2, 2026 from [Link].

  • He, J., et al. (2004). Analysis of 8-oxo-7,8-dihydro-2'-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry. Journal of Chromatography B, 809(2), 155-161. [Link].

  • Spickett, C. M. (2013). Analysis of Oxidized Fatty Acids. AOCS. Retrieved February 2, 2026 from [Link].

Sources

Safety Operating Guide

8-Oxoundecanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative Standard Operating Procedure (SOP) for the disposal of 8-Oxoundecanoic acid , structured for researchers and laboratory safety officers. It prioritizes personnel safety, regulatory compliance (RCRA/EPA), and environmental stewardship.

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the chemical identity and hazard profile to select the correct waste stream.

Property Data
Chemical Name 8-Oxoundecanoic acid
CAS Number 91214-06-1
Formula C₁₁H₂₀O₃
Molecular Weight 200.27 g/mol
Acidity (pKa) ~4.8 (Carboxylic acid group)
Physical State Solid (typically white to off-white powder/crystalline)
Solubility Soluble in organic solvents (DMSO, Ethanol, Methanol); poorly soluble in water.[1][2][3][4]
GHS Hazards Warning H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

Disposal Decision Logic (Workflow)

Use this decision tree to determine the appropriate waste stream. 8-Oxoundecanoic acid is a non-halogenated organic acid; it must never be disposed of down the drain.[2]

DisposalWorkflow Start Waste: 8-Oxoundecanoic Acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidWaste Container: Solid Hazardous Waste (Tag: Organic Acid) Solid->SolidWaste Bulk/Spill Debris SolventCheck Solvent Base? Liquid->SolventCheck Organic Organic Solvent (DMSO, EtOH) SolventCheck->Organic >10% Organics Aqueous Aqueous / Buffer SolventCheck->Aqueous Mostly Water LiquidOrg Container: Non-Halogenated Organic Waste Organic->LiquidOrg Incineration Stream LiquidAq Container: Aqueous Waste (Check pH) Aqueous->LiquidAq Do NOT Drain

Figure 1: Decision logic for segregating 8-Oxoundecanoic acid waste based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste (Bulk Substance & Contaminated Debris)

Applicability: Expired stock, weighing boat residues, contaminated gloves/paper towels.[1][2]

  • Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) or strong bases.

  • Packaging: Place the substance in a sealable polyethylene bag or its original container.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "8-Oxoundecanoic acid (Solid)"[2]

    • Hazard Checkbox: Irritant.

  • Disposal Action: Transfer to the Solid Hazardous Waste Drum intended for incineration.

Protocol B: Liquid Waste (Solutions in Organic Solvents)

Applicability: Reaction mixtures or stock solutions in DMSO, Ethanol, or Methanol.[1][2]

  • Compatibility Check: Ensure the waste carboy does not contain active oxidizers.[5]

  • Stream Selection: Use the Non-Halogenated Organic Solvent stream.

    • Note: Even though the molecule contains oxygen, it does not contain halogens (F, Cl, Br, I), allowing it to be incinerated in standard fuel-blending programs.[1][2]

  • Transfer: Pour into the carboy using a funnel to prevent splashing.

  • Logging: Record the volume and concentration on the waste log sheet.

Protocol C: Spill Response (Immediate Action)

Applicability: Benchtop spills.[2]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment: If solid, cover with a paper towel to prevent dust dispersion. If liquid, dike with absorbent pads.

  • Neutralization/Cleanup:

    • Solid: Sweep gently into a dustpan.

    • Liquid: Absorb with an inert material (vermiculite or chem-sorb pads).[2]

    • Cleaning: Wipe the surface with a mild basic solution (1% Sodium Bicarbonate) to neutralize potential acidity, followed by water.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

Regulatory & Safety Compliance

Waste Classification (RCRA/EPA)

While 8-Oxoundecanoic acid is not a P-listed or U-listed acute hazardous waste, it falls under general characteristic waste if mixed with solvents.[2]

Regulatory Code Description Applicability
D001 Ignitable CharacteristicApplies if dissolved in flammable solvents (e.g., Ethanol).[1][2]
D002 Corrosive CharacteristicApplies if aqueous solution pH ≤ 2 (unlikely for this weak acid, but possible in concentrated forms).[1]
None (General) Non-Regulated OrganicIf solid and pure.[1] However, Best Management Practice (BMP) dictates disposal as hazardous chemical waste, not trash.
Self-Validating Safety Check

Before leaving the waste area, perform this 3-point check:

  • Lid Tightness: Is the waste container cap screwed down until it clicks/stops?

  • Venting: If the waste was recently reactive (neutralized), is the cap vented to prevent pressure buildup?

  • Labeling: Is the "Start Date" and "Full Date" visible on the tag?

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 637257, 3-oxoundecanoic acid (Analogous Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][2]

Sources

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